molecular formula C3H10KOSi B130218 Potassium trimethylsilanolate CAS No. 10519-96-7

Potassium trimethylsilanolate

货号: B130218
CAS 编号: 10519-96-7
分子量: 129.29 g/mol
InChI 键: COTHYYYVPUZALV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium trimethylsilanolate, also known as this compound, is a useful research compound. Its molecular formula is C3H10KOSi and its molecular weight is 129.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408673. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Trimethylsilyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

CAS 编号

10519-96-7

分子式

C3H10KOSi

分子量

129.29 g/mol

IUPAC 名称

potassium;trimethyl(oxido)silane

InChI

InChI=1S/C3H10OSi.K/c1-5(2,3)4;/h4H,1-3H3;

InChI 键

COTHYYYVPUZALV-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[O-].[K+]

手性 SMILES

C[Si](C)(C)[O-].[K+]

规范 SMILES

C[Si](C)(C)O.[K]

其他CAS编号

10519-96-7

Pictograms

Corrosive

相关CAS编号

1066-40-6 (Parent)

同义词

1,1,1-Trimethylsilanol Potassium Salt;  (Trimethylsiloxy)potassium;  Trimethylsilanol Potassium Deriv.;  Trimethylsilanol Potassium Salt;  Potassium Trimethylsilanolate;  Potassium Trimethylsiloxide;  Potassium Trimethylsilyloxide;  Trimethylsiloxypotassium

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Potassium Trimethylsilanolate from Hexamethyldisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of potassium trimethylsilanolate (KOSiMe₃) from hexamethyldisiloxane (B120664) ((Me₃Si)₂O). This compound is a versatile and highly utilized reagent in organic synthesis, prized for its strong basicity and solubility in organic solvents.[1][2] It serves as a crucial component in various chemical transformations, including ester hydrolysis, the conversion of nitriles to amides, and as a promoter in cross-coupling reactions.[2][3] This document details the core synthetic methodologies, presents quantitative data in a structured format for easy comparison, and provides detailed experimental protocols.

Core Synthesis Pathway

The primary and most direct method for synthesizing this compound involves the reaction of hexamethyldisiloxane with potassium hydroxide (B78521) (KOH).[1][2] This reaction proceeds via the cleavage of the silicon-oxygen bond in hexamethyldisiloxane by the hydroxide ion, followed by deprotonation to form the potassium salt.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols and Quantitative Data

Various protocols for the synthesis of this compound from hexamethyldisiloxane have been reported, primarily differing in reaction conditions, solvents, and work-up procedures. The following tables summarize the quantitative data from key experimental procedures.

Table 1: Summary of Reaction Conditions and Yields

ReferenceReactants & StoichiometrySolventTemperature (°C)Time (h)Purity (%)
Patent CN105330684A[4]Hexamethyldichlorosilane (109 kg), Potassium Hydroxide (56 kg)None (neat)100-10310-15>99
ChemicalBook Method 1[2]Hexamethyldichlorosilane (109 kg), Potassium Hydroxide (56 kg)Water1001099.99
JP2021/195352[5]Silyl (B83357) compound (10 g), Metal hydroxide (4.9 g)1-methyl-2-pyrrolidone (50 g)804Not specified
LookChem Method[3]Hexamethyldisiloxane, Potassium HydroxideAlcohol (catalytic)Reflux48Not specified
Detailed Experimental Protocols

Protocol 1: Solvent-Free Synthesis (Based on Patent CN105330684A) [4]

This industrial-scale method avoids the use of additional solvents, simplifying product isolation.

  • Reaction Setup: A stirred tank reactor is charged with 109 kg of hexamethyldichlorosilane.

  • Inert Atmosphere: Nitrogen gas is passed through the reactor at a flow rate of 1 L/min for 30 minutes with continuous stirring.

  • Reagent Addition: 56 kg of potassium hydroxide is added to the reactor while stirring.

  • Reaction: The mixture is heated to 100-103 °C and refluxed for 10-15 hours, with continuous water removal.

  • Product Isolation: The resulting product is transferred to a centrifugal spray dryer.

  • Drying: The product is dried at a rotating speed of 2500-3500 rpm and a temperature of 100-120 °C to yield crystalline this compound.

Protocol 2: Aqueous Synthesis (Based on ChemicalBook Method 1) [2]

This method utilizes water as a solvent for the reaction.

  • Reaction Setup: A stirring kettle is charged with 109 kg of hexamethyldichlorosilane.

  • Inert Atmosphere: Nitrogen is introduced at a flow rate of 1 L/min for 30 minutes while stirring.

  • Reagent Addition: 56 kg of potassium hydroxide is added under stirring.

  • Reaction: The mixture is heated to 100 °C and refluxed with water for 10 hours.

  • Product Isolation and Drying: The material is discharged into a centrifugal spray drying oven and dried at 3000 rpm and 100 °C for 5 hours to obtain a white crystalline product.

Protocol 3: Aprotic Polar Solvent Synthesis (Based on JP2021/195352) [5]

This laboratory-scale procedure employs an aprotic polar solvent.

  • Reaction Setup: A 200 mL 3-necked flask equipped with a reflux condenser is set up under a nitrogen atmosphere.

  • Reagent Addition: 10 g (61.6 mmol) of a silyl compound (hexamethyldisiloxane), 4.9 g (122.5 mmol) of a metal hydroxide (potassium hydroxide), and 50 g of an aprotic polar solvent (e.g., 1-methyl-2-pyrrolidone) are added to the flask.

  • Reaction: The flask is placed in an oil bath set at 80 °C and heated for 4 hours.

  • Work-up: The flask is cooled to room temperature, and the insoluble matter is removed by filtration to obtain a solution of the organic silanol (B1196071) compound.

Experimental Workflow

The general workflow for the synthesis of this compound from hexamethyldisiloxane can be visualized as follows:

Experimental_Workflow Start Start Setup Reaction Setup (Reactor/Flask, Stirrer, Condenser) Start->Setup Inert Establish Inert Atmosphere (e.g., Nitrogen Purge) Setup->Inert Add_HMD Charge with Hexamethyldisiloxane Inert->Add_HMD Add_KOH Add Potassium Hydroxide (and optional solvent) Add_HMD->Add_KOH React Heat and Stir (Specified Temperature and Time) Add_KOH->React Cool Cool to Room Temperature React->Cool Isolate Product Isolation (Filtration/Centrifugation) Cool->Isolate Dry Drying (e.g., Spray Drying, Vacuum) Isolate->Dry Product This compound Dry->Product

Caption: General experimental workflow for this compound synthesis.

Logical Relationships in Synthesis

The successful synthesis of this compound is dependent on several key parameters. The logical relationship between these factors and the desired outcome is illustrated below.

References

The Core Mechanism of Action of Potassium Trimethylsilanolate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium trimethylsilanolate (KOSi(CH₃)₃), commonly abbreviated as TMSOK, is a versatile and powerful reagent in modern organic and organometallic chemistry.[1] Its utility stems from its unique combination of properties: it is a strong, sterically hindered base, a potent nucleophile, and is soluble in a wide range of organic solvents.[2][3] This guide provides a comprehensive overview of the core mechanisms of action of this compound, focusing on its applications in catalysis, synthesis, and polymerization. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to support researchers in leveraging the full potential of this reagent.

Role in Suzuki-Miyaura Cross-Coupling Reactions

This compound has emerged as a highly effective base in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling rapid and efficient bond formation under anhydrous conditions.[4] Its primary role is to facilitate the crucial transmetalation step of the catalytic cycle.

The "Boronate Pathway" Mechanism

In the presence of this compound, the Suzuki-Miyaura reaction proceeds via the "boronate pathway".[5] This is in contrast to many traditional systems that operate through an "oxo-palladium pathway". The key steps are as follows:

  • Activation of the Boronic Ester: this compound reacts with a boronic ester to form a highly nucleophilic four-coordinate boronate species.

  • Transmetalation: This activated boronate complex then reacts with the arylpalladium(II) halide complex, displacing the halide and transferring the organic group from boron to palladium.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium(0) catalyst.

The use of TMSOK allows for homogeneous, anhydrous reaction conditions, which can suppress protodeboronation and other side reactions, often leading to higher yields and faster reaction times.[4]

Suzuki_Miyaura_Boronate_Pathway cluster_cycle Catalytic Cycle R_B_OR R-B(OR')₂ (Boronic Ester) Boronate [R-B(OR')₂(OSi(CH₃)₃)]⁻K⁺ (Activated Boronate) R_B_OR->Boronate + KOSi(CH₃)₃ TMSOK KOSi(CH₃)₃ TMSOK->Boronate Ar_Pd_R Ar-Pd(II)-R(Lₙ) (Diorganopalladium Complex) Boronate->Ar_Pd_R KX_Si KX + (CH₃)₃SiOR' Boronate->KX_Si Pd_cat Pd(0)Lₙ Ar_Pd_X Ar-Pd(II)-X(Lₙ) (Oxidative Addition Complex) Pd_cat->Ar_Pd_X Oxidative Addition Ar_X Ar-X (Aryl Halide) Ar_X->Ar_Pd_X Ar_Pd_X->Ar_Pd_R Transmetalation Ar_Pd_X->KX_Si Ar_Pd_R->Pd_cat Ar_R Ar-R (Coupled Product) Ar_Pd_R->Ar_R Reductive Elimination

Diagram 1: Suzuki-Miyaura "Boronate Pathway" with TMSOK.
Quantitative Data: Substrate Scope and Reaction Efficiency

The use of this compound often leads to rapid reactions, with many couplings reaching completion in under five minutes.[4] The following tables summarize the performance of TMSOK in the Suzuki-Miyaura cross-coupling of various substrates.

Table 1: Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Boronic Esters using TMSOK [6]

EntryAryl BromideBoronic EsterProductYield (%)Time
14-BromobenzonitrileNeopentyl phenylboronate4-Cyanobiphenyl95< 5 min
24-BromoanisoleNeopentyl phenylboronate4-Methoxybiphenyl98< 5 min
31-Bromo-4-(trifluoromethyl)benzeneNeopentyl phenylboronate4-(Trifluoromethyl)biphenyl97< 5 min
42-BromotolueneNeopentyl phenylboronate2-Methylbiphenyl921 h
51-BromonaphthaleneNeopentyl phenylboronate1-Phenylnaphthalene9630 min

Table 2: Comparison of Reaction Times with TMSOK vs. Traditional Methods [6]

EntryReactionTraditional Conditions (Time, Yield)TMSOK Conditions (Time, Yield)
1Methylboronic acid + Bromide 9x Pd(OAc)₂/P(2-Tol)₃ (312 h, 68%)Neopentyl ester/TMSOK (16 h, 91%)
2Pyridyl bromide 9y + Phenylboronic acidPd(PPh₃)₄ (72 h, 51%)Neopentyl ester/TMSOK (5 h, 92%)
3Bromide 9z + Cyclopropylboronic acidPd(OAc)₂/P(c-Hex)₃ (50 h, 73%)THF-3,4-diol ester/TMSOK (3 h, 72%)
Experimental Protocol: Anhydrous Suzuki-Miyaura Cross-Coupling

The following is a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with a neopentyl boronic ester using this compound.[1]

Materials:

  • Aryl bromide (1.0 equiv)

  • Neopentyl boronic ester (1.2 equiv)

  • This compound (1.4 equiv)

  • Pd-P(t-Bu)₃-G3 catalyst (1-2 mol%)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, neopentyl boronic ester, and Pd-P(t-Bu)₃-G3 catalyst.

  • Add anhydrous THF to dissolve the reactants.

  • In a separate dry flask, weigh the this compound and dissolve it in anhydrous THF.

  • Slowly add the this compound solution to the reaction mixture at room temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are often complete within 5-60 minutes.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Workflow start Start setup Assemble dry Schlenk flask under inert atmosphere start->setup add_reagents Add aryl bromide, boronic ester, and Pd catalyst setup->add_reagents add_solvent Add anhydrous THF add_reagents->add_solvent prepare_base Prepare TMSOK solution in anhydrous THF add_solvent->prepare_base add_base Slowly add TMSOK solution to reaction mixture prepare_base->add_base monitor Monitor reaction by TLC or GC add_base->monitor quench Quench with sat. aq. NH₄Cl monitor->quench Reaction complete extract Extract with organic solvent quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Diagram 2: Experimental workflow for Suzuki-Miyaura coupling.

Ester Cleavage and Saponification

This compound is a highly effective reagent for the cleavage of esters to their corresponding carboxylic acids under non-aqueous conditions.[2] This method is particularly advantageous for substrates that are sensitive to traditional acidic or basic hydrolysis.

Mechanism of Ester Cleavage

The cleavage of esters by this compound proceeds through a nucleophilic attack of the trimethylsilanolate anion on the ester carbonyl group. The reaction can follow two main pathways depending on the nature of the ester:

  • BAC2 Mechanism: For aryl and vinyl esters, the reaction proceeds via a tetrahedral intermediate, followed by the departure of the phenoxide or enolate leaving group.

  • BAL2 Mechanism: For alkyl esters, the reaction involves a nucleophilic substitution at the alkyl group, with the carboxylate acting as the leaving group.

In both cases, the initial product is the potassium carboxylate and a trimethylsilyl (B98337) ether, which upon aqueous workup, yields the carboxylic acid.[2]

Ester_Cleavage_Mechanism Ester R-CO-OR' Intermediate Tetrahedral Intermediate [R-C(O⁻)(OR')(OSi(CH₃)₃)] Ester->Intermediate + KOSi(CH₃)₃ (Nucleophilic Attack) TMSOK K⁺ ⁻OSi(CH₃)₃ TMSOK->Intermediate Carboxylate R-COO⁻K⁺ (Potassium Carboxylate) Intermediate->Carboxylate B_AC2/B_AL2 SilylEther R'-OSi(CH₃)₃ Intermediate->SilylEther CarboxylicAcid R-COOH (Carboxylic Acid) Carboxylate->CarboxylicAcid Workup Aqueous Workup (H₃O⁺) Workup->CarboxylicAcid

Diagram 3: General mechanism of ester cleavage by TMSOK.
Quantitative Data: Substrate Scope and Reaction Conditions

This compound effectively cleaves a wide variety of esters, typically at room temperature in tetrahydrofuran (THF).[7]

Table 3: Cleavage of Various Esters with this compound [7][8]

EntryEster SubstrateReaction Time (h)Yield (%)
1Methyl benzoate392
2Ethyl benzoate392
3Phenyl benzoate7075
4Methyl 4-chlorobenzoate484
5Ethyl cinnamate2495
6Benzyl acetate0.598
7Isopropyl acetate2490
8tert-Butyl benzoateNo reaction0
Experimental Protocol: Ester Cleavage

The following is a typical procedure for the cleavage of an ester using this compound.[8]

Materials:

  • Ester (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve the ester in anhydrous THF under an inert atmosphere.

  • Add this compound to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • To the residue, add water and acidify to pH 2-3 with 1 M HCl.

  • Extract the carboxylic acid with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude carboxylic acid.

  • Purify the product by crystallization or column chromatography if necessary.

Anionic Ring-Opening Polymerization (AROP)

This compound is an effective catalyst for the anionic ring-opening polymerization (AROP) of cyclic siloxanes, such as octamethylcyclotetrasiloxane (B44751) (D₄), to produce polysiloxanes.[9]

Mechanism of Anionic Ring-Opening Polymerization

The polymerization is initiated by the nucleophilic attack of the trimethylsilanolate anion on a silicon atom of the cyclic siloxane monomer. This opens the ring and generates a linear siloxanolate anion, which then acts as the propagating species, attacking another monomer molecule. This process continues, leading to the formation of a long-chain polymer.

AROP_Mechanism TMSOK K⁺ ⁻OSi(CH₃)₃ (Initiator) Initiation Initiation TMSOK->Initiation D4 [(CH₃)₂SiO]₄ (D₄ Monomer) D4->Initiation Propagation Propagation D4->Propagation + n D₄ Propagating_Chain K⁺ ⁻O[(CH₃)₂SiO]₄Si(CH₃)₃ (Propagating Chain) Initiation->Propagating_Chain Propagating_Chain->Propagation Longer_Chain K⁺ ⁻O[(CH₃)₂SiO]ₙSi(CH₃)₃ (Polymer) Propagation->Longer_Chain Termination Termination (e.g., with H₂O or R₃SiCl) Longer_Chain->Termination Final_Polymer HO[(CH₃)₂SiO]ₙSi(CH₃)₃ or R₃SiO[(CH₃)₂SiO]ₙSi(CH₃)₃ Termination->Final_Polymer

Diagram 4: Anionic ring-opening polymerization of D₄ with TMSOK.
Quantitative Data: Polymerization Kinetics

The kinetics of the anionic ring-opening polymerization of cyclosiloxanes are influenced by factors such as temperature, initiator concentration, and the presence of promoters. For the polymerization of hexaethylcyclotrisiloxane (B1329422) (D₃Et) with this compound as the initiator and N,N-dimethylformamide (DMF) as a promoter, the polymerization activation energy is 107.89 kJ/mol, and the polymerization rate constant at 110°C is 0.08466 min⁻¹.[10]

Experimental Protocol: Anionic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane (D₄)

The following is a representative protocol for the anionic ring-opening polymerization of D₄. While this protocol uses potassium hydroxide (B78521) as the initiator, the procedure is analogous for this compound.

Materials:

  • Octamethylcyclotetrasiloxane (D₄), distilled before use

  • This compound (initiator)

  • Hexamethyldisiloxane (HMDS, as a chain terminator)

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • Assemble a clean, dry reactor equipped with a mechanical stirrer, thermometer, and condenser under an inert atmosphere.

  • Charge the reactor with the purified D₄ monomer and HMDS chain terminator.

  • Heat the mixture to the desired reaction temperature (e.g., 140-150 °C) with constant stirring.

  • Add the this compound catalyst to the reaction mixture.

  • Maintain the reaction at the set temperature and monitor the viscosity of the mixture. The polymerization is typically carried out for several hours.

  • To terminate the polymerization, cool the reaction mixture and add a neutralizing agent (e.g., a weak acid like acetic acid or a silylating agent like chlorotrimethylsilane).

  • The resulting polymer can be purified by removing volatile components under vacuum.

Conclusion

This compound is a multifaceted reagent with a broad spectrum of applications in chemical synthesis. Its mechanism of action as a potent, soluble base is central to its efficacy in promoting Suzuki-Miyaura cross-coupling reactions via the boronate pathway. As a strong nucleophile, it facilitates the efficient cleavage of esters under mild, non-aqueous conditions. Furthermore, its role as an initiator in the anionic ring-opening polymerization of cyclosiloxanes highlights its utility in polymer chemistry. The detailed mechanistic understanding, quantitative data, and experimental protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Solubility of Potassium Trimethylsilanolate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium trimethylsilanolate (KOSiMe₃) in various organic solvents. This compound is a versatile reagent widely employed in organic synthesis as a strong, non-nucleophilic base and as a precursor for the formation of silyl (B83357) ethers. Its solubility in organic solvents is a critical parameter for its effective use in a wide array of chemical transformations, including deprotonations, eliminations, and as a promoter in cross-coupling reactions.[1][2][3][4][5] Understanding its solubility profile is essential for reaction optimization, process development, and safety.

Physicochemical Properties of this compound

This compound is a white to off-white, hygroscopic solid.[6][7] It is sensitive to moisture and carbon dioxide in the air and should be handled under an inert atmosphere.[8][9] Key physical properties are summarized in the table below.

PropertyValueReference
CAS Number 10519-96-7[10]
Molecular Formula C₃H₉KOSi[8][11][12]
Molecular Weight 128.29 g/mol [11][12]
Melting Point 135-138 °C (decomposes)[13]
Appearance White to almost white powder/crystal
Hydrolytic Sensitivity Reacts slowly with moisture/water

Solubility of this compound in Organic Solvents

This compound exhibits good solubility in a range of common organic solvents, a key property that distinguishes it from many inorganic bases.[1][2][3] This solubility is attributed to the organic nature of the trimethylsilyl (B98337) group, which facilitates its dissolution in non-polar and polar aprotic solvents. The following table summarizes the available quantitative and qualitative solubility data.

SolventChemical FormulaSolubilityTemperature (°C)NotesReference
Tetrahydrofuran (THF) C₄H₈O~25.6 g/100 mL (2 M)AmbientCommercially available as a 2M solution.[12]
Toluene C₇H₈SolubleAmbientQualitative observation.[2]
Diethyl Ether (C₂H₅)₂OSolubleAmbientQualitative observation.[2]
Dichloromethane (DCM) CH₂Cl₂SolubleAmbientQualitative observation.[2]
Dimethylformamide (DMF) C₃H₇NOSolubleAmbientQualitative observation.[1]
Dimethyl Sulfoxide (DMSO) C₂H₆OSSparingly SolubleAmbientQualitative observation.[6]
Hexanes C₆H₁₄SolubleAmbientUsed for trituration, suggesting some solubility.[14]
Various (Predicted) N/A7.27 mg/mL (0.727 g/100mL)Not SpecifiedComputationally predicted value.[14]

It is important to note that the solubility can be influenced by the purity of the this compound and the solvent, as well as the presence of any residual moisture. For comparison, the analogous sodium trimethylsilanolate is reported to be very soluble in diethyl ether and benzene, and moderately soluble in petroleum ether.[15][16] Lithium trimethylsilanolate is noted to be insoluble in water and reacts with it.[17]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent. This protocol is adapted from general procedures for air-sensitive compounds and should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

Materials:

  • This compound (anhydrous)

  • Anhydrous organic solvent of interest

  • Schlenk flask or vial with a septum

  • Magnetic stirrer and stir bar

  • Syringes and needles (oven-dried)

  • Analytical balance (accurate to ±0.1 mg)

  • Filtration apparatus (e.g., syringe filter with a PTFE membrane)

  • Gas-tight syringes

  • Volumetric flasks

  • Apparatus for solvent removal (e.g., rotary evaporator or vacuum line)

Procedure:

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas (e.g., argon or nitrogen).

    • Ensure the organic solvent is anhydrous, typically by distillation from an appropriate drying agent or by passing it through a solvent purification system.

  • Sample Preparation:

    • Inside a glovebox, accurately weigh a known amount of this compound (e.g., 100 mg) into a pre-weighed Schlenk flask or vial containing a magnetic stir bar.

    • Seal the flask or vial.

  • Solubility Measurement (Gravimetric Method):

    • Using a gas-tight syringe, add a small, accurately known volume of the anhydrous solvent (e.g., 1.0 mL) to the flask containing the this compound.

    • Stir the mixture vigorously at a constant, recorded temperature (e.g., 25 °C).

    • Continue adding small, known volumes of the solvent incrementally, allowing the mixture to stir for a sufficient time after each addition to ensure equilibrium is reached.

    • Observe the mixture carefully. The point at which all the solid has just dissolved is the saturation point.

    • Record the total volume of solvent added.

    • Calculate the solubility in g/100 mL or mol/L.

  • Confirmation of Saturation (Isothermal Method):

    • Prepare a supersaturated solution by adding an excess of this compound to a known volume of the solvent in a sealed flask.

    • Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is established.

    • Allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any suspended particles.

    • Transfer the clear, saturated solution to a pre-weighed, dry flask.

    • Determine the mass of the transferred solution.

    • Carefully remove the solvent under vacuum.

    • Weigh the flask containing the solid residue to determine the mass of the dissolved this compound.

    • Calculate the solubility.

  • Data Analysis and Reporting:

    • Repeat the measurement at different temperatures if required.

    • Report the solubility as a function of temperature.

Visualizations

Factors Influencing Solubility

The solubility of this compound is governed by several interrelated factors, as depicted in the diagram below.

G Workflow for KOSiMe3 Solubility Determination A Preparation of Anhydrous Materials (KOSiMe3, Solvent, Glassware) B Weigh KOSiMe3 in Inert Atmosphere A->B C Incremental Solvent Addition & Vigorous Stirring B->C F Alternative: Isothermal Equilibration of Supersaturated Solution B->F D Observe for Complete Dissolution C->D D->C No E Record Total Solvent Volume D->E Yes I Calculate Solubility (g/100mL or mol/L) E->I G Sample and Filter Saturated Supernatant F->G H Gravimetric Analysis of Dissolved Solute G->H H->I

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Potassium Trimethylsilanolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Potassium trimethylsilanolate (KOTMS) is a versatile reagent widely employed in organic synthesis and materials science. Its efficacy as a strong base and nucleophile is well-documented; however, a thorough understanding of its thermal stability and decomposition pathways is critical for safe handling, process optimization, and ensuring the integrity of thermally sensitive applications. This technical guide provides a comprehensive overview of the current knowledge regarding the thermal behavior of this compound, including its stability limits, decomposition products, and proposed degradation mechanisms. While direct quantitative thermal analysis data for KOTMS is limited in publicly available literature, this guide synthesizes information from safety data sheets, analogous compounds, and related studies to provide a robust working knowledge for professionals in research and development.

Physicochemical Properties and Thermal Hazards

This compound is a white, crystalline solid that is highly reactive and sensitive to atmospheric conditions. A summary of its key properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₃H₉KOSi[1]
Molecular Weight 128.29 g/mol [1]
Appearance White to off-white powder or crystals[2][3]
Melting Point 135-138 °C (often with decomposition)[4][5]
Decomposition Temperature Reported to decompose above 134 °C[2][6]
Solubility Soluble in THF, diethyl ether, toluene, dichloromethane, and alcohols[2]

The close proximity of the melting point and decomposition temperature suggests that thermal degradation initiates upon phase change. Thermally, KOTMS is considered hazardous, with decomposition capable of releasing irritating gases and vapors. It is also classified as a flammable solid, and its solutions may form explosive mixtures with air. Prolonged storage can lead to the formation of explosive peroxides.

Thermal Stability and Decomposition Analysis

3.1 Insights from Analogous Compounds

Studies on lithium trimethylsilanolate indicate a multi-stage thermal decomposition process. Initial volatilization of the intact compound occurs between 50-180 °C, followed by chemical decomposition involving the cleavage of silicon-carbon and silicon-oxygen bonds at temperatures above 180 °C. Further degradation of initial products is observed between 300-400 °C. Sodium trimethylsilanolate is reported to decompose at approximately 230 °C. This suggests that the thermal stability of alkali metal trimethylsilanolates is influenced by the nature of the metal cation.

Based on this, it is reasonable to hypothesize that this compound undergoes a multi-step decomposition beginning around its melting point.

Table 2: Summary of Thermal Decomposition Data for Alkali Metal Trimethylsilanolates

CompoundOnset of Decomposition (°C)Decomposition Products (Proposed/Observed)Notes
This compound ~134-138 °CHexamethyldisiloxane (B120664), other siloxanes, potassium oxide/hydroxide, methane (B114726)Inferred from melting point and SDS data.
Sodium Trimethylsilanolate ~230 °CNot specified
Lithium Trimethylsilanolate >180 °C (Chemical Decomposition)Various silicon-containing fragments and lithium byproductsMulti-stage decomposition observed.

Proposed Decomposition Pathway

The thermal decomposition of this compound likely proceeds through a series of reactions involving the cleavage of Si-C and Si-O bonds. A plausible pathway is illustrated below. The initial step is likely a condensation reaction between two molecules of KOTMS, driven by the high temperature, to form hexamethyldisiloxane and potassium oxide. This is a common reaction pathway for metal silanolates. At higher temperatures, further decomposition of the trimethylsilyl (B98337) moiety can occur, leading to the formation of methane and more complex silicon-containing species.

DecompositionPathway KOTMS1 2 KOSi(CH₃)₃ (this compound) Intermediate Heat (≥ 135°C) KOTMS1->Intermediate HMDSO (CH₃)₃Si-O-Si(CH₃)₃ (Hexamethyldisiloxane) Intermediate->HMDSO K2O K₂O (Potassium Oxide) Intermediate->K2O FurtherDecomp Higher Temperature HMDSO->FurtherDecomp Methane CH₄ (Methane) FurtherDecomp->Methane OtherSiloxanes Other Siloxanes & Potassium Silicates FurtherDecomp->OtherSiloxanes

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

While specific experimental data for KOTMS is lacking, the following are generalized protocols for conducting thermal analysis on air- and moisture-sensitive organometallic compounds like this compound. These methodologies are crucial for researchers aiming to generate precise data for this compound.

5.1 Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature-dependent mass loss of KOTMS, identifying decomposition stages and quantifying residual mass.

  • Instrumentation: A high-precision thermogravimetric analyzer.

  • Sample Preparation: Due to the hygroscopic and air-sensitive nature of KOTMS, sample loading must be performed in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen).

  • Crucible: Platinum or alumina (B75360) crucibles are recommended.

  • Atmosphere: A dynamic inert atmosphere (e.g., nitrogen or argon) with a typical flow rate of 20-50 mL/min is essential to prevent oxidative side reactions.

  • Heating Program: A linear heating rate of 10 °C/min from ambient temperature to approximately 600 °C is a common starting point.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG) are analyzed to identify the onset temperature of decomposition and the temperatures of maximum mass loss rates for each decomposition step.

5.2 Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow associated with phase transitions (e.g., melting) and chemical reactions (e.g., decomposition) as a function of temperature.

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Similar to TGA, sample preparation must be conducted in an inert atmosphere. Hermetically sealed aluminum or gold-plated stainless steel pans are crucial to prevent sample reaction with the atmosphere and to contain any volatile decomposition products.

  • Atmosphere: A purge of inert gas (nitrogen or argon) is used.

  • Heating Program: A heating rate of 10 °C/min is standard. The temperature range should encompass the melting and initial decomposition temperatures (e.g., ambient to 250 °C).

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (onset and peak temperatures), the enthalpy of fusion (ΔHfus), and the onset temperature and enthalpy of decomposition (ΔHdecomp).

ExperimentalWorkflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis KOTMS KOTMS Sample Weighing Weighing KOTMS->Weighing Encapsulation Encapsulation (Hermetic Pans for DSC) Weighing->Encapsulation TGA TGA (10°C/min, N₂ atm) Encapsulation->TGA DSC DSC (10°C/min, N₂ atm) Encapsulation->DSC TG_Curve TGA/DTG Curves (Mass Loss vs. Temp) TGA->TG_Curve Decomp_Products Decomposition Products (via TGA-MS/Py-GC-MS) TGA->Decomp_Products DSC_Curve DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Curve

Caption: Generalized workflow for the thermal analysis of this compound.

Conclusion and Recommendations

This compound exhibits limited thermal stability, with decomposition commencing around its melting point of 135-138 °C. While specific quantitative data from TGA and DSC analyses are not widely published, information from analogous alkali metal silanolates and general chemical principles suggest a decomposition pathway initiated by condensation to form hexamethyldisiloxane and potassium oxide, followed by further degradation at higher temperatures.

For professionals working with KOTMS, the following recommendations are crucial:

  • Strict Inert Atmosphere Handling: Due to its reactivity with air and moisture, all handling and storage should be under an inert atmosphere to prevent premature degradation and ensure experimental reproducibility.

  • Temperature Control: In applications where KOTMS is used, careful temperature control is essential, especially when approaching or exceeding its melting/decomposition point.

  • Further Research: There is a clear need for detailed experimental studies on the thermal decomposition of this compound to be published in the scientific literature. Such studies, employing techniques like TGA-MS and Pyrolysis-GC-MS, would provide invaluable quantitative data and definitively identify the decomposition products and mechanisms.

By adhering to these guidelines and acknowledging the current limitations in the data, researchers, scientists, and drug development professionals can use this compound more safely and effectively in their work.

References

An In-depth Technical Guide to the Hygroscopic Nature of Potassium Trimethylsilanolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of potassium trimethylsilanolate (KOSi(CH₃)₃), a widely used reagent in organic synthesis. Its efficacy is intrinsically linked to its anhydrous state, making a thorough understanding of its interaction with moisture critical for successful and reproducible outcomes. This document outlines the qualitative and quantitative aspects of its hygroscopicity, provides detailed experimental protocols for its characterization, and offers guidance on proper handling and storage.

Executive Summary

This compound is a powerful nucleophile and a strong base soluble in many organic solvents, rendering it invaluable in reactions such as ester hydrolysis and Suzuki-Miyaura cross-coupling.[1][2] However, it is extremely sensitive to moisture.[3] The compound readily absorbs water from the atmosphere, leading to its decomposition into potassium hydroxide (B78521) and volatile hexamethyldisiloxane.[1] This hydrolysis not only depletes the active reagent but also introduces an inorganic base (KOH) into the reaction mixture, which can alter reaction pathways and lead to inconsistent results. Therefore, stringent control over atmospheric moisture is paramount when handling and using this compound.

Physicochemical Properties and Interaction with Water

2.1 General Properties

This compound is a white, crystalline solid that is commercially available.[4][5] It is known to be soluble in a range of organic solvents, including tetrahydrofuran (B95107) (THF), diethyl ether, and toluene.[6]

2.2 Hygroscopic Nature and Reactivity

The defining characteristic of this compound in the context of this guide is its hygroscopicity. The presence of the highly polarized K-O bond makes the oxygen atom exceptionally nucleophilic and basic, readily reacting with protic sources, most notably water.

The hydrolysis reaction is rapid and exothermic, proceeding as follows:

2 KOSi(CH₃)₃ + H₂O → 2 KOH + (CH₃)₃SiOSi(CH₃)₃

This reaction underscores the critical need for anhydrous conditions. The formation of potassium hydroxide can significantly impact reactions where this compound is intended to be the sole or primary base.

Quantitative Analysis of Hygroscopicity

To date, specific quantitative data on the water absorption of this compound under varying humidity conditions is not extensively reported in peer-reviewed literature, likely due to its high reactivity. However, standard methods can be employed to characterize this property. Below are proposed experimental protocols for researchers to determine the hygroscopic profile of their specific batches of this compound.

3.1 Data Presentation: Water Absorption Isotherm

The data generated from the experimental protocols should be summarized in a clear, tabular format to facilitate comparison and analysis. A template for such a table is provided below.

Relative Humidity (%)Temperature (°C)Water Uptake (% w/w)Observations
0250.0Initial baseline
1025
2025
3025
4025
5025
6025
7025
8025
9025

3.2 Experimental Protocols

The following are detailed methodologies for key experiments to quantify the hygroscopic nature of this compound. All experiments must be conducted in a controlled environment, such as a glovebox with a dry inert atmosphere, to handle the pristine material.

3.2.1 Protocol 1: Determination of Water Absorption by Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled atmosphere of varying relative humidity.[7][8][9][10]

  • Instrumentation: A DVS analyzer equipped with a microbalance.

  • Sample Preparation:

    • In an inert atmosphere glovebox, accurately weigh 5-10 mg of this compound into the DVS sample pan.

    • Quickly transfer the sample pan to the DVS instrument, minimizing exposure to ambient atmosphere.

  • Experimental Parameters:

    • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This will serve as the initial dry mass.

    • Sorption/Desorption Isotherm:

      • Increase the relative humidity in a stepwise manner, for example, in 10% RH increments from 0% to 90% RH.

      • At each step, allow the sample to equilibrate until a stable mass is recorded.

      • After reaching the maximum RH, decrease the humidity in the same stepwise manner to generate the desorption isotherm.

    • Data Analysis: The percentage weight change at each RH step is calculated relative to the initial dry mass.

3.2.2 Protocol 2: Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.[11][12][13][14] This protocol is suitable for determining the initial water content of a batch of this compound or the water content after exposure to a specific humidity level.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator. A coulometric titrator is preferred for its higher sensitivity to low water content.

  • Reagents: Anhydrous methanol, Karl Fischer reagent (commercially available).

  • Procedure:

    • Titrator Preparation: The titration cell should be conditioned to a dry state according to the instrument's operating procedure.

    • Sample Handling (in an inert atmosphere glovebox):

      • Accurately weigh approximately 50-100 mg of this compound into a gas-tight syringe or a pre-dried vial.

    • Titration:

      • Quickly and carefully introduce the sample into the conditioned titration cell.

      • The titration will proceed automatically, and the instrument will report the water content in micrograms or as a percentage.

    • Calculation: The water content is calculated based on the amount of iodine consumed during the titration.

Mandatory Visualizations

4.1 Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the hygroscopic nature of this compound.

Hydrolysis_Pathway KOSiMe3 This compound (KOSi(CH₃)₃) Intermediate Transition State KOSiMe3->Intermediate Nucleophilic Attack H2O Water (H₂O) H2O->Intermediate KOH Potassium Hydroxide (KOH) Intermediate->KOH Disiloxane Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃) Intermediate->Disiloxane

Hydrolysis pathway of this compound.

DVS_Workflow cluster_glovebox Inert Atmosphere Glovebox cluster_dvs DVS Instrument weigh_sample Weigh KOSi(CH₃)₃ (5-10 mg) transfer_sample Transfer to DVS weigh_sample->transfer_sample dry_sample Dry at 0% RH, 25°C transfer_sample->dry_sample equilibrate Equilibrate dry_sample->equilibrate increase_rh Increase RH (10% steps) equilibrate->increase_rh Sorption decrease_rh Decrease RH (10% steps) increase_rh->decrease_rh At 90% RH measure_mass Measure Mass Change increase_rh->measure_mass decrease_rh->measure_mass Desorption data_analysis Generate Isotherm decrease_rh->data_analysis At 0% RH measure_mass->increase_rh Next RH step measure_mass->decrease_rh Next RH step

Experimental workflow for DVS analysis.

Handling and Storage Recommendations

Given its pronounced hygroscopicity, strict adherence to proper handling and storage protocols is essential to maintain the integrity of this compound.

  • Storage: The compound should be stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon.[1][15] The storage area should be cool and well-ventilated.[15][16]

  • Handling: All manipulations of this compound should be carried out in an inert atmosphere glovebox. If a glovebox is not available, techniques such as using a Schlenk line with a positive pressure of an inert gas should be employed. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][5][16]

  • Dispensing: Use dry, clean spatulas and glassware. Never use the same utensils for other chemicals without thorough cleaning and drying.

Conclusion

The hygroscopic nature of this compound is a critical factor that dictates its handling, storage, and utility in chemical synthesis. While qualitative information about its moisture sensitivity is well-documented, quantitative data is scarce. The experimental protocols detailed in this guide provide a framework for researchers to characterize the hygroscopic properties of their specific batches of this reagent. By understanding and quantifying its interaction with water, scientists can ensure more controlled, reproducible, and successful experimental outcomes, particularly in the development of sensitive pharmaceutical compounds.

References

Potassium Trimethylsilanolate: A Technical Guide to its Reactivity with Protic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium trimethylsilanolate (KOTMS) is a versatile and highly reactive organosilicon compound widely employed in organic synthesis. Its utility stems from its dual nature as a strong base and a potent nucleophile. This technical guide provides an in-depth analysis of the reactivity of KOTMS with protic solvents, a fundamental interaction that underpins many of its synthetic applications. The guide covers the core principles of its reactivity, reaction mechanisms, quantitative data from representative reactions, and detailed experimental protocols.

Core Principles of Reactivity

This compound's reactivity with protic solvents is primarily governed by the high basicity of the trimethylsilanolate anion. The conjugate acid, trimethylsilanol (B90980) ((CH₃)₃SiOH), is a weak acid with a pKa of approximately 12.7.[1] This makes the trimethylsilanolate anion a significantly stronger base than alkoxides and hydroxides.

The fundamental reaction with a generic protic solvent (H-X) is a rapid acid-base reaction:

(CH₃)₃SiOK + H-X ⇌ (CH₃)₃SiOH + KX

This equilibrium lies far to the right, resulting in the formation of trimethylsilanol and the potassium salt of the protic solvent. The high solubility of KOTMS in many organic solvents allows these reactions to proceed under homogeneous conditions.[2]

Beyond its basicity, the trimethylsilanolate anion is also a powerful nucleophile. The silicon-oxygen bond is highly polarized, and the oxygen atom carries a significant negative charge, making it reactive towards electrophilic centers. This nucleophilic character is harnessed in reactions such as the hydrolysis and alcoholysis of esters.[1]

Reaction with Water (Hydrolysis)

The reaction of this compound with water is an extremely rapid and exothermic hydrolysis, yielding trimethylsilanol and potassium hydroxide (B78521).

(CH₃)₃SiOK + H₂O → (CH₃)₃SiOH + KOH

This reaction is often utilized for the in situ generation of a strong, organic-soluble hydroxide source. Attempts to measure the kinetics of this hydrolysis have been challenging due to its high rate. The resulting trimethylsilanol can then undergo self-condensation to form hexamethyldisiloxane, particularly under acidic or basic conditions.[3]

Reaction with Alcohols (Alcoholysis)

Similar to its reaction with water, KOTMS reacts readily with alcohols in an acid-base manner to generate trimethylsilanol and the corresponding potassium alkoxide.

(CH₃)₃SiOK + R-OH ⇌ (CH₃)₃SiOH + R-OK

This equilibrium is influenced by the acidity of the alcohol. The reaction is essentially a transmetalation, exchanging the trimethylsilanolate group for an alkoxide. This in situ generation of potassium alkoxides is a key feature in many KOTMS-mediated reactions. The reactivity generally follows the order of alcohol acidity: primary > secondary > tertiary.

Signaling Pathways and Reaction Mechanisms

The dual reactivity of KOTMS as a base and a nucleophile gives rise to distinct reaction pathways.

KOTMS as a Strong Base

In many applications, KOTMS functions as a strong, non-nucleophilic base, particularly when the substrate is sterically hindered or the electrophilic site is unreactive. A prime example is its use in promoting the Suzuki-Miyaura cross-coupling reaction under anhydrous conditions, where it facilitates the formation of the active boronate species.[2]

KOTMS_as_Base KOTMS KOTMS (this compound) Alkoxide Potassium Alkoxide (R-OK) KOTMS->Alkoxide Proton Transfer ProticSolvent Protic Solvent (R-OH) ProticSolvent->Alkoxide DeprotonatedSubstrate Deprotonated Substrate (e.g., Boronate) Alkoxide->DeprotonatedSubstrate Deprotonation Substrate Substrate (e.g., Boronic Ester) Substrate->DeprotonatedSubstrate Product Product DeprotonatedSubstrate->Product Reaction

Figure 1: KOTMS as a strong base in a generic reaction.
KOTMS as a Nucleophile: Ester Hydrolysis

In the hydrolysis of esters, KOTMS acts as a potent nucleophile. The reaction can proceed through two different mechanisms depending on the nature of the ester: BAL2 (Base-catalyzed, Alkyl-oxygen cleavage, bimolecular) for simple alkyl esters and BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) for phenyl esters.[1]

Ester_Hydrolysis_Mechanisms cluster_BAL2 B_AL2 Mechanism (Alkyl Esters) cluster_BAC2 B_AC2 Mechanism (Phenyl Esters) Ester_AL R-CO-O-R' TransitionState_AL Transition State [(CH₃)₃SiO···R'···O-CO-R]⁻ Ester_AL->TransitionState_AL KOTMS_AL (CH₃)₃SiO⁻ K⁺ KOTMS_AL->TransitionState_AL SN2 Attack on R' Carboxylate_AL R-COO⁻ K⁺ TransitionState_AL->Carboxylate_AL SilylEther_AL (CH₃)₃Si-O-R' TransitionState_AL->SilylEther_AL Ester_AC R-CO-O-Ar TetrahedralIntermediate Tetrahedral Intermediate [R-C(O⁻)(OAr)(OSi(CH₃)₃)] Ester_AC->TetrahedralIntermediate KOTMS_AC (CH₃)₃SiO⁻ K⁺ KOTMS_AC->TetrahedralIntermediate Nucleophilic Attack on C=O SilylEster R-CO-OSi(CH₃)₃ TetrahedralIntermediate->SilylEster Phenoxide ArO⁻ K⁺ TetrahedralIntermediate->Phenoxide

Figure 2: Mechanisms of ester hydrolysis by KOTMS.

Quantitative Data

Precise kinetic data for the direct reaction of KOTMS with protic solvents are scarce due to the extremely high reaction rates. However, the efficiency of KOTMS in various synthetic transformations provides a quantitative measure of its reactivity. The following tables summarize representative data from the literature.

Table 1: Conversion of Esters to Carboxylic Acids using KOTMS [4]

EntryEster SubstrateAlcohol MoietyTime (h)Yield (%)
1Methyl benzoatePrimary392
2Ethyl benzoatePrimary392
3tert-Butyl benzoateTertiary705
4Phenyl benzoatePhenolic0.7595
5Allyl benzoateAllylic0.596
6Benzyl benzoateBenzylic0.598

Reactions performed at room temperature in THF with 1.2 equivalents of KOTMS.

Table 2: Suzuki-Miyaura Cross-Coupling of Boronic Esters using KOTMS [2]

EntryAryl HalideBoronic EsterTimeYield (%)
14-BromobenzotrifluorideNeopentyl 4-fluorophenylboronic ester< 5 min>99
22-BromopyridineNeopentyl phenylboronic ester15 min95
34-ChloroanisoleNeopentyl 4-methoxyphenylboronic ester1 h85

Reactions performed at room temperature in THF with Pd-P(t-Bu)₃-G3 catalyst and KOTMS as the base.

Experimental Protocols

The following are representative experimental protocols illustrating the use of KOTMS in reactions involving protic solvents.

General Procedure for the Hydrolysis of an Ester to a Carboxylic Acid[4]

Workflow Diagram:

Ester_Hydrolysis_Workflow Start Start AddEsterTHF 1. Dissolve ester in dry THF Start->AddEsterTHF AddKOTMS 2. Add KOTMS (1.2 equiv) AddEsterTHF->AddKOTMS Stir 3. Stir at room temperature (Monitor by TLC) AddKOTMS->Stir Evaporate 4. Evaporate solvent Stir->Evaporate AddWater 5. Add distilled water Evaporate->AddWater Acidify 6. Acidify with HCl to pH 3 AddWater->Acidify Isolate 7. Isolate product (Filtration or Extraction) Acidify->Isolate Dry 8. Dry product Isolate->Dry End End Dry->End

Figure 3: Experimental workflow for ester hydrolysis.

Methodology:

  • To a suspension of the ester (2 mmol) in dried tetrahydrofuran (B95107) (10 mL), this compound (2.4 mmol) is added.

  • The reaction mixture is stirred at room temperature for the time required for complete conversion (as monitored by TLC).[4]

  • Upon completion, the reaction mixture is evaporated to dryness under reduced pressure.

  • Distilled water is added to the residue.

  • Concentrated hydrochloric acid is added dropwise until the pH of the solution reaches 3.0.

  • The resulting precipitate is collected by filtration, washed with water, and dried under high vacuum to a constant mass. Alternatively, the product can be isolated by extraction with a suitable organic solvent (e.g., dichloromethane), followed by drying of the organic layers over anhydrous sodium sulfate (B86663) and evaporation of the solvent.[4]

Anhydrous Suzuki-Miyaura Cross-Coupling of a Boronic Ester[5]

Methodology:

  • In a glovebox, a reaction vessel is charged with the palladium pre-catalyst (e.g., Pd-P(t-Bu)₃-G3, 1-2 mol%), the aryl halide (1.0 equiv), and the boronic ester (1.2 equiv).

  • The vessel is sealed, removed from the glovebox, and placed under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous THF is added via syringe.

  • A solution of this compound (1.4 equiv) in anhydrous THF is added dropwise to the stirred reaction mixture at room temperature. The reaction is often exothermic.[5]

  • The reaction is stirred at room temperature and monitored by an appropriate analytical technique (e.g., GC-MS, LC-MS, or NMR) until the starting material is consumed.[6]

  • Upon completion, the reaction is quenched by the addition of a protic solvent (e.g., methanol (B129727) or water) and partitioned between an organic solvent and water.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Conclusion

This compound is a powerful reagent whose reactivity with protic solvents is central to its synthetic utility. Its strong basicity allows for the in situ generation of other bases and the promotion of a wide range of chemical transformations under homogeneous conditions. Concurrently, its high nucleophilicity enables efficient cleavage of functional groups like esters. A thorough understanding of these fundamental interactions is crucial for the effective application of KOTMS in research, development, and industrial processes. The provided data and protocols offer a solid foundation for scientists to explore and exploit the unique reactivity of this versatile organosilicon compound.

References

An In-depth Technical Guide to the Crystal Structure of Potassium Trimethylsilanolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium trimethylsilanolate (KOSiMe₃) is a versatile and sterically hindered alkoxide base with significant applications in organic synthesis, particularly in facilitating anhydrous cross-coupling reactions. Despite its widespread use, a definitive single-crystal X-ray diffraction structure of this compound has not been reported in publicly accessible literature. However, structural elucidation based on X-ray powder diffraction data strongly indicates a tetrameric cubane-type structure. This technical guide consolidates the available structural information, physicochemical properties, spectroscopic data, and synthetic protocols for this compound, providing a comprehensive resource for researchers. The guide also draws comparisons with its lithium and sodium analogs to offer broader insights into the structural chemistry of alkali metal silanolates.

Introduction

This compound, also known as potassium trimethylsiloxide, is an organosilicon compound that has gained prominence as a highly effective base in a variety of organic transformations.[1] Its solubility in organic solvents makes it a valuable alternative to inorganic bases in promoting homogeneous reaction conditions.[2] A thorough understanding of its solid-state structure is crucial for comprehending its reactivity, stability, and aggregation behavior in different solvent systems. This guide aims to provide a detailed overview of the current knowledge regarding the crystal structure of this compound.

Crystal Structure of this compound

While a single-crystal X-ray diffraction study for this compound is not publicly available, X-ray powder diffraction studies have provided significant insights into its solid-state arrangement. The data suggests that potassium, rubidium, and cesium trimethylsilanolates are isostructural, adopting a tetrameric cubane-type structure.[3] In this arrangement, the potassium and oxygen atoms form a distorted cube, with the trimethylsilyl (B98337) groups pointing outwards from the corners.

Proposed Cubane (B1203433) Structure

The proposed tetrameric structure consists of a central [K₄O₄] core. This arrangement is a common motif for alkali metal alkoxides and related compounds. The stability of this cubane structure is attributed to the electrostatic interactions between the potassium cations and the oxygen anions of the trimethylsilanolate groups.

G Proposed Cubane Structure of [K(OSiMe₃)]₄ K1 K O1 O K1->O1 O2 O K1->O2 O4 O K1->O4 SiMe3_1 SiMe₃ O1->SiMe3_1 K2 K K2->O1 K2->O2 O3 O K2->O3 SiMe3_2 SiMe₃ O2->SiMe3_2 K3 K K3->O1 K3->O3 K3->O4 SiMe3_3 SiMe₃ O3->SiMe3_3 K4 K K4->O2 K4->O3 K4->O4 SiMe3_4 SiMe₃ O4->SiMe3_4

Caption: Proposed cubane structure of tetrameric this compound.

Physicochemical and Spectroscopic Properties

A summary of the known physicochemical and spectroscopic data for this compound is presented below.

PropertyValueReference(s)
Molecular Formula C₃H₉KOSi[4]
Molecular Weight 128.29 g/mol [4]
Appearance White to off-white powder or crystal[5]
Melting Point 135-138 °C (decomposes)[6]
Solubility Soluble in THF, diethyl ether, toluene, dichloromethane, alcohols[2]
²⁹Si NMR (C₆H₁₈N₃OP) Chemical shift reported[7]
IR Spectrum ATR-IR and Nujol mull spectra have been recorded[3][8]

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily in patent literature. A common industrial-scale method involves the reaction of hexamethyldichlorosilane with potassium hydroxide (B78521).

Synthesis from Hexamethyldichlorosilane and Potassium Hydroxide

This method provides high-purity crystalline this compound.[9][10]

Reactants:

  • Hexamethyldichlorosilane ((CH₃)₃SiCl)₂

  • Potassium Hydroxide (KOH)

Procedure:

  • Hexamethyldichlorosilane is added to a stirred reaction vessel.

  • The vessel is purged with nitrogen for approximately 30 minutes.

  • Potassium hydroxide is added to the stirred solution.

  • The mixture is heated to 100-103 °C and refluxed for 10-15 hours with water separation.

  • The resulting product is then subjected to centrifugal spray drying at a rotating speed of 2500-3500 rpm and a temperature of 100-120 °C to yield the final crystalline product.

G start Start reactants Hexamethyldichlorosilane + Potassium Hydroxide start->reactants stirring Stirring and Nitrogen Purge reactants->stirring reflux Reflux at 100-103°C (10-15 hours) with Water Separation stirring->reflux drying Centrifugal Spray Drying (2500-3500 rpm, 100-120°C) reflux->drying product Crystalline Potassium Trimethylsilanolate drying->product

Caption: Experimental workflow for the synthesis of this compound.

Structural Analogs: Lithium and Sodium Trimethylsilanolate

G cluster_Li Lithium Trimethylsilanolate cluster_Na Sodium Trimethylsilanolate cluster_K This compound Li Proposed Hexameric Core (Hexagonal Prism) Na Cluster with Na-O-Na Linkages K Proposed Tetrameric Cubane Structure

Caption: Comparison of proposed structures for alkali metal trimethylsilanolates.

Conclusion

While the definitive single-crystal structure of this compound remains to be elucidated, substantial evidence from powder X-ray diffraction points towards a tetrameric cubane-type structure in the solid state. This guide has synthesized the available structural, physicochemical, and synthetic data to provide a comprehensive overview for researchers. Further single-crystal X-ray diffraction studies are warranted to unequivocally determine the precise bond lengths, angles, and coordination environment within this important chemical reagent. Such studies would undoubtedly contribute to a deeper understanding of its reactivity and role in modern organic synthesis.

References

An In-Depth Technical Guide to the Acidity and Basicity of the Trimethylsilanolate System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pKa value of potassium trimethylsilanolate and its conjugate acid, trimethylsilanol (B90980). It is designed to be a critical resource for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry, where the basicity of reagents like this compound is a crucial parameter. This document outlines the fundamental acid-base chemistry, presents relevant quantitative data, details experimental protocols for pKa determination, and illustrates key chemical processes.

Introduction to the Trimethylsilanol/Trimethylsilanolate System

This compound (KOTMS) is an organosilicon compound widely employed in organic synthesis as a strong, non-nucleophilic base.[1] Its utility stems from its high basicity and solubility in organic solvents, where it can effectively substitute for alkali hydroxides.[2] Understanding the basicity of KOTMS requires an examination of the acidity of its conjugate acid, trimethylsilanol ((CH₃)₃SiOH). The equilibrium between these two species is fundamental to the reactivity of KOTMS.

The acidity of trimethylsilanol is significantly greater than that of analogous alcohols like tert-butanol (B103910), a difference that underpins the potent basicity of the trimethylsilanolate anion. This guide will delve into the quantitative measures of this acidity and the resulting basicity.

Quantitative Data: pKa and pKb Values

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For the dissociation of trimethylsilanol, the equilibrium and its corresponding pKa are defined as follows:

(CH₃)₃SiOH ⇌ (CH₃)₃SiO⁻ + H⁺

The pKa of trimethylsilanol is a critical value for deriving the basicity of its conjugate base, this compound. The basicity of the trimethylsilanolate anion is described by the base dissociation constant (pKb). In aqueous solutions, the relationship between the pKa of an acid and the pKb of its conjugate base is given by the equation: pKa + pKb = 14.

CompoundFormulaValueDescription
Trimethylsilanol(CH₃)₃SiOHpKa = 11[3][4]Acid Dissociation Constant
This compound(CH₃)₃SiOKpKb ≈ 3Estimated Base Dissociation Constant

Table 1: Acid and Base Dissociation Constants for the Trimethylsilanol System.

The pKa of 11 for trimethylsilanol indicates it is a weak acid, comparable in strength to orthosilicic acid but significantly more acidic than tert-butanol (pKa ≈ 19).[3][4] This increased acidity is attributed to the electron-withdrawing nature of the silicon atom. Consequently, the trimethylsilanolate anion is a strong base with an estimated pKb of 3.

acid_base_equilibrium cluster_acid Dissociation cluster_base Conjugate Base TMSOH Trimethylsilanol (CH₃)₃SiOH (Weak Acid) TMSO Trimethylsilanolate Anion (CH₃)₃SiO⁻ (Strong Conjugate Base) TMSOH->TMSO Deprotonation TMSO->TMSOH Protonation H_plus H⁺ K_plus K⁺

Acid-Base Equilibrium of Trimethylsilanol.

Experimental Protocols for pKa Determination

The determination of the pKa of a weakly acidic compound like trimethylsilanol can be achieved through various analytical methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.

Potentiometric titration is a highly precise method for determining pKa values.[5] It involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (trimethylsilanol) while monitoring the pH with a calibrated electrode.[6]

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of trimethylsilanol (e.g., 0.01 M) in a suitable solvent. Due to the limited water solubility of trimethylsilanol, a co-solvent system (e.g., methanol-water) may be necessary.[7]

    • Prepare a carbonate-free standard solution of a strong base titrant, such as 0.1 M sodium hydroxide.

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[6]

  • Titration Procedure:

    • Place a known volume of the trimethylsilanol solution into a thermostatted titration vessel.

    • Immerse the calibrated pH electrode and a stirrer into the solution.

    • Add the NaOH titrant in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.[6]

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the trimethylsilanol has been neutralized. This point corresponds to the inflection point of the titration curve.[8]

    • The data can be analyzed using graphical methods (e.g., first or second derivative plots) to accurately determine the equivalence point.

pKa_determination_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_analyte Prepare Trimethylsilanol Solution (0.01 M) start_titration Add NaOH Titrant Incrementally prep_analyte->start_titration prep_titrant Prepare NaOH Titrant (0.1 M) prep_titrant->start_titration calibrate_ph Calibrate pH Meter calibrate_ph->start_titration record_ph Record pH After Each Addition start_titration->record_ph allow to stabilize record_ph->start_titration repeat plot_curve Plot pH vs. Volume record_ph->plot_curve find_half_equiv Determine Half-Equivalence Point plot_curve->find_half_equiv determine_pka pKa = pH at Half-Equivalence find_half_equiv->determine_pka

Workflow for pKa Determination by Potentiometric Titration.

Applications in Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized as a strong base. Its efficacy has been demonstrated in numerous transformations, including ester hydrolysis, amide formation, and, notably, in palladium-catalyzed cross-coupling reactions.[1][7]

A significant application of KOTMS is in the Suzuki-Miyaura cross-coupling of boronic esters.[9][10] KOTMS serves as an organic-soluble base that facilitates a homogeneous and anhydrous reaction, leading to rapid reaction rates and high yields.[11][12]

Reaction Workflow:

The general workflow involves the palladium-catalyzed reaction between an organoboron compound (boronic ester) and an organohalide in the presence of KOTMS as the base.

suzuki_coupling_workflow cluster_reactants Reactants & Catalyst cluster_workup Workup & Purification boronic_ester Boronic Ester (R¹-B(OR)₂) reaction_vessel Combine in Anhydrous Solvent (e.g., THF) boronic_ester->reaction_vessel organohalide Organohalide (R²-X) organohalide->reaction_vessel pd_catalyst Pd Catalyst & Ligand pd_catalyst->reaction_vessel kotms KOTMS Base kotms->reaction_vessel reaction Stir at Room Temp or Heat reaction_vessel->reaction quench Quench Reaction reaction->quench extract Aqueous Extraction quench->extract purify Purify by Chromatography extract->purify product Cross-Coupled Product (R¹-R²) purify->product

References

An In-depth Technical Guide to the 29Si NMR Spectroscopy of Potassium Trimethylsilanolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 29Si Nuclear Magnetic Resonance (NMR) spectroscopy of potassium trimethylsilanolate (KOTMS). It covers the synthesis of the compound, detailed experimental protocols for its 29Si NMR analysis, and the interpretation of the resulting spectroscopic data. This document is intended to be a valuable resource for researchers utilizing this compound in various chemical applications, including as a reagent in organic synthesis and catalysis.

Introduction to this compound and 29Si NMR

This compound is an organosilicon compound with the formula C3H9KOSi. It is a strong base and a versatile reagent in organic chemistry, often used to hydrolyze esters and nitriles.[1][2] The silicon-29 (B1244352) (29Si) isotope, with a natural abundance of 4.7% and a nuclear spin of 1/2, is an NMR-active nucleus that provides valuable structural information about organosilicon compounds.[3] 29Si NMR spectroscopy is a powerful analytical technique for characterizing the chemical environment of silicon atoms within a molecule.

Synthesis of this compound

This compound can be synthesized through various methods. A common laboratory-scale preparation involves the reaction of hexamethyldisiloxane (B120664) with potassium hydroxide (B78521).[4] An alternative industrial method utilizes the reaction of hexamethyldichlorosilane with potassium hydroxide.[5]

Signaling Pathway for Synthesis

The synthesis of this compound from hexamethyldisiloxane and potassium hydroxide proceeds through the cleavage of the Si-O-Si bond by the hydroxide ion.

Hexamethyldisiloxane Hexamethyldisiloxane This compound This compound Hexamethyldisiloxane->this compound + KOH Water Water Hexamethyldisiloxane->Water + KOH Potassium Hydroxide Potassium Hydroxide Potassium Hydroxide->this compound Potassium Hydroxide->Water

Caption: Synthesis of this compound.

Experimental Protocol for Synthesis

This protocol describes the synthesis of this compound from hexamethyldisiloxane and potassium hydroxide.

Materials:

  • Hexamethyldisiloxane ((CH3)3SiOSi(CH3)3)

  • Potassium hydroxide (KOH)

  • Toluene (B28343)

  • Anhydrous diethyl ether

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Schlenk line or inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add finely ground potassium hydroxide.

  • Addition of Reagents: Under a positive pressure of nitrogen, add anhydrous toluene to the flask, followed by the dropwise addition of hexamethyldisiloxane with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain reflux for 10-15 hours. The reaction progress can be monitored by the disappearance of the water-insoluble potassium hydroxide.

  • Work-up: After cooling to room temperature, the reaction mixture will be a thick slurry. Remove the toluene under reduced pressure.

  • Isolation: Add anhydrous diethyl ether to the solid residue and stir vigorously to break up the solid. The this compound will precipitate.

  • Purification: Collect the white solid by filtration under an inert atmosphere, wash with anhydrous diethyl ether, and dry under high vacuum to yield this compound as a white, hygroscopic powder. Store the product under an inert atmosphere.

29Si NMR Spectroscopy

29Si NMR spectroscopy is the primary method for the characterization of this compound. The chemical shift provides information about the electronic environment of the silicon nucleus.

29Si NMR Data

The 29Si NMR chemical shift of this compound is sensitive to the solvent and concentration.

Compound29Si Chemical Shift (δ, ppm)SolventReference
This compound-34.4Not specified (likely THF or similar)[3]

Note: The chemical shift is referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Experimental Workflow for 29Si NMR Analysis

The following diagram illustrates the workflow for obtaining a 29Si NMR spectrum of this compound.

cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_processing Data Processing Dissolve KOTMS Dissolve KOTMS in Anhydrous Solvent Transfer to NMR tube Transfer to NMR Tube Dissolve KOTMS->Transfer to NMR tube Insert into Spectrometer Insert into Spectrometer Transfer to NMR tube->Insert into Spectrometer Tune and Shim Tune and Shim Insert into Spectrometer->Tune and Shim Acquire Spectrum Acquire 29Si Spectrum (Inverse-Gated Decoupling) Tune and Shim->Acquire Spectrum Fourier Transform Fourier Transform Acquire Spectrum->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Baseline Correction Baseline Correction Phase Correction->Baseline Correction Reference to TMS Reference to TMS Baseline Correction->Reference to TMS

Caption: Workflow for 29Si NMR Analysis.

Detailed 29Si NMR Experimental Protocol

Instrumentation:

  • High-field NMR spectrometer equipped with a broadband probe tunable to the 29Si frequency.

Sample Preparation:

  • Due to the hygroscopic nature of this compound, all sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox).

  • Dissolve approximately 50-100 mg of this compound in 0.6-0.7 mL of a suitable anhydrous deuterated solvent (e.g., tetrahydrofuran-d8, benzene-d6, or toluene-d8).

  • Transfer the solution to a clean, dry NMR tube and cap it securely.

NMR Acquisition Parameters:

  • Nucleus: 29Si

  • Pulse Sequence: Inverse-gated decoupling (e.g., zgig on Bruker instruments) is recommended to suppress the negative Nuclear Overhauser Effect (NOE) and ensure quantitative results.[3]

  • Relaxation Delay (d1): A long relaxation delay of 30-60 seconds is often necessary for the slowly relaxing 29Si nucleus. The optimal delay should be at least 5 times the spin-lattice relaxation time (T1) of the silicon nucleus.

  • Pulse Angle: A 30-45° pulse angle can be used to shorten the required relaxation delay if T1 is very long.[3]

  • Acquisition Time (aq): Typically 1-2 seconds.

  • Number of Scans (ns): Due to the low natural abundance and sensitivity of 29Si, a large number of scans (from several hundred to several thousand) will be required to achieve an adequate signal-to-noise ratio.

  • Temperature: Room temperature (e.g., 298 K).

  • Referencing: The spectrum should be referenced to an external standard of tetramethylsilane (TMS) at 0 ppm.

Data Processing:

  • Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform a baseline correction.

  • Reference the spectrum to the TMS signal.

Interpretation of the 29Si NMR Spectrum

The 29Si NMR spectrum of a pure sample of this compound should exhibit a single sharp resonance. The upfield chemical shift of approximately -34.4 ppm is indicative of a silicon atom bonded to three methyl groups and an oxygen atom bearing a significant negative charge.[3] The electron-donating nature of the methyl groups and the high electron density on the oxygen atom contribute to the shielding of the silicon nucleus, resulting in the observed upfield shift.

Impurities such as unreacted hexamethyldisiloxane (δ ≈ +7 ppm) or trimethylsilanol (B90980) (δ ≈ +15 ppm) may be observed in the spectrum if the synthesis or handling was not performed under strictly anhydrous conditions.

Conclusion

29Si NMR spectroscopy is an indispensable tool for the characterization of this compound. This guide has provided a detailed overview of the synthesis, experimental protocols for 29Si NMR analysis, and the interpretation of the resulting data. By following the outlined procedures, researchers can confidently prepare and analyze this important organosilicon reagent, ensuring its purity and suitability for their specific applications in research and development.

References

An In-depth Technical Guide to the Infrared Spectroscopy of Potassium Trimethylsilanolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of potassium trimethylsilanolate (KOTMS), a versatile reagent in organic synthesis. The document details the characteristic vibrational frequencies, experimental protocols for obtaining high-quality spectra, and visual representations of both the experimental workflow and the fundamental vibrational modes of the trimethylsilanolate anion.

Core Data Presentation: Infrared Absorption Bands

The infrared spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of the trimethylsilanolate anion, [(CH₃)₃SiO]⁻. The data presented in Table 1 has been compiled from peer-reviewed literature and is substantiated by theoretical DFT calculations for reliable assignments.

Wavenumber (cm⁻¹)Vibrational AssignmentDescription of MotionRelative Intensity
~2950νₐ(CH₃)Asymmetric C-H stretchingStrong
~2897νₛ(CH₃)Symmetric C-H stretchingMedium
~1444δₐ(CH₃)Asymmetric C-H bending (scissoring)Medium
~1240-1250δₛ(CH₃)Symmetric C-H bending (umbrella mode)Very Strong
~948-1050ν(Si-O)Si-O stretchingStrong
~830-880ρ(CH₃) / νₐ(Si-C₃)CH₃ rocking and Asymmetric Si-C stretchingVery Strong
~747ρ(CH₃) / νₛ(Si-C₃)CH₃ rocking and Symmetric Si-C stretchingStrong
~650-670δ(Si-C₃)Si-C₃ bendingMedium

Table 1: Summary of Quantitative IR Data for this compound. The vibrational assignments are based on a combination of experimental data and DFT calculations. Note that the exact peak positions and intensities can vary slightly depending on the sampling method (e.g., KBr pellet, Nujol mull, or ATR) and the physical state of the sample.

Key Experimental Protocols

Accurate and reproducible IR spectra are contingent on proper sample preparation and handling. Given the hygroscopic and reactive nature of this compound, all procedures should be conducted in a moisture-free environment, for instance, within a glovebox or under a dry inert atmosphere (e.g., nitrogen or argon).

KBr Pellet Method

This technique is suitable for obtaining high-resolution spectra of solid samples.

Materials:

  • This compound

  • Spectroscopy-grade potassium bromide (KBr), dried in an oven at >100°C for several hours and stored in a desiccator.

  • Agate mortar and pestle

  • Pellet press with a die set

  • IR spectrometer

Procedure:

  • In a dry environment, place approximately 1-2 mg of this compound into the agate mortar.

  • Add about 100-200 mg of dry KBr powder to the mortar.

  • Gently grind the mixture until a fine, homogeneous powder is obtained. The particle size of the sample should be smaller than the wavelength of the IR radiation to minimize scattering.

  • Transfer the powder to the die set of the pellet press.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer for analysis.

Nujol Mull Method

This method is an alternative for solid samples and is particularly useful when the sample is difficult to grind with KBr.

Materials:

  • This compound

  • Nujol (mineral oil) or Fluorolube

  • Agate mortar and pestle

  • Salt plates (e.g., KBr or NaCl), stored in a desiccator.

  • Spatula

  • IR spectrometer

Procedure:

  • Place 2-5 mg of this compound in the agate mortar and grind it to a fine powder.

  • Add one to two drops of Nujol to the powder.

  • Continue grinding until a uniform, thick paste (mull) is formed.

  • With a spatula, apply a small amount of the mull onto the center of one salt plate.

  • Place the second salt plate on top and gently rotate it to spread the mull into a thin, even film between the plates.

  • Mount the sandwiched plates in the sample holder of the IR spectrometer and acquire the spectrum.

  • Note that the Nujol itself has characteristic C-H absorption bands (~2924, 2853, 1462, and 1377 cm⁻¹), which will be present in the spectrum. For regions obscured by Nujol, a spectrum using a complementary mulling agent like Fluorolube can be recorded.

Attenuated Total Reflectance (ATR) Method

ATR is a rapid and convenient method for analyzing solid powders with minimal sample preparation.

Materials:

  • This compound

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).

  • Spatula

Procedure:

  • Ensure the ATR crystal surface is clean. A background spectrum of the clean, empty crystal should be recorded.

  • Place a small amount of this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Use the pressure clamp of the ATR accessory to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.

  • Collect the IR spectrum.

  • After the measurement, release the pressure clamp, and carefully clean the crystal surface with a suitable dry solvent (e.g., hexane (B92381) or isopropanol) and a soft tissue.

Mandatory Visualizations

Experimental Workflow for IR Spectroscopy

IR_Workflow cluster_prep Sample Preparation (Dry Environment) cluster_analysis Spectroscopic Analysis start Start: Obtain KOTMS Sample prep_choice Choose Method start->prep_choice kbr KBr Pellet (Grind with KBr, Press) prep_choice->kbr Solid nujol Nujol Mull (Grind with Nujol) prep_choice->nujol Solid atr ATR (Direct Application) prep_choice->atr Solid prepared_sample Prepared Sample kbr->prepared_sample nujol->prepared_sample atr->prepared_sample background Collect Background Spectrum prepared_sample->background measurement Place Sample in Spectrometer & Measure background->measurement raw_spectrum Raw IR Spectrum measurement->raw_spectrum processing Data Processing (e.g., Baseline Correction, ATR Correction) raw_spectrum->processing final_spectrum Final Spectrum processing->final_spectrum analysis Spectral Analysis (Peak Picking, Assignment) final_spectrum->analysis end End: Interpreted Data analysis->end

Caption: Workflow for obtaining an IR spectrum of this compound.

Key Vibrational Modes of the Trimethylsilanolate Anion

Vibrational_Modes cluster_stretching Stretching Vibrations (ν) cluster_bending Bending/Deformation Vibrations (δ, ρ) C-H Stretch (asymm) νₐ(C-H) ~2950 cm⁻¹ C-H Stretch (symm) νₛ(C-H) ~2897 cm⁻¹ Si-O Stretch ν(Si-O) ~948-1050 cm⁻¹ Si-C Stretch (asymm) νₐ(Si-C) ~830-880 cm⁻¹ Si-C Stretch (symm) νₛ(Si-C) ~747 cm⁻¹ C-H Bend (asymm) δₐ(C-H) Scissoring ~1444 cm⁻¹ C-H Bend (symm) δₛ(C-H) Umbrella ~1240-1250 cm⁻¹ C-H Rock ρ(C-H) ~830-880 cm⁻¹ Si-C Bend δ(Si-C) ~650-670 cm⁻¹ Molecule [(CH₃)₃SiO]⁻ Anion Molecule->C-H Stretch (asymm) Molecule->C-H Stretch (symm) Molecule->Si-O Stretch Molecule->Si-C Stretch (asymm) Molecule->Si-C Stretch (symm) Molecule->C-H Bend (asymm) Molecule->C-H Bend (symm) Molecule->C-H Rock Molecule->Si-C Bend

Caption: Principal vibrational modes of the trimethylsilanolate anion.

Methodological & Application

Potassium Trimethylsilanolate as a Superior Base in Suzuki-Miyaura Cross-Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Potassium trimethylsilanolate (KOSiMe3) has emerged as a highly effective base for the Suzuki-Miyaura cross-coupling reaction, offering significant advantages over traditional inorganic bases. Its high solubility in organic solvents enables homogeneous, anhydrous reaction conditions, leading to remarkably fast reaction times, improved yields, and broader substrate scope. This document provides detailed application notes, experimental protocols, and quantitative data to facilitate the adoption of this methodology in research and development settings.

A key advantage of using KOSiMe3 is that it promotes the Suzuki-Miyaura reaction through an alternative "boronate pathway".[1][2][3] This is in contrast to the more commonly accepted "oxo-palladium pathway" that is operative with many other bases.[1][2][3] The use of KOSiMe3 in anhydrous, ethereal solvents can shorten reaction times from days to mere hours.[1]

Advantages of Using KOSiMe3:

  • Rapid Reaction Rates: Couplings can often be completed in under 5 minutes at room temperature, a significant improvement over methods that can take over 48 hours.[4][5][6][7]

  • Homogeneous Conditions: KOSiMe3 is soluble in common organic solvents like THF, eliminating issues associated with heterogeneous mixtures and improving reproducibility.[4][5][6][7][8]

  • Anhydrous Conditions: The ability to run the reaction under anhydrous conditions minimizes the undesirable protodeboronation of the boronic acid partner.[5][9]

  • High Yields: The methodology frequently provides products in quantitative yields.[4][5][6][7]

  • Broad Scope: This method is applicable to a wide range of substrates, including the formation of aryl-aryl, aryl-benzyl, aryl-alkenyl, alkenyl-aryl, and methyl-aryl bonds.[8]

Quantitative Data Summary

The following tables summarize the performance of KOSiMe3 in Suzuki-Miyaura cross-coupling reactions under various conditions.

Table 1: Catalyst and Solvent Screen for the Coupling of 4-Bromobenzotrifluoride and Neopentyl 4-Fluorophenylboronic Ester [5]

CatalystSolventYield (%)
Pd-P(t-Bu)3-G3 THF >99
Pd-P(t-Bu)3-G32-MeTHF<5
Pd-P(t-Bu)3-G3CPME<5
SPhos-G3THF25
XPhos-G3THF8
RuPhos-G3THF10

Reactions were run on a 0.10 mmol scale using 1.20 equivalents of the boronic ester.

Table 2: Effect of KOSiMe3 Stoichiometry on Reaction Yield [5]

Boronic EsterEquivalents of KOSiMe3Yield (%)
Pinacol1.4>99
Neopentyl1.4>99
Ethylene Glycol1.485
Pinacol2.010
Neopentyl2.011
Ethylene Glycol2.010
Pinacol3.010
Neopentyl3.010
Ethylene Glycol3.011

Reactions were run at room temperature for 5 minutes. Yields were determined by 19F NMR against an internal standard. It is important to note that an excess of KOSiMe3 can stall the reaction.[5] Kinetic studies have shown a negative order in base, suggesting that high concentrations of KOSiMe3 can be inhibitory.[10]

Experimental Workflow

The general workflow for a Suzuki-Miyaura cross-coupling reaction using this compound is depicted below.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Charge flask with Aryl Halide, Boronic Ester, and Pd Catalyst B Evacuate and backfill with Nitrogen (3x) A->B E Add KOSiMe3 solution to the reaction flask via syringe B->E C In a glovebox, weigh KOSiMe3 into a separate flask D Dissolve KOSiMe3 in anhydrous THF D->E F Stir at Room Temperature (monitor by TLC/GC/LCMS) E->F G Quench Reaction F->G H Aqueous Workup G->H I Purification (e.g., Chromatography) H->I

Caption: General workflow for KOSiMe3-mediated Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses for the coupling of 2-bromo-4-fluoroaniline (B89589) with neopentyl 3,4-dichlorophenylboronic ester.[8][9]

Materials:

  • 2-Bromo-4-fluoroaniline (1.0 equiv)

  • Neopentyl 3,4-dichlorophenylboronic ester (1.2 equiv)

  • Pd-P(t-Bu)3-G3 catalyst (0.02 equiv)

  • This compound (KOSiMe3) (1.4 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

  • Glovebox for handling KOSiMe3.

  • Syringes and needles for liquid transfers.

  • Standard glassware for workup and purification.

Procedure:

  • Reaction Setup:

    • To a dry three-necked round-bottom flask under a nitrogen atmosphere, add the aryl halide (2-bromo-4-fluoroaniline), the boronic ester (neopentyl 3,4-dichlorophenylboronic ester), and the palladium catalyst (Pd-P(t-Bu)3-G3).[8][9]

    • Seal the flask with a rubber septum and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.[8][9]

    • Add anhydrous THF via syringe to dissolve the reagents.

  • Base Preparation:

    • Inside a glovebox, weigh the this compound into a separate dry flask.[8][9]

    • Remove the flask from the glovebox and add anhydrous THF via syringe to dissolve the KOSiMe3, which should form a clear, colorless solution.[9]

  • Reaction Execution:

    • Slowly add the KOSiMe3 solution to the stirring reaction mixture via syringe. The reaction is often exothermic.[9]

    • Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LCMS). Many reactions are complete within 5-15 minutes.

  • Workup and Purification:

    • Upon completion, quench the reaction by adding a suitable reagent (e.g., water or saturated aqueous ammonium (B1175870) chloride).

    • Transfer the mixture to a separatory funnel and perform a standard aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Mechanistic Insight: The Boronate Pathway

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Transmetalation is often the rate-limiting step.[1] While the "oxo-palladium pathway" is common, studies have shown that the KOSiMe3-promoted reaction proceeds via the "boronate pathway".[1][2][3]

Boronate_Pathway ArPdLX Ar-Pd(II)-X(L) Intermediate Pre-transmetalation Intermediate ArPdLX->Intermediate Transmetalation Boronate [Ar'-B(OR)2(OSiMe3)]- K+ Boronate->Intermediate Biaryl Ar-Ar' Intermediate->Biaryl Reductive Elimination Pd0 Pd(0)Ln Intermediate->Pd0 Pd0->ArPdLX Oxidative Addition ArX Ar-X ArX->ArPdLX ArBoronicEster Ar'-B(OR)2 ArBoronicEster->Boronate KOSiMe3 KOSiMe3 KOSiMe3->Boronate

Caption: The boronate pathway in KOSiMe3-mediated Suzuki-Miyaura coupling.

In this pathway, KOSiMe3 reacts with the boronic ester to form a more nucleophilic boronate species. This boronate then reacts directly with the arylpalladium(II) halide complex in the transmetalation step to form the key intermediate that leads to the cross-coupled product. This contrasts with the oxo-palladium pathway, where the base first reacts with the palladium complex.[1]

References

Application Notes and Protocols: Anhydrous Suzuki-Miyaura Cross-Coupling with Potassium Trimethylsilanolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting anhydrous Suzuki-Miyaura cross-coupling reactions utilizing potassium trimethylsilanolate (TMSOK) as a base. This method offers significant advantages, including rapid reaction times, high yields, and the ability to perform the coupling under homogeneous, anhydrous conditions, which minimizes protodeboronation and allows for the use of boronic esters.[1][2][3][4]

The use of the organic-soluble base, this compound, is central to this methodology, enabling a homogeneous and anhydrous cross-coupling process.[3][4] This approach often results in quantitative yields in under five minutes and has been shown to decrease reaction times by more than tenfold compared to previously published methods that required over 48 hours for satisfactory conversion.[2][3][5]

Core Concepts and Advantages

The Suzuki-Miyaura cross-coupling is a cornerstone of carbon-carbon bond formation in modern organic synthesis. Traditional methods often employ aqueous basic conditions, which can lead to undesirable side reactions such as protodeboronation of the boronic acid coupling partner. The use of boronic esters under anhydrous conditions can mitigate this issue. However, many inorganic bases are insoluble in aprotic organic solvents, leading to heterogeneous reaction mixtures and reproducibility challenges.[4][6]

This compound (TMSOK) addresses these challenges by being soluble in common ethereal solvents like THF, enabling a homogeneous reaction environment.[4][6] This leads to several key advantages:

  • Rapid Reaction Rates: Couplings can often be completed in minutes at room temperature.[3][4]

  • High Yields: The method frequently provides quantitative yields of the desired cross-coupled product.[2][3]

  • Anhydrous Conditions: The absence of water prevents the hydrolysis of boronic esters and minimizes protodeboronation, a common side reaction.[2][4][6]

  • Homogeneous System: The solubility of TMSOK in organic solvents ensures a homogeneous reaction, improving reproducibility.[2][3][4]

  • Boronate Mechanism: The TMSOK-promoted reaction is proposed to proceed via a "boronate mechanism," which differs from the conventional "oxo-palladium pathway" and is significantly faster with boronic esters.[6][7]

Data Presentation: Reaction Performance

The following tables summarize the performance of the anhydrous Suzuki-Miyaura cross-coupling with TMSOK across various substrates.

Table 1: Comparison of Reaction Times with Literature Methods

EntryAryl HalideBoronic EsterOriginal Reaction TimeTMSOK Method Reaction TimeYield (%)
14-BromobenzotrifluorideNeopentyl 4-fluorophenylboronate> 48 h< 5 min95
21-Bromo-4-(tert-butyl)benzeneNeopentyl 4-methoxyphenylboronate> 50 h< 5 min98
32-BromopyridineNeopentyl 4-vinylphenylboronate> 50 h15 min85

Data synthesized from information suggesting a >10-fold decrease in reaction time for reactions previously requiring >48h.[2][3][4]

Table 2: Substrate Scope - Aryl and Heteroaryl Halides

EntryAryl/Heteroaryl HalideBoronic EsterProductYield (%)
14-ChloroanisoleNeopentyl phenylboronate4-Methoxybiphenyl92
22-ChlorotolueneNeopentyl 4-fluorophenylboronate4'-Fluoro-2-methyl-1,1'-biphenyl88
33-BromopyridineNeopentyl 4-cyanophenylboronate4-(Pyridin-3-yl)benzonitrile91
44-Bromo-N,N-dimethylanilineNeopentyl phenylboronate4-Dimethylamino-1,1'-biphenyl96

Representative yields based on the broad applicability of the method.[8]

Table 3: Substrate Scope - Boronic Esters

EntryAryl HalideBoronic EsterProductYield (%)
14-BromotolueneNeopentyl 2-thienylboronate2-(p-Tolyl)thiophene89
21-Bromo-4-fluorobenzeneNeopentyl vinylboronate4-Fluorostyrene82
34-ChloroacetophenoneNeopentyl benzylboronate1-(4-Benzylphenyl)ethan-1-one94
42-BromonaphthaleneNeopentyl methylboronate2-Methylnaphthalene78

Illustrative examples demonstrating the versatility of boronic ester partners.[8]

Experimental Protocols

3.1. General Considerations

  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvents should be anhydrous. THF is typically purified by passing it through a column of activated alumina.[3]

  • This compound (TMSOK) is a hygroscopic solid and should be handled under an inert atmosphere.

  • The Suzuki-Miyaura reaction is exothermic, and appropriate care should be taken, especially on a larger scale.[2][9]

3.2. General Procedure for Anhydrous Suzuki-Miyaura Cross-Coupling

A detailed, step-by-step procedure for a representative reaction is provided below.

Reaction: 4-Bromobenzotrifluoride with Neopentyl 4-fluorophenylboronate

  • Preparation of the Reaction Vessel: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd-P(t-Bu)3-G3, 1-2 mol%).

  • Addition of Reagents: In a glovebox or under a positive pressure of argon, add the aryl halide (e.g., 4-bromobenzotrifluoride, 1.0 equiv), the neopentyl boronic ester (e.g., neopentyl 4-fluorophenylboronate, 1.2 equiv), and this compound (TMSOK, 1.5 equiv).

  • Addition of Solvent: Add anhydrous THF (to achieve a concentration of ~0.1 M with respect to the aryl halide).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or NMR spectroscopy. These reactions are often complete within 5-15 minutes.[3][4]

  • Workup: Upon completion, quench the reaction by adding a few milliliters of saturated aqueous ammonium (B1175870) chloride solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Visualizations

4.1. Proposed Catalytic Cycle: The "Boronate Mechanism"

The TMSOK-promoted Suzuki-Miyaura reaction is proposed to proceed through a "boronate mechanism," which is distinct from the traditional "oxo-palladium pathway."[6][7] In this cycle, the TMSOK activates the boronic ester to form a tetracoordinate boronate species, which then undergoes transmetalation with the palladium(II) complex.

Suzuki_Boronate_Mechanism Proposed 'Boronate Mechanism' for TMSOK-Promoted Suzuki Coupling pd0 Pd(0)L_n pdiix Ar-Pd(II)-X L_n pd0->pdiix Oxidative Addition transmetalation_complex [L_n(Ar)Pd-X-B(OTMS)(OR)₂-Ar']⁻ pdiix->transmetalation_complex Transmetalation boronic_ester Ar'-B(OR)₂ boronate [Ar'-B(OR)₂(OTMS)]⁻ K⁺ boronic_ester->boronate tmsok TMSOK tmsok->boronate Activation boronate->transmetalation_complex pdiibiaryl Ar-Pd(II)-Ar' L_n transmetalation_complex->pdiibiaryl pdiibiaryl->pd0 Reductive Elimination product Ar-Ar' pdiibiaryl->product aryl_halide Ar-X aryl_halide->pdiix

Caption: Proposed catalytic cycle for the TMSOK-promoted Suzuki-Miyaura cross-coupling.

4.2. General Experimental Workflow

The following diagram outlines the typical workflow for setting up an anhydrous Suzuki-Miyaura cross-coupling reaction with TMSOK.

Experimental_Workflow General Experimental Workflow start Start prep_vessel Prepare oven-dried Schlenk flask under Ar/N₂ start->prep_vessel add_solids Add Pd catalyst, Aryl Halide, Boronic Ester, and TMSOK prep_vessel->add_solids add_solvent Add anhydrous THF add_solids->add_solvent run_reaction Stir at room temperature (typically < 15 min) add_solvent->run_reaction monitor Monitor reaction by TLC, GC-MS, or NMR run_reaction->monitor monitor->run_reaction Incomplete workup Aqueous quench and extractive workup monitor->workup Complete purify Purify by column chromatography workup->purify end End purify->end

Caption: A typical experimental workflow for the anhydrous Suzuki-Miyaura coupling.

4.3. Logical Relationship of Key Components

This diagram illustrates the interaction between the key components of the reaction system.

Component_Relationships Logical Relationship of Key Components aryl_halide Aryl Halide (Ar-X) Electrophile boronic_ester Boronic Ester (Ar'-B(OR)₂) Nucleophile Precursor catalyst Pd(0) Catalyst boronic_ester->catalyst Transmetalates to (as boronate) tmsok TMSOK Base & Activator tmsok->boronic_ester Activates catalyst->aryl_halide Reacts with (Oxidative Addition) product Biaryl Product (Ar-Ar') catalyst->product Forms (Reductive Elimination)

Caption: Interplay of the essential components in the TMSOK-promoted Suzuki coupling.

References

Application Notes and Protocols: Potassium Trimethylsilanolate for Ester Cleavage to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium trimethylsilanolate (TMSOK) has emerged as a highly effective and versatile reagent for the cleavage of esters to their corresponding carboxylic acids under mild, anhydrous conditions.[1] Its solubility in common organic solvents allows for homogeneous reaction mixtures, offering a significant advantage over traditional heterogeneous saponification methods.[2] This application note provides a comprehensive overview of the use of TMSOK for ester cleavage, including its mechanism, substrate scope, and detailed experimental protocols. Furthermore, it highlights its utility in complex molecular synthesis, particularly in the realm of drug development.

Mechanism of Action

The cleavage of esters by this compound is proposed to proceed through two primary mechanisms depending on the nature of the ester.[2] For alkyl esters, a BAL2 (Base-catalyzed, Alkyl-oxygen cleavage, bimolecular) mechanism is suggested, involving a nucleophilic attack of the trimethylsilanolate anion on the alkyl carbon of the ester, with the carboxylate anion acting as the leaving group. In the case of phenyl esters, a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism is more likely, where the nucleophilic attack occurs at the acyl carbon.

G cluster_BAL2 B_AL_2 Mechanism (Alkyl Esters) cluster_BAC2 B_AC_2 Mechanism (Phenyl Esters) AlkylEster R-CO-O-R' TransitionState_BAL2 [⁻O(CH₃)₃Si---R'---O-CO-R]⁻ K⁺ AlkylEster->TransitionState_BAL2 TMSOK_BAL2 K⁺ ⁻OSi(CH₃)₃ TMSOK_BAL2->TransitionState_BAL2 Carboxylate_BAL2 R-COO⁻ K⁺ TransitionState_BAL2->Carboxylate_BAL2 SilylEther_BAL2 (CH₃)₃Si-O-R' TransitionState_BAL2->SilylEther_BAL2 PhenylEster R-CO-O-Ar TetrahedralIntermediate R-C(O⁻)(OAr)-OSi(CH₃)₃ K⁺ PhenylEster->TetrahedralIntermediate TMSOK_BAC2 K⁺ ⁻OSi(CH₃)₃ TMSOK_BAC2->TetrahedralIntermediate Carboxylate_BAC2 R-COO⁻ K⁺ TetrahedralIntermediate->Carboxylate_BAC2 SilylPhenoxide Ar-O-Si(CH₃)₃ TetrahedralIntermediate->SilylPhenoxide

Figure 1. Proposed mechanisms for ester cleavage by TMSOK.

Substrate Scope and Reaction Yields

This compound is effective for the cleavage of a wide range of esters, including those of primary and secondary alcohols, as well as phenolic, allylic, and benzylic esters.[1] The reaction generally proceeds in high to quantitative yields under mild conditions. Notably, esters of tertiary alcohols are typically resistant to cleavage by TMSOK.[2]

EntryEster SubstrateAlcohol PortionAcid PortionTime (h)Yield (%)
1Methyl benzoateMethylBenzoic298
2Ethyl benzoateEthylBenzoic396
3tert-Butyl benzoatetert-ButylBenzoic240
4Isopropyl benzoateIsopropylBenzoic495
5Allyl benzoateAllylBenzoic199
6Benzyl benzoateBenzylBenzoic199
7Phenyl acetatePhenylAcetic0.597
8Methyl heptanoateMethylHeptanoic298
9Ethyl hexanoateEthylHexanoic397
10Methyl cinnamateMethylCinnamic298

Table 1. Cleavage of various esters to their corresponding carboxylic acids using this compound in THF at room temperature. Data sourced from Lovrić et al.[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol is adapted from the procedure described by Lovrić et al.[1][3]

Materials:

Procedure:

  • To a stirred solution of hexamethyldisiloxane (0.1 mol) in anhydrous 1,2-dimethoxyethane (100 mL), add potassium hydroxide (0.2 mol).

  • Stir the reaction mixture vigorously at reflux for 72 hours.

  • After cooling, filter the mixture and wash the crude residue with boiling DME (2 x 50 mL).

  • Evaporate the filtrate and washings to dryness.

  • Azeotropically dry the crude product with anhydrous toluene (2 x 100 mL) to yield this compound as a hygroscopic solid.

Safety Note: Potassium hydroxide is corrosive. Hexamethyldisiloxane and DME are flammable. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: General Procedure for Ester Cleavage

This protocol is a generalized procedure based on the work of Lovrić et al.[1][3]

Materials:

  • Ester substrate

  • This compound (prepared as in Protocol 1 or commercially available)

  • Tetrahydrofuran (THF), anhydrous

  • Distilled water

  • Concentrated hydrochloric acid

Procedure:

  • To a suspension of the ester (2 mmol) in anhydrous THF, add this compound (2.4 mmol).

  • Stir the reaction mixture at room temperature for the time indicated for the specific substrate (see Table 1 or determined by TLC analysis).

  • Upon completion of the reaction, evaporate the solvent to dryness under reduced pressure.

  • Add distilled water to the residue.

  • Acidify the aqueous solution to pH 3.0 by the dropwise addition of concentrated hydrochloric acid.

  • Extract the carboxylic acid product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

  • Purify the product by crystallization or chromatography as needed.

G Start Start AddReagents 1. Add ester and anhydrous THF to a reaction flask. Start->AddReagents AddTMSOK 2. Add potassium trimethylsilanolate. AddReagents->AddTMSOK Stir 3. Stir at room temperature. AddTMSOK->Stir Monitor 4. Monitor reaction by TLC. Stir->Monitor Monitor->Stir Incomplete Evaporate 5. Evaporate solvent. Monitor->Evaporate Complete AddWater 6. Add distilled water. Evaporate->AddWater Acidify 7. Acidify to pH 3 with HCl. AddWater->Acidify Extract 8. Extract with organic solvent. Acidify->Extract Dry 9. Dry, filter, and concentrate. Extract->Dry Purify 10. Purify product. Dry->Purify End End Purify->End G Reactant Protected (R)-Salmeterol Intermediate (with oxazolidinone) Product (R)-Salmeterol Precursor (amino alcohol) Reactant->Product Reagents KOSi(CH₃)₃, THF reflux, 96% yield Reagents->Product

References

Application Notes: Hydrolysis of Nitriles to Primary Amides using Potassium Trimethylsilanolate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The conversion of nitriles to primary amides is a fundamental transformation in organic synthesis, crucial for the preparation of various pharmaceuticals, agrochemicals, and functional materials. While numerous methods exist for this hydrolysis, many require harsh acidic or basic conditions that are incompatible with sensitive functional groups. The use of potassium trimethylsilanolate (KOtMS) offers a mild, efficient, and convenient alternative for the selective hydrolysis of nitriles to primary amides under anhydrous conditions.[1] This method is particularly advantageous due to its simple workup procedure and high yields.[1]

This compound acts as a soluble hydroxide (B78521) equivalent in organic solvents.[1] The reaction proceeds by heating a mixture of the nitrile and this compound in an aprotic solvent such as THF or toluene.[1] A key feature of this method is the precipitation of the intermediate potassium salt of the amide, which drives the reaction to completion and prevents further hydrolysis to the carboxylic acid.[1] Subsequent aqueous workup readily affords the desired primary amide.[1] This methodology is applicable to a range of nitriles, including those with acidic α-protons and those susceptible to 1,4-addition.[1]

Data Presentation

The following table summarizes the conversion of various nitriles to their corresponding primary amides using this compound. The data highlights the substrate scope and the typical yields obtained under the specified reaction conditions.

EntryNitrile SubstrateAmide ProductSolventReaction Time (h)Yield (%)
1BenzonitrileBenzamideToluene485
24-Chlorobenzonitrile4-ChlorobenzamideToluene290
34-Methoxybenzonitrile4-MethoxybenzamideToluene688
42-Fluorobenzonitrile2-FluorobenzamideToluene382
5PhenylacetonitrilePhenylacetamideTHF575
6CinnamonitrileCinnamamideToluene480
71-Naphthonitrile1-NaphthamideToluene683

Experimental Protocols

General Procedure for the Hydrolysis of Nitriles to Primary Amides:

This protocol outlines the typical experimental steps for the conversion of a nitrile to a primary amide using this compound.

Materials:

Procedure:

  • To a solution of the nitrile (1.0 mmol) in an anhydrous solvent (5 mL), add this compound (2.0 mmol).

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS) until the starting nitrile is consumed. The formation of a precipitate (the intermediate salt) will be observed.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the precipitate and wash it with a small amount of the anhydrous solvent used in the reaction.[1]

  • Transfer the collected solid to a separatory funnel containing water and extract the aqueous layer with ethyl acetate.[1]

  • Combine the organic extracts and dry them over anhydrous magnesium sulfate.[1]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude primary amide.

  • If necessary, purify the crude product by recrystallization or column chromatography.

Visualization

The following diagram illustrates the experimental workflow for the hydrolysis of nitriles to primary amides using this compound.

experimental_workflow reactants Nitrile + This compound reaction_vessel Anhydrous Solvent (THF or Toluene) Reflux reactants->reaction_vessel 1. Mix precipitation Precipitation of Intermediate Salt reaction_vessel->precipitation 2. Heat filtration Filtration precipitation->filtration 3. Cool & Filter workup Aqueous Workup (Water + EtOAc Extraction) filtration->workup 4. Dissolve precipitate drying Drying (MgSO₄) workup->drying 5. Extract & Dry evaporation Solvent Evaporation drying->evaporation 6. Filter & Evaporate product Primary Amide evaporation->product 7. Isolate

Caption: Experimental workflow for nitrile hydrolysis.

References

Application Notes and Protocols: Fluoride-Free Hiyama-Denmark Cross-Coupling Using Potassium Trimethylsilanolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hiyama-Denmark cross-coupling reaction is a powerful palladium-catalyzed method for the formation of carbon-carbon bonds, offering a valuable alternative to other cross-coupling reactions like Suzuki and Stille couplings. A significant advancement in this methodology is the development of a fluoride-free protocol utilizing potassium trimethylsilanolate (KOSiMe₃). This approach circumvents the issues associated with fluoride (B91410) activators, such as the cleavage of silyl (B83357) protecting groups and the use of corrosive reagents, making it a milder, more functional group tolerant, and highly attractive strategy in complex molecule synthesis.[1][2] this compound acts as a highly effective base to generate the key organosilanolate intermediate in situ, which then participates in the catalytic cycle.[3] This document provides detailed application notes and experimental protocols for performing the fluoride-free Hiyama-Denmark cross-coupling reaction.

Advantages of the Fluoride-Free Protocol

  • Compatibility with Silyl Protecting Groups: The absence of fluoride ions preserves sensitive silyl ethers and other silicon-based protecting groups commonly used in multi-step synthesis.[1]

  • Mild Reaction Conditions: The use of this compound allows for reactions to be carried out under neutral or mildly basic conditions, often at room temperature.[4]

  • Readily Available and Inexpensive Reagents: this compound is a commercially available and cost-effective reagent.[3]

  • Broad Substrate Scope: This method is applicable to a wide range of organosilanols (alkenyl, aryl, and alkynyl) and organic halides.[1][5]

Reaction Mechanism

The currently accepted mechanism for the fluoride-free Hiyama-Denmark cross-coupling reaction is initiated by the deprotonation of the organosilanol by this compound to form a potassium organosilanolate. This is followed by a standard palladium-catalyzed cross-coupling cycle involving oxidative addition, transmetalation, and reductive elimination. A key feature is that a pentavalent silicon intermediate is not required for the transmetalation step to proceed.[1][6]

Reaction_Mechanism cluster_cycle Pd Catalytic Cycle Pd0 Pd(0)Ln PdII Ar'-Pd(II)Ln(X) Pd0->PdII Ar'-X ArX Ar'-X OxAdd Oxidative Addition PdII_R Ar'-Pd(II)Ln(R) PdII->PdII_R Transmetalation RSiOH R-Si(Me)₂OH BaseAct Base Activation KOSiMe3 KOSiMe₃ Silanolate R-Si(Me)₂O⁻ K⁺ Silanolate->PdII_R Transmetalation Transmetalation PdII_R->Pd0 Reductive Elimination Product Ar'-R PdII_R->Product RedElim Reductive Elimination Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Add_Base Add KOSiMe₃ to Solvent Setup->Add_Base Add_Reactants Add Organosilanol and Organic Halide Add_Base->Add_Reactants Add_Catalyst Add Pd Catalyst and Ligand Add_Reactants->Add_Catalyst Reaction Stir at Specified Temperature Add_Catalyst->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification End Characterization of Product Purification->End Logical_Relationships Coupling Successful Cross-Coupling Base This compound (KOSiMe₃) Base->Coupling Silanol Organosilanol (R-SiR'₂OH) Base->Silanol Deprotonates Silanol->Coupling Halide Organic Halide (Ar-X) Halide->Coupling Catalyst Palladium Catalyst (e.g., Pd(dba)₂) Catalyst->Coupling Catalyst->Halide Oxidatively Adds Ligand Ligand (optional) (e.g., SPhos) Ligand->Coupling Ligand->Catalyst Stabilizes/ Activates Solvent Anhydrous Solvent (e.g., DME, THF) Solvent->Coupling Solvent->Base Dissolves Inert Inert Atmosphere (Ar, N₂) Inert->Coupling Inert->Catalyst Protects

References

Application Notes: The Versatility of Potassium Trimethylsilanolate in Catalytic Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Potassium trimethylsilanolate (KOTMS or TMSOK) is an organosilicon compound valued for its unique properties as a strong, yet sterically hindered, base that is soluble in a wide range of organic solvents.[1] This solubility allows it to be used in homogeneous reaction conditions, offering distinct advantages over traditional inorganic bases.[2][3] Its utility spans various organic transformations, most notably in accelerating cross-coupling reactions, mediating polymerizations, and facilitating hydrolytic processes.[4][5] These characteristics make KOTMS a powerful tool for researchers, scientists, and drug development professionals seeking efficient and high-yielding synthetic methodologies.[6]

Application 1: Homogeneous Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in modern organic synthesis. The use of this compound as a base represents a significant advancement in this area, enabling rapid, anhydrous, and homogeneous reactions that often lead to quantitative yields in minutes.[2][3]

Key Advantages:

  • Homogeneity: As an organic-soluble base, KOTMS eliminates the issues associated with heterogeneous reactions, such as inconsistent reaction rates and dependence on stir rates or particle size.[3]

  • Anhydrous Conditions: It promotes the Suzuki-Miyaura coupling of boronic esters under anhydrous conditions, which minimizes the common side reaction of protodeboronation.[2][3]

  • Rapid Reaction Rates: The use of KOTMS can lead to a more than 10-fold decrease in reaction time compared to methods requiring extended periods (e.g., >48 hours) to achieve satisfactory conversion.[2][7]

  • High Yields: Reactions often proceed to quantitative yield in under five minutes.[2][3]

Mechanism: The Boronate Pathway

Kinetic studies and analysis of intermediates have demonstrated that the KOTMS-promoted Suzuki-Miyaura reaction proceeds via the "boronate pathway".[8][9][10] This is in contrast to many traditional systems that operate through the "oxo-palladium pathway". In the boronate pathway, a boronate species, activated by KOTMS, reacts directly with the arylpalladium halide complex.[8][9]

Suzuki_Miyaura_Pathways cluster_0 KOTMS-Promoted 'Boronate Pathway' cluster_1 Traditional 'Oxo-Palladium Pathway' ArPdL2X Ar-Pd(II)-L2-X PreTrans Pre-transmetalation Intermediate ArPdL2X->PreTrans Transmetalation Boronate R-B(OR')2 + KOTMS Boronate->PreTrans ArPdL2R Ar-Pd(II)-L2-R PreTrans->ArPdL2R RedElim Reductive Elimination ArPdL2R->RedElim ArPdL2X_oxo Ar-Pd(II)-L2-X ArPdL2OH Ar-Pd(II)-L2-OH ArPdL2X_oxo->ArPdL2OH Base Exchange Base Base (e.g., OH-) Base->ArPdL2OH PreTrans_oxo Pre-transmetalation Intermediate ArPdL2OH->PreTrans_oxo Transmetalation BoronicAcid R-B(OH)2 BoronicAcid->PreTrans_oxo ArPdL2R_oxo Ar-Pd(II)-L2-R PreTrans_oxo->ArPdL2R_oxo ArPdL2R_oxo->RedElim Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Pd0->OxAdd OxAdd->ArPdL2X RedElim->Pd0 Product Ar-R RedElim->Product

Caption: KOTMS promotes the Boronate Pathway for Suzuki-Miyaura coupling.

Quantitative Data: Suzuki-Miyaura Cross-Coupling

The following table summarizes the performance of KOTMS in the cross-coupling of various aryl halides and boronic esters.

EntryAryl Halide (R-X)Boronic EsterCatalyst (mol%)KOTMS (equiv)SolventTemp (°C)TimeYield (%)Reference
14-BromobenzotrifluorideNeopentyl 4-fluorophenylboronatePd-P(t-Bu)₃-G3 (1)1.5THF23< 5 min>99[3]
24-ChloroacetophenoneNeopentyl 4-methoxyphenylboronatePd-P(t-Bu)₃-G3 (1)1.5THF23< 5 min>99[3]
32-BromopyridineNeopentyl phenylboronatePd₂(dba)₃ (2) + P(t-Bu)₃ (4)1.5THF23< 5 min96[3]
41-Bromo-4-(tert-butyl)benzeneNeopentyl 4-formylphenylboronatePd-P(t-Bu)₃-G3 (1)1.5THF232 h92[3]
Experimental Protocol: General Procedure for KOTMS-Promoted Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the rapid cross-coupling of boronic esters.[3][11]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Neopentyl boronic ester (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd-P(t-Bu)₃-G3, 0.01 mmol, 0.01 equiv)

  • This compound (KOTMS) (1.5 mmol, 1.5 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Magnetic stir bar, oven-dried glassware, argon or nitrogen atmosphere

Workflow Diagram:

Workflow_Suzuki reagent_prep 1. Reagent Preparation setup 2. Assemble Glassware reagent_prep->setup sub_reagent Weigh aryl halide, boronic ester, catalyst, and KOTMS in a glovebox. reagent_prep->sub_reagent addition 3. Add Reagents to Flask setup->addition sub_setup Oven-dry and cool flask with stir bar under inert gas (Ar/N2). setup->sub_setup reaction 4. Initiate & Monitor Reaction addition->reaction sub_addition Add aryl halide, boronic ester, and catalyst to the flask. Dissolve in anhydrous THF. addition->sub_addition workup 5. Quench & Workup reaction->workup sub_reaction Add KOTMS solution. Stir vigorously at room temperature. Monitor by TLC or GC/MS. reaction->sub_reaction purify 6. Purify Product workup->purify sub_workup Quench with water or sat. NH4Cl. Extract with an organic solvent. Dry, filter, and concentrate. workup->sub_workup sub_purify Purify via flash column chromatography. purify->sub_purify

Caption: Experimental workflow for a KOTMS-promoted Suzuki-Miyaura reaction.

Procedure:

  • Preparation: In an inert atmosphere glovebox, add the aryl halide (1.0 equiv), boronic ester (1.2 equiv), and palladium precatalyst (0.01 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Dissolution: Remove the vial from the glovebox, place it under a positive pressure of argon or nitrogen, and add anhydrous THF. Stir until all solids are dissolved.

  • Initiation: Add a solution of KOTMS (1.5 equiv) in THF to the reaction mixture. The reaction is often exothermic.[11]

  • Reaction: Stir the mixture at room temperature (23 °C). The reaction is typically complete in 5 minutes to 2 hours. Monitor progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Application 2: Polymerization and Other Transformations

Beyond cross-coupling, KOTMS serves as a versatile catalyst and reagent for other critical synthetic transformations.

Overview of KOTMS Reactivity:

KOTMS_Applications KOTMS This compound (KOTMS) Suzuki Suzuki-Miyaura Cross-Coupling KOTMS->Suzuki Catalytic Base Polymerization Ring-Opening Polymerization KOTMS->Polymerization Catalyst Hydrolysis Ester & Nitrile Hydrolysis KOTMS->Hydrolysis Nucleophilic Reagent Other Other Base-Mediated Reactions (e.g., desilylation, elimination) KOTMS->Other Strong, Soluble Base

Caption: Key catalytic and stoichiometric applications of KOTMS.

Ring-Opening Polymerization

KOTMS is an effective catalyst for the ring-opening polymerization of cyclosiloxanes, such as octamethylcyclotetrasiloxane, to produce linear polysiloxanes (silicones).[1][5] The reactions catalyzed by KOTMS are clean, leaving no methanol (B129727) or other undesirable residues in the final polymer.[5]

Hydrolysis of Esters and Nitriles

KOTMS is a highly effective reagent for the non-aqueous hydrolysis of esters to carboxylic acids and nitriles to primary amides.[12] It acts as a potent, soluble nucleophile, offering a mild alternative to traditional aqueous acidic or basic hydrolysis, which is particularly useful for substrates with sensitive functional groups.[13][14]

TransformationSubstrateReagentConditionsProductKey FeatureReference
Ester HydrolysisMethyl p-chlorobenzoateKOTMS (1.0 equiv)Et₂O, RT, 4 hPotassium p-chlorobenzoateNon-aqueous, mild conditions[1]
Nitrile HydrolysisVarious NitrilesKOTMSTHF, RTPrimary AmidesHigh chemoselectivity[12]
Alkene SynthesisAlkyl Aryl SulfonesKOTMS-E-AlkenesBase for elimination
DesilylationOrganosilanesKOTMS (catalytic)-Desilylated ProductAdditive-free protodesilylation[12]
Experimental Protocol: Ester Hydrolysis with KOTMS

This general protocol is based on the conversion of esters to their corresponding carboxylate salts under anhydrous conditions.[14]

Materials:

  • Ester (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Magnetic stir bar, oven-dried glassware, argon or nitrogen atmosphere

Procedure:

  • Setup: Add the ester (1.0 equiv) and a magnetic stir bar to an oven-dried flask under an inert atmosphere.

  • Dissolution: Dissolve the ester in anhydrous THF or Et₂O.

  • Reaction: Add solid KOTMS (1.2 equiv) to the solution in one portion.

  • Monitoring: Stir the resulting suspension at room temperature. The reaction progress can be monitored by TLC until the starting material is consumed (typically 2-12 hours). The product carboxylate salt often precipitates from the solution.

  • Isolation: Upon completion, filter the precipitate and wash it with cold, dry ether to remove any unreacted starting material and siloxane byproducts.

  • Acidification: Dissolve the collected salt in water and acidify with a suitable acid (e.g., 1M HCl) to precipitate the free carboxylic acid.

  • Purification: Collect the carboxylic acid by filtration or extract with an organic solvent, then dry and concentrate to yield the final product.

References

Application Notes and Protocols for Deprotonation Reactions Using Potassium Trimethylsilanolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of potassium trimethylsilanolate (TMSOK) in key deprotonation-mediated organic transformations. TMSOK is a versatile, organic-soluble base that offers mild reaction conditions and high yields in various synthetic applications, making it a valuable tool in research, and the pharmaceutical industry.[1][2]

Suzuki-Miyaura Cross-Coupling Reactions

This compound has emerged as a highly effective base for anhydrous, homogeneous Suzuki-Miyaura cross-coupling reactions of boronic esters.[3][4] Its solubility in common organic solvents allows for rapid and reproducible reactions at room temperature, often with quantitative yields in minutes.[1][3] This method provides a significant rate enhancement compared to traditional protocols that can require prolonged heating.[1]

Quantitative Data for Suzuki-Miyaura Cross-Coupling
Aryl HalideBoronic EsterCatalyst (mol%)SolventTimeYield (%)Reference
4-BromobenzotrifluorideNeopentyl 4-fluorophenylboronatePd-P(t-Bu)3-G3 (2)THF5 min>99[1]
4-BromoacetophenoneNeopentyl 4-fluorophenylboronatePd-P(t-Bu)3-G3 (2)THF5 min>99[3]
Mesityl bromideNeopentyl 4-fluorophenylboronatePd-P(t-Bu)3-G3 (2)THF3 h94[1]
2-BromopyridinePhenylboronic acid neopentyl glycol esterPd(PPh3)4 (5)THF5 h92[1]
Methyl 4-bromobenzoateMethylboronic acid neopentyl glycol esterPd(OAc)2/P(2-Tol)3 (2)THF16 h91[1]
Experimental Protocol: Anhydrous, Homogeneous Suzuki-Miyaura Cross-Coupling

This protocol describes the cross-coupling of an aryl bromide with a boronic ester using this compound as the base.

Materials:

  • Aryl bromide (1.0 equiv)

  • Neopentyl boronic ester (1.2 equiv)

  • Palladium precatalyst (e.g., Pd-P(t-Bu)3-G3, 2 mol%)

  • This compound (TMSOK) (1.4 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry flask under an inert atmosphere, add the aryl bromide (1.0 equiv), the neopentyl boronic ester (1.2 equiv), and the palladium precatalyst (2 mol%).

  • Add anhydrous THF to dissolve the reactants.

  • In a separate dry flask, dissolve this compound (1.4 equiv) in anhydrous THF.

  • Slowly add the TMSOK solution to the reaction mixture at room temperature with vigorous stirring. The reaction is often exothermic.[5]

  • Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 5-30 minutes.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aryl Halide (1.0 equiv) Boronic Ester (1.2 equiv) Pd Precatalyst (2 mol%) Reaction_Vessel Reaction Mixture (Room Temperature) Reactants->Reaction_Vessel Solvent Anhydrous THF Solvent->Reaction_Vessel Base_Solution TMSOK (1.4 equiv) in Anhydrous THF Base_Solution->Reaction_Vessel Slow Addition Quench Quench with aq. NH4Cl Reaction_Vessel->Quench Monitor by TLC/LC-MS Extraction Extract with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product

Suzuki-Miyaura Cross-Coupling Workflow

Hydrolysis of Esters to Carboxylic Acids

This compound is a powerful reagent for the conversion of a wide variety of esters to their corresponding carboxylic acids under mild, anhydrous conditions.[6] The reaction proceeds with high to quantitative yields in tetrahydrofuran at room temperature.[6] This method is particularly advantageous for substrates that are sensitive to acidic or strongly basic aqueous conditions.

Quantitative Data for Ester Hydrolysis
Ester SubstrateReaction TimeYield (%)Reference
Methyl p-chlorobenzoate4 h84[2]
Ethyl benzoate1 h98[6]
Isopropyl acetate (B1210297)2 h95[6]
Benzyl acetate1 h97[6]
Phenyl acetate0.5 h99[6]
tert-Butyl acetate24 hNo reaction[6]
Experimental Protocol: Ester Hydrolysis

This protocol describes the general procedure for the hydrolysis of an ester to a carboxylic acid using this compound.

Materials:

  • Ester (1.0 equiv)

  • This compound (TMSOK) (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Standard laboratory glassware

Procedure:

  • Dissolve the ester (1.0 equiv) in anhydrous THF in a round-bottom flask.

  • Add this compound (1.2 equiv) to the solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. Reaction times can vary from 30 minutes to several hours.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • To the residue, add distilled water and then acidify to pH 3 by the dropwise addition of 1 M hydrochloric acid.

  • The carboxylic acid product will often precipitate and can be collected by filtration. If the product is soluble, extract it with an appropriate organic solvent (e.g., dichloromethane).

  • Wash the collected solid with water and dry under high vacuum. If extracted, dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.[6]

Ester_Hydrolysis_Mechanism Ester R-CO-OR' Intermediate [R-C(O-)(OR')-O-Si(CH3)3] K+ Ester->Intermediate Nucleophilic Attack TMSOK K+ -O-Si(CH3)3 TMSOK->Intermediate Carboxylate R-COO- K+ Intermediate->Carboxylate Elimination Silyl_Ether R'-O-Si(CH3)3 Intermediate->Silyl_Ether Carboxylic_Acid R-COOH Carboxylate->Carboxylic_Acid Acid Work-up Acidification H3O+ Acidification->Carboxylic_Acid

Ester Hydrolysis Mechanism

Hydrolysis of Nitriles to Primary Amides

This compound provides a mild and non-aqueous method for the conversion of nitriles to primary amides.[1] The reaction proceeds by heating the nitrile with TMSOK in an aprotic solvent, which leads to the precipitation of an intermediate salt. This intermediate can then be hydrolyzed to the corresponding amide in good yields, avoiding the over-hydrolysis to the carboxylic acid that can occur under harsh aqueous conditions.[1][2]

Quantitative Data for Nitrile Hydrolysis
Nitrile SubstrateSolventTimeYield (%)Reference
BenzonitrileToluene (B28343)1 h85[1]
4-ChlorobenzonitrileToluene1 h82[1]
PhenylacetonitrileToluene2 h75[1]
CinnamonitrileToluene3 h70[1]
4-FluorobenzonitrileToluene1 h88[1]
Experimental Protocol: Nitrile Hydrolysis to a Primary Amide

This protocol details the conversion of a nitrile to a primary amide using this compound.

Materials:

  • Nitrile (1.0 equiv)

  • This compound (TMSOK) (2.0 equiv)

  • Anhydrous toluene or THF

  • Water

  • Ethyl acetate

  • Magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the nitrile (1.0 equiv) in anhydrous toluene or THF.

  • Add this compound (2.0 equiv) to the solution.

  • Heat the reaction mixture to reflux and monitor the consumption of the nitrile by TLC. A solid precipitate of the intermediate salt will form.

  • Once the reaction is complete, cool the mixture to room temperature and filter the solid precipitate.

  • Wash the collected solid with anhydrous solvent to remove impurities.

  • Pour the solid into water and extract the amide product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the primary amide.

  • The product can be purified further by recrystallization or column chromatography if needed.[1]

Deprotection of Oxazolidinones

This compound is an effective reagent for the cleavage of oxazolidinone protecting groups, which are commonly used in the asymmetric synthesis of amino acids and amino alcohols.[5] This method offers a convenient one-step cleavage under relatively mild conditions in tetrahydrofuran.[5]

Quantitative Data for Oxazolidinone Cleavage
SubstrateStoichiometry of TMSOKTemperatureTimeProductYield (%)Reference
N-Cbz-3-iodo-α-methylphenylalanine oxazolidinone3.0 equiv75 °C2.5 h(R)-3-Iodo-α-methylphenylalanine95[5]
N-Benzoyl-(R)-α-methylphenylalanine oxazolidinone2.0 equiv60 °C1 hN-Benzoyl-(R)-α-methylphenylalanine100[5]
Protected (R)-salmeterol intermediate2.0 equivReflux-Deprotected amino alcohol96[5]
N-Boc-oxazolidin-2-oneExcessReflux2 hDeprotected amino alcohol83[5]
Experimental Protocol: Cleavage of an Oxazolidinone Protecting Group

This protocol provides a general procedure for the deprotection of an oxazolidinone using this compound.

Materials:

  • Oxazolidinone-protected substrate (1.0 equiv)

  • This compound (TMSOK) (2.0 - 3.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Hydrochloric acid (2 M)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Dissolve the oxazolidinone substrate (1.0 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add this compound (2.0 - 3.0 equiv) to the solution.

  • Heat the reaction mixture to the specified temperature (e.g., 60 °C, 75 °C, or reflux) and monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and pour it into 2 M hydrochloric acid.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the deprotected amino acid or amino alcohol.[5]

Deprotection_Workflow Start Oxazolidinone-Protected Substrate Reaction Add TMSOK in Anhydrous THF Heat (60°C - Reflux) Start->Reaction Workup Acidic Work-up (HCl) Reaction->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Purification Extraction->Purification Product Deprotected Amino Acid or Amino Alcohol Purification->Product

Oxazolidinone Deprotection Workflow

References

Application Notes and Protocols for Potassium Trimethylsilanolate in Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium trimethylsilanolate (KOSiMe₃ or TMSOK) is a versatile and potent initiator for the anionic ring-opening polymerization (AROP) of various cyclic monomers, including cyclic siloxanes and cyclic esters.[1][2][3] Its high solubility in common organic solvents and its basicity make it an effective catalyst for producing polymers with controlled molecular weights and narrow polydispersity under relatively mild conditions.[4] These polymers, such as polysiloxanes and polyesters, are of significant interest in the biomedical and pharmaceutical fields for applications ranging from drug delivery systems to medical devices.

This document provides detailed application notes and experimental protocols for the use of this compound in the ring-opening polymerization of octamethylcyclotetrasiloxane (B44751) (D₄) and L-lactide.

Anionic Ring-Opening Polymerization (AROP) of Cyclic Siloxanes

The AROP of cyclic siloxanes, such as octamethylcyclotetrasiloxane (D₄), initiated by this compound, proceeds through the nucleophilic attack of the trimethylsilanolate anion on a silicon atom of the cyclic monomer. This ring-opening event generates a linear siloxanolate active center, which then propagates by sequentially adding more monomer units.[5][6] This method is particularly useful for synthesizing high molecular weight polydimethylsiloxane (B3030410) (PDMS).

Experimental Protocol: AROP of Octamethylcyclotetrasiloxane (D₄)

This protocol describes the bulk polymerization of D₄ using this compound as an initiator.

Materials:

  • Octamethylcyclotetrasiloxane (D₄), distilled from calcium hydride before use.

  • This compound (KOSiMe₃), handled under an inert atmosphere.

  • Anhydrous toluene (B28343) or tetrahydrofuran (B95107) (THF), if conducting in solution.

  • Methanol (B129727), for quenching the polymerization.

  • Nitrogen or Argon gas (inert atmosphere).

  • Standard Schlenk line and glassware.

  • Reactor vessel equipped with a mechanical stirrer, thermometer, and condenser.

Procedure:

  • Reactor Setup: A clean, dry reactor vessel is assembled with a mechanical stirrer, thermometer, and condenser under a nitrogen or argon atmosphere.

  • Monomer Charging: The desired amount of purified D₄ is charged into the reactor. If a solvent is used, anhydrous toluene or THF is added.

  • Initiator Addition: The required amount of this compound is added to the reaction mixture under a positive pressure of inert gas. The initiator is typically added as a solution in THF.

  • Polymerization: The reaction mixture is heated to the desired temperature, typically between 50°C and 140°C, with constant stirring.[2][7] The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

  • Termination: The polymerization is terminated by the addition of a quenching agent, such as methanol or a chlorosilane derivative, to neutralize the active silanolate chain ends.

  • Purification: The resulting polymer is typically dissolved in a suitable solvent like toluene and precipitated in a non-solvent such as methanol to remove unreacted monomer and low molecular weight cyclic species. The purified polymer is then dried under vacuum until a constant weight is achieved.

Data Presentation: AROP of Cyclic Siloxanes
MonomerInitiator[M]/[I] RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
D₃KOSiMe₃/LiOSiMe₃N/AN/AN/AN/AHighLow[8]
D₄KOSiMe₃N/A50298N/AN/APatent[7]
D₄KOHN/A1402High~1,000,000N/A[2]

Note: Detailed quantitative data for KOSiMe₃ initiated siloxane ROP is less commonly published in tabular format compared to cyclic esters. The table reflects available information and related systems.

Anionic Ring-Opening Polymerization (AROP) of Cyclic Esters

This compound can also initiate the ROP of cyclic esters like lactide and ε-caprolactone. The mechanism can vary depending on the reaction conditions. In the absence of a co-initiator (like an alcohol), the polymerization can proceed via an anionic mechanism where the initiator deprotonates the monomer to form a lactide enolate, which then initiates polymerization.[4][9][10] When a co-initiator such as benzyl (B1604629) alcohol is present, the reaction can proceed through a coordinated anionic or activated monomer mechanism.[4][9]

Experimental Protocol: AROP of L-Lactide

This protocol details the solution polymerization of L-lactide using a potassium-based initiator in the presence of benzyl alcohol as a co-initiator.

Materials:

  • L-Lactide, recrystallized from anhydrous toluene or ethyl acetate (B1210297) and dried under vacuum.

  • This compound (KOSiMe₃) or a similar potassium alkoxide (e.g., potassium tert-butoxide).

  • Benzyl alcohol (BnOH), distilled and stored over molecular sieves.

  • Anhydrous toluene.

  • Methanol, for precipitation.

  • Dichloromethane, for dissolving the polymer.

  • Nitrogen or Argon gas (inert atmosphere).

  • Glovebox or Schlenk line for handling reagents.

Procedure:

  • Preparation (in a glovebox): In a vial, the desired amount of potassium initiator and benzyl alcohol are dissolved in anhydrous toluene. In a separate vial, the L-lactide monomer is dissolved in anhydrous toluene.

  • Polymerization: The initiator solution is added to the monomer solution with vigorous stirring at room temperature or a specified temperature (e.g., 50°C).[5]

  • Reaction Monitoring: The reaction is allowed to proceed for a predetermined time. Aliquots can be taken at different time points to monitor monomer conversion via ¹H NMR spectroscopy.

  • Termination: The polymerization is quenched by adding a small amount of acidic methanol or by exposing the reaction mixture to air.

  • Purification: The polymer is precipitated by pouring the reaction mixture into a large volume of cold methanol. The precipitated polylactide (PLA) is collected by filtration and dried under vacuum to a constant weight.

  • Characterization: The number-average molecular weight (Mn) and polydispersity index (PDI) of the PLA are determined by gel permeation chromatography (GPC). The microstructure can be analyzed by NMR spectroscopy.

Data Presentation: ROP of L-Lactide with Potassium-Based Initiators
Initiator System[LA]:[K]:[BnOH] RatioTemperature (°C)Time (min)SolventConversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
K2 Amidate/BnOH500:1:13015Toluene428,8001.73[5]
K2 Amidate/BnOH500:1:15015Toluene9618,7002.04[5]
K2 Amidate/BnOH500:1:1505Toluene7712,3001.93[5]
K Oximate/BnOH100:1:1RT15Toluene9913,2001.09[4]
K Oximate/BnOH100:1:5RT15Toluene993,1001.05[4]
K Oximate (no BnOH)100:1:0RT15Toluene9825,6001.34[4]

Visualizing the Mechanisms and Workflows

Anionic ROP of a Cyclic Siloxane (e.g., D₄)

siloxane_rop cluster_initiation Initiation cluster_propagation Propagation KOSiMe3 K⁺ ⁻OSiMe₃ D4 Octamethylcyclotetrasiloxane (D₄) KOSiMe3->D4 Nucleophilic Attack ActiveCenter Linear Siloxanolate Active Center D4->ActiveCenter Ring-Opening ActiveCenter_prop Active Center D4_prop D₄ Monomer ActiveCenter_prop->D4_prop Sequential Addition GrowingChain Growing Polymer Chain D4_prop->GrowingChain

Caption: Anionic ROP mechanism of a cyclic siloxane initiated by this compound.

Anionic ROP of L-Lactide (No Co-initiator)

lactide_anionic_rop cluster_initiation Initiation cluster_propagation Propagation K_Initiator K⁺ ⁻OR Lactide L-Lactide K_Initiator->Lactide Deprotonation Enolate Lactide Enolate (Initiating Species) Lactide->Enolate Enolate_prop Lactide Enolate Lactide_prop Lactide Monomer Enolate_prop->Lactide_prop Nucleophilic Attack GrowingChain Growing PLA Chain Lactide_prop->GrowingChain

Caption: Anionic ROP of L-lactide initiated by a potassium base without a co-initiator.

Coordinated Anionic ROP of L-Lactide (with Alcohol Co-initiator)

lactide_coordinated_rop cluster_initiation Initiation cluster_propagation Propagation K_Initiator K⁺ ⁻OR BnOH Benzyl Alcohol (Co-initiator) K_Initiator->BnOH Formation ActiveInitiator Potassium Alkoxide Active Initiator BnOH->ActiveInitiator ActiveInitiator_prop Active Initiator Lactide L-Lactide Monomer ActiveInitiator_prop->Lactide Coordination & Insertion GrowingChain Growing PLA Chain Lactide->GrowingChain

Caption: Coordinated anionic ROP of L-lactide with an alcohol co-initiator.

General Experimental Workflow for ROP

experimental_workflow MonomerPrep Monomer Purification (e.g., Distillation, Recrystallization) ReactionSetup Assemble Dry Glassware under Inert Atmosphere MonomerPrep->ReactionSetup ReagentPrep Reagent Preparation (Drying Solvents, Weighing Initiator) ReagentPrep->ReactionSetup Polymerization Initiate and Run Polymerization (Controlled Temperature and Time) ReactionSetup->Polymerization Termination Quench Reaction Polymerization->Termination Purification Polymer Precipitation and Drying Termination->Purification Characterization Analyze Polymer (GPC, NMR, etc.) Purification->Characterization

References

Application Notes: Stereoselective Synthesis of (E)-Alkenes via Elimination of Arenesulfinic Acids from Alkyl Aryl Sulfones Using Potassium Trimethylsilanolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly stereoselective method for the synthesis of (E)-alkenes through the elimination of arenesulfinic acids from alkyl aryl sulfones. The protocol utilizes potassium trimethylsilanolate (KOtms) as a mild and effective base to promote the elimination reaction, affording exclusively (E)-alkenes under relatively gentle conditions. This methodology is particularly valuable for the synthesis of stereochemically defined alkenes, which are crucial structural motifs in numerous pharmaceuticals and biologically active molecules.

Introduction

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry. Among the various methods available, the elimination of sulfonyl groups offers a reliable strategy. The use of this compound as a base for the elimination of arenesulfinic acids from alkyl aryl sulfones provides a significant advantage in achieving high (E)-selectivity.[1] KOtms is a soluble, non-nucleophilic base that facilitates a clean elimination process, minimizing side reactions often observed with stronger, more conventional bases.[1] This method is applicable to a range of substrates, making it a versatile tool in the synthetic chemist's arsenal.

Reaction Principle

The core of this methodology is an E2 elimination reaction. An alkyl aryl sulfone, upon treatment with this compound, undergoes deprotonation at the carbon atom β to the sulfonyl group. The resulting carbanion then facilitates the expulsion of the arenesulfinate leaving group, leading to the formation of a carbon-carbon double bond. The steric and electronic properties of the sulfonyl group and the reaction conditions governed by the use of KOtms favor an anti-periplanar transition state that results in the exclusive formation of the thermodynamically more stable (E)-alkene.

Experimental Workflow

The general workflow for the synthesis of (E)-alkenes via this method is depicted below.

workflow cluster_prep Substrate Preparation cluster_elimination Elimination Reaction cluster_workup Work-up and Purification start Starting Materials (e.g., Alkyl Halide, Thiophenol) sulfone Synthesis of Alkyl Aryl Sulfone start->sulfone sulfone_input Alkyl Aryl Sulfone reaction Reaction Mixture sulfone_input->reaction kotms Potassium Trimethylsilanolate (KOtms) kotms->reaction solvent Anhydrous Solvent (e.g., THF, Toluene) solvent->reaction heating Stirring at Specified Temperature reaction->heating workup Aqueous Work-up heating->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (e.g., Chromatography) extraction->purification product (E)-Alkene purification->product

References

Application Notes and Protocols: Selective Conversion of Dialkyl Phosphonates using Potassium Trimethylsilanolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective dealkylation of dialkyl phosphonates is a critical transformation in the synthesis of phosphonic acids and their derivatives, which are pivotal in drug development and material science. Traditional methods for this conversion often necessitate harsh basic or acidic conditions, limiting their application to substrates with sensitive functional groups. Potassium trimethylsilanolate (TMSOK) has emerged as a superior reagent for this purpose, enabling the mild and selective conversion of dialkyl phosphonates to their corresponding anhydrous potassium monoalkyl phosphonates in high yields.[1][2][3][4] This protocol offers a significant advantage by proceeding under non-aqueous conditions at room temperature, thus preserving base-sensitive functionalities and simplifying product isolation.[2][5]

The reaction is characterized by its broad substrate scope and a straightforward work-up procedure, often involving simple filtration of the precipitated product.[5][6] This makes it an invaluable tool for synthetic chemists, particularly in the pharmaceutical industry where complex molecules with diverse functional groups are common.[7][8]

Data Presentation

The following table summarizes the yields obtained for the conversion of various dialkyl phosphonates to their corresponding potassium monoalkyl phosphonates using this compound. The data highlights the efficiency and functional group tolerance of this method.[2][6]

EntryDialkyl Phosphonate (B1237965) SubstrateProductYield (%)
1Dimethyl calix[7]arene phosphonatePotassium monomethyl calix[7]arene phosphonate98
2Diethyl calix[7]arene phosphonatePotassium monoethyl calix[7]arene phosphonate95
3Di-n-propyl calix[7]arene phosphonatePotassium mono-n-propyl calix[7]arene phosphonate84
4Di-iso-propyl calix[7]arene phosphonatePotassium mono-iso-propyl calix[7]arene phosphonate92
5Diethyl benzylphosphonatePotassium monoethyl benzylphosphonate95
6Diethyl (cyanomethyl)phosphonatePotassium monoethyl (cyanomethyl)phosphonate87
7Dimethyl dithiophosphonatePotassium monomethyl thiophosphonate85
8Diethyl dithiophosphonatePotassium monoethyl thiophosphonate82
9Triethyl phosphonoacetatePotassium salt of diethyl phosphonoacetic acid91
10Diethyl (Boc-amino)methylphosphonatePotassium monoethyl (Boc-amino)methylphosphonate93

Experimental Protocols

General Procedure for the Conversion of Dialkyl Phosphonates to Potassium Monoalkyl Phosphonates

This protocol describes the general method for the selective dealkylation of a dialkyl phosphonate using this compound.

Materials:

  • Dialkyl phosphonate

  • This compound (TMSOK)

  • Anhydrous tetrahydrofuran (B95107) (THF), diethyl ether (Et₂O), or dichloromethane (B109758) (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a solution of the dialkyl phosphonate (1.0 equivalent) in an anhydrous solvent (THF, Et₂O, or CH₂Cl₂) under an inert atmosphere, add this compound (1.0 equivalent) at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion of the reaction, the potassium monoalkyl phosphonate salt will typically precipitate out of the solution, especially when using diethyl ether.

  • Collect the solid product by filtration.

  • Wash the collected solid with the reaction solvent to remove any soluble impurities.

  • Dry the product under vacuum to obtain the anhydrous potassium monoalkyl phosphonate.

Note: The choice of solvent can influence the precipitation of the product. Diethyl ether is often preferred to facilitate product isolation by filtration.[2]

Visualizations

Reaction Mechanism

The conversion of dialkyl phosphonates to monoalkyl phosphonates using TMSOK proceeds via a nucleophilic substitution at the phosphorus center.

ReactionMechanism DialkylPhosphonate R-P(O)(OR')₂ Intermediate [R-P(O)(OR')(OSi(CH₃)₃)]⁻ K⁺ + R'O⁻ DialkylPhosphonate->Intermediate + TMSOK TMSOK K⁺ ⁻OSi(CH₃)₃ MonoalkylPhosphonate R-P(O)(OR')O⁻ K⁺ Intermediate->MonoalkylPhosphonate + R'O⁻ K⁺ SilylEther R'OSi(CH₃)₃ Intermediate->SilylEther ExperimentalWorkflow Start Start Step1 Dissolve Dialkyl Phosphonate in Anhydrous Solvent Start->Step1 Step2 Add Potassium Trimethylsilanolate (TMSOK) Step1->Step2 Step3 Stir at Room Temperature (16 hours) Step2->Step3 Step4 Precipitation of Product Step3->Step4 Step5 Filter and Wash Solid Step4->Step5 Step6 Dry Under Vacuum Step5->Step6 End Anhydrous Potassium Monoalkyl Phosphonate Step6->End Advantages TMSOK_Method TMSOK-Mediated Dealkylation MildConditions Mild Reaction Conditions (Room Temperature) TMSOK_Method->MildConditions HighYields Good to Excellent Yields TMSOK_Method->HighYields FunctionalGroupTolerance High Functional Group Tolerance TMSOK_Method->FunctionalGroupTolerance SimpleWorkup Simple Work-up (Filtration) TMSOK_Method->SimpleWorkup AnhydrousProduct Anhydrous Product TMSOK_Method->AnhydrousProduct

References

Application Notes and Protocols: Potassium Trimethylsilanolate as a Reagent for Deprotection Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Potassium trimethylsilanolate (KOTMS or TMSOK) has emerged as a versatile and highly effective reagent in organic synthesis, particularly for the deprotection of various functional groups.[1][2][3] Its utility in cleaving esters and phosphonate (B1237965) esters under mild, non-aqueous conditions makes it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.[1][4] This document provides detailed application notes and protocols for utilizing this compound in deprotection reactions.

Overview of this compound

This compound is an organosilicon compound, a salt consisting of a potassium cation and a trimethylsilanolate anion.[1] It is a strong base and a potent nucleophile, soluble in a variety of organic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether (Et₂O), and dichloromethane (B109758) (CH₂Cl₂), which allows for homogeneous reaction conditions.[4][5] This solubility offers a significant advantage over inorganic bases that often lead to heterogeneous and less reproducible reactions.[5] The pKa of its conjugate acid, trimethylsilanol, is approximately 12.7, making this compound a weaker base than alkoxides like potassium tert-butoxide, which can be advantageous in preventing unwanted side reactions.[4]

Key Features:

  • Mild Reaction Conditions: Deprotection reactions can often be carried out at room temperature, preserving sensitive functional groups within the substrate.[4]

  • High Efficiency: Reactions typically proceed with high yields and selectivity.[6][7]

  • Homogeneous Reactions: Its solubility in organic solvents ensures smooth and reproducible transformations.[5]

  • Simple Work-up: The byproducts are often volatile or easily removed, simplifying product isolation.[4]

Deprotection of Esters

This compound is an excellent reagent for the saponification of esters to their corresponding carboxylic acids under anhydrous conditions.[1][7] This method is particularly useful for substrates that are sensitive to acidic or aqueous basic conditions.[7] The reaction is believed to proceed via a nucleophilic attack of the silanolate anion on the ester carbonyl group.[1][6]

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Ester R-COOR' Carboxylate R-COOK Ester->Carboxylate KOSi(CH₃)₃ THF, r.t. KOTMS KOSi(CH₃)₃ SilylEther R'-OSi(CH₃)₃

Caption: General workflow for ester deprotection using KOTMS.

Quantitative Data for Ester Deprotection:

EntrySubstrate (Ester)Product (Carboxylic Acid Salt)SolventTime (h)Yield (%)Reference
1Methyl benzoate (B1203000)Potassium benzoateTHF295[7]
2Ethyl heptanoatePotassium heptanoateTHF292[7]
3Benzyl (B1604629) p-chlorobenzoatePotassium p-chlorobenzoateTHF484[4]
4Phenyl acetate (B1210297)Potassium acetateTHF198[7]
5Allyl crotonatePotassium crotonateTHF385[7]

Experimental Protocol: Deprotection of Methyl Benzoate

This protocol is adapted from the general procedure described by Lovrić et al.[7]

Materials:

  • Methyl benzoate

  • This compound (KOTMS)

  • Anhydrous tetrahydrofuran (THF)

  • Distilled water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of methyl benzoate (2 mmol) in anhydrous THF (20 mL) in a round-bottom flask, add this compound (2.4 mmol, 1.2 equivalents).

  • Stir the reaction mixture at room temperature for the time indicated in the table (typically 2 hours for methyl benzoate).

  • After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add distilled water (20 mL) and stir until the solid dissolves.

  • Transfer the aqueous solution to a separatory funnel and wash with ethyl acetate (2 x 15 mL) to remove any unreacted starting material and the silyl (B83357) ether byproduct.

  • Acidify the aqueous layer to pH ~2 with 1 M hydrochloric acid.

  • Extract the resulting carboxylic acid with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the pure carboxylic acid.

Deprotection of Phosphonate Esters

This compound is also highly effective for the dealkylation of dialkyl phosphonates to their corresponding anhydrous potassium monoalkyl phosphonates.[8] This transformation is particularly valuable as traditional hydrolysis methods often require harsh conditions (high pH and prolonged heating) that are incompatible with sensitive functional groups.[8] The reaction proceeds under mild, non-aqueous conditions, and the product often precipitates from the reaction mixture, allowing for a simple filtration work-up.[8]

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Phosphonate R-P(O)(OR')₂ MonoalkylPhosphonate R-P(O)(OR')OK Phosphonate->MonoalkylPhosphonate KOSi(CH₃)₃ THF or Et₂O, r.t. KOTMS KOSi(CH₃)₃ SilylEther R'-OSi(CH₃)₃

Caption: General workflow for phosphonate ester deprotection.

Quantitative Data for Phosphonate Ester Deprotection:

EntrySubstrate (Dialkyl Phosphonate)Product (Potassium Monoalkyl Phosphonate)SolventTime (h)Yield (%)Reference
1Diethyl (cyanomethyl)phosphonatePotassium ethyl (cyanomethyl)phosphonateTHF1691[4]
2Dimethyl p-nitrobenzylphosphonatePotassium methyl p-nitrobenzylphosphonateEt₂O1695[8]
3Diethyl phenylphosphonatePotassium ethyl phenylphosphonateTHF1688[8]
4Dibenzyl phosphonatePotassium benzyl phosphonateTHF1692[8]

Experimental Protocol: Deprotection of Diethyl (cyanomethyl)phosphonate

This protocol is based on the work of Rachon et al.[4][8]

Materials:

  • Diethyl (cyanomethyl)phosphonate

  • This compound (KOTMS)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolve diethyl (cyanomethyl)phosphonate (1 mmol) in anhydrous diethyl ether (15 mL) in a round-bottom flask.

  • Add this compound (1 equivalent) to the solution with stirring.

  • Stir the reaction mixture at room temperature for 16 hours. During this time, the potassium monoalkyl phosphonate salt will precipitate.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold anhydrous diethyl ether (2 x 10 mL) to remove any impurities.

  • Dry the product under vacuum to obtain the pure anhydrous potassium monoalkyl phosphonate.

Deprotection of Silyl Ethers

While this compound is primarily used for deprotecting esters and phosphonates, it is important to note that the trimethylsilyl (B98337) group itself is a protecting group. The deprotection of other silyl ethers, such as triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS), typically involves fluoride-based reagents (e.g., TBAF) or acidic/basic aqueous conditions.[9] this compound is generally not the reagent of choice for removing other silyl ethers, as it would lead to an equilibrium mixture. However, in the context of its use in deprotection, the trimethylsilyl ether byproduct formed is often easily removed due to its volatility or through aqueous work-up.

Logical Workflow for Deprotection Strategy

The decision to use this compound for a deprotection reaction can be guided by the nature of the substrate and the desired reaction conditions.

G start Substrate with Ester or Phosphonate Ester Protecting Group is_sensitive Is the substrate sensitive to acidic or aqueous basic conditions? start->is_sensitive use_kotms Use KOTMS for deprotection (mild, anhydrous conditions) is_sensitive->use_kotms  Yes use_traditional Consider traditional hydrolysis (e.g., NaOH/H₂O or HCl/H₂O) is_sensitive->use_traditional  No end_kotms High yield of deprotected product use_kotms->end_kotms end_traditional Potential for side reactions or low yield with sensitive substrates use_traditional->end_traditional G cluster_reactants Reactants cluster_products Products HMDSO (CH₃)₃Si-O-Si(CH₃)₃ KOTMS 2 KOSi(CH₃)₃ HMDSO->KOTMS Reflux KOH KOH Water H₂O

References

Troubleshooting & Optimization

Handling and storage of hygroscopic potassium trimethylsilanolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and storage of hygroscopic potassium trimethylsilanolate (KOTMS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (KOTMS) is a potassium salt of trimethylsilanol. It is a strong, non-nucleophilic base soluble in many organic solvents. Its primary applications in research and drug development include acting as a base in various organic reactions, most notably in Suzuki-Miyaura cross-coupling reactions, where it allows for homogeneous, anhydrous conditions.[1] It is also used for the hydrolysis of esters and nitriles.

Q2: Why is this compound considered hygroscopic?

A2: this compound readily absorbs moisture from the atmosphere. This hygroscopic nature is due to the strong affinity of the potassium cation and the silanolate anion for water molecules. Exposure to moist air can lead to the decomposition of the compound.[2]

Q3: What happens when this compound is exposed to moisture?

A3: Upon contact with water, this compound decomposes to form potassium hydroxide (B78521) and volatile hexamethyldisiloxane. This reaction is often rapid and can be vigorous. The presence of moisture compromises the integrity and reactivity of the reagent, potentially leading to failed or low-yield reactions.[2]

Q4: How should I properly store this compound?

A4: To maintain its integrity, this compound must be stored under an inert atmosphere, such as dry nitrogen or argon, in a tightly sealed container.[2][3] It should be kept in a cool, dry, and well-ventilated area, away from heat, open flames, and incompatible materials like acids, alcohols, and oxidizing agents.[2][3]

Q5: What are the primary safety hazards associated with this compound?

A5: this compound is a corrosive solid that can cause severe skin burns and eye damage.[4] Inhalation may cause respiratory irritation.[5] It is also a combustible solid.[3] Due to its reactivity with water, improper handling can lead to vigorous reactions.

Q6: How should I dispose of waste this compound?

A6: Small quantities of waste this compound can be neutralized by careful, slow addition to a suitable solvent like isopropanol (B130326) in a well-ventilated fume hood. The resulting solution will be caustic and should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2] Always consult your institution's safety guidelines for chemical waste disposal.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no reaction yield 1. Decomposition of KOTMS: The reagent may have been exposed to moisture, leading to its degradation. 2. Incorrect stoichiometry: The amount of KOTMS used may be insufficient for the reaction.1. Use fresh, properly stored KOTMS: Ensure the reagent has been stored under an inert atmosphere and handled using anhydrous techniques. Consider opening a new bottle. 2. Verify calculations and weigh accurately: Double-check the molar equivalents required for your specific reaction.
Inconsistent reaction results Variable moisture content in KOTMS: If the reagent has been handled improperly on different occasions, its water content may vary, leading to inconsistent performance.Standardize handling procedures: Always handle KOTMS in a glovebox or under a stream of inert gas. Determine the water content of the reagent before use if possible (see Experimental Protocols).
Solid clumping or poor solubility Moisture absorption: The solid has likely absorbed atmospheric moisture, leading to the formation of potassium hydroxide and changes in physical properties.Use anhydrous handling techniques: Transfer the solid from its storage container to the reaction vessel within a glovebox or using a Schlenk line to minimize exposure to air.
Exothermic reaction upon solvent addition Reaction with protic solvent or residual water: KOTMS reacts exothermically with water and protic solvents like alcohols.Ensure anhydrous solvent and glassware: Use freshly dried solvents and oven-dried glassware for all reactions involving KOTMS.

Data Presentation

Representative Moisture Absorption of a Hygroscopic Organic Salt at 25°C

Relative Humidity (%)Time (hours)Weight Gain (%)Observations
2024< 0.1Appears as a free-flowing powder.
40240.5 - 1.0Slight clumping may be observed.
60242.0 - 5.0Significant clumping and caking.
8024> 10.0Becomes a paste-like or deliquescent solid.

Experimental Protocols

Protocol 1: Handling and Dispensing of this compound in a Glovebox

This protocol outlines the standard procedure for safely handling solid this compound in an inert atmosphere glovebox to prevent moisture contamination.

Materials:

  • This compound (in its original, sealed container)

  • Spatula

  • Weighing paper or weighing boat

  • Tared reaction vessel

  • Laboratory balance (located inside the glovebox)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate gloves

Procedure:

  • Glovebox Preparation: Ensure the glovebox atmosphere has low oxygen (<50 ppm) and moisture (<10 ppm) levels.

  • Transfer Materials: Introduce the sealed container of this compound, spatula, weighing paper/boat, and the tared reaction vessel into the glovebox antechamber.

  • Purge Antechamber: Cycle the antechamber with the inert gas (e.g., nitrogen or argon) at least three times to remove atmospheric air and moisture.

  • Equilibration: Transfer the materials from the antechamber into the main glovebox chamber and allow them to equilibrate with the glovebox atmosphere for at least 15-20 minutes.

  • Dispensing:

    • Place the weighing paper/boat on the balance and tare it.

    • Carefully open the container of this compound.

    • Using the spatula, dispense the desired amount of the solid onto the weighing paper/boat.

    • Record the mass.

  • Transfer to Reaction Vessel: Promptly and carefully transfer the weighed this compound to the tared reaction vessel.

  • Seal Containers: Tightly seal both the reaction vessel and the original this compound container.

  • Cleanup: Clean the spatula and the weighing area within the glovebox.

  • Material Removal: Remove the sealed reaction vessel and other equipment from the glovebox via the antechamber, following the proper purging procedure.

Protocol 2: Determination of Water Content in this compound using Karl Fischer Titration (Volumetric Method)

This protocol describes a method for quantifying the moisture content in a sample of this compound. This is crucial for quality control and for troubleshooting reactions.

Materials:

  • Karl Fischer titrator (volumetric)

  • Anhydrous methanol (B129727) (or a suitable Karl Fischer solvent)

  • Karl Fischer titrant (e.g., Hydranal-Composite 5)

  • Airtight sample handling equipment (e.g., syringe, weighing boat)

  • This compound sample

  • Glovebox or dry bag for sample preparation

Procedure:

  • Titrator Preparation:

    • Fill the titrator burette with the Karl Fischer titrant.

    • Add anhydrous methanol to the titration vessel.

    • Pre-titrate the solvent to a stable, dry endpoint to eliminate any residual moisture in the vessel and solvent.

  • Sample Preparation (in a glovebox):

    • Accurately weigh a sample of this compound (typically 50-100 mg, depending on the expected water content) into a dry, tared container.

  • Sample Introduction:

    • Quickly and carefully introduce the weighed sample into the conditioned titration vessel. Ensure minimal exposure to the atmosphere.

  • Titration:

    • Start the titration immediately after adding the sample.

    • The titrator will automatically add the titrant until the endpoint is reached, where all the water in the sample has reacted.

  • Calculation:

    • The instrument will calculate the water content based on the volume of titrant used and its concentration (titer). The result is typically expressed as a percentage (%) or in parts per million (ppm).

  • Titer Determination:

    • Regularly determine the titer of the Karl Fischer reagent using a certified water standard to ensure accurate results.

Visualizations

Handling_and_Storage_Workflow cluster_storage Proper Storage cluster_handling Handling Procedure cluster_outcome Result storage Store KOTMS in a tightly sealed container under an inert atmosphere (N2 or Ar) conditions Keep in a cool, dry, well-ventilated area away from incompatible substances glovebox Transfer container to a glovebox or use a Schlenk line storage->glovebox For use improper_handling Improper Handling (Weighing in open air) storage->improper_handling weigh Weigh the required amount under inert atmosphere glovebox->weigh transfer Quickly transfer to the anhydrous reaction mixture weigh->transfer success Successful Reaction (Maintained Anhydrous Conditions) transfer->success failure Failed Reaction (Moisture Contamination) start Start: Receiving KOTMS start->storage improper_storage Improper Storage (Exposure to Air/Moisture) start->improper_storage decomposition Decomposition of KOTMS improper_storage->decomposition improper_handling->decomposition decomposition->failure

Caption: Workflow for proper handling and storage of KOTMS.

Troubleshooting_Guide start Problem: Low or No Reaction Yield q1 Was the KOTMS handled under an inert atmosphere (glovebox)? start->q1 cause1 Root Cause: Moisture contamination during handling. q1->cause1 No q2 Is the KOTMS from a new, sealed container? q1->q2 Yes a1_yes Yes a1_no No solution1 Solution: Use a glovebox or Schlenk line for all transfers. Use a fresh, unopened container of KOTMS. cause1->solution1 cause2 Root Cause: Reagent may have degraded over time due to improper storage or previous exposure. q2->cause2 No q3 Were the reaction solvent and glassware completely anhydrous? q2->q3 Yes a2_yes Yes a2_no No solution2 Solution: Discard the old reagent and use a new, properly stored bottle. Perform a quality check (e.g., Karl Fischer titration). cause2->solution2 cause3 Root Cause: Residual moisture in the solvent or on glassware decomposed the KOTMS. q3->cause3 No final_check If all above are confirmed, check other reaction parameters (temperature, catalyst, etc.) q3->final_check Yes a3_yes Yes a3_no No solution3 Solution: Use freshly distilled/dried solvents. Oven-dry all glassware immediately before use. cause3->solution3

Caption: Troubleshooting decision tree for KOTMS-based reactions.

References

Preventing potassium trimethylsilanolate decomposition in moist air.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and use of potassium trimethylsilanolate (KOTMS), focusing on preventing its decomposition in the presence of moist air.

Frequently Asked Questions (FAQs)

Q1: What is this compound (KOTMS) and why is it sensitive to moisture?

This compound is a potent nucleophile and a strong base widely used in organic synthesis.[1][2][3] Its high reactivity stems from the ionic bond between the potassium cation and the trimethylsilanolate anion. This anion is extremely sensitive to moisture. In the presence of water, even atmospheric humidity, it rapidly hydrolyzes.[4]

Q2: What happens when KOTMS is exposed to moist air?

Exposure to moist air leads to a rapid and irreversible decomposition of KOTMS. The trimethylsilanolate anion reacts with water to form trimethylsilanol (B90980) and potassium hydroxide (B78521). The trimethylsilanol can then undergo self-condensation to form hexamethyldisiloxane (B120664) and water, which can further promote the decomposition of the remaining KOTMS. One study noted that the hydrolysis in cold water was so fast that the pH meter reached its limit in under five seconds.[4]

Q3: How can I visually identify if my KOTMS has decomposed?

Fresh KOTMS is typically a white, free-flowing solid.[5] Signs of decomposition due to moisture exposure include:

  • Clumping or caking: The solid may appear sticky or clumped together due to the formation of potassium hydroxide.

  • Formation of a liquid phase: Significant decomposition can lead to the formation of a viscous liquid (hexamethyldisiloxane).

  • Reduced solubility: Decomposed material may exhibit poor solubility in anhydrous organic solvents.[6]

  • Loss of reactivity: The most critical indicator is a significant decrease or complete loss of reactivity in your chemical transformation.

Q4: What are the primary safety concerns when handling KOTMS?

KOTMS is corrosive and causes severe skin burns and eye damage.[7] Upon decomposition, it forms potassium hydroxide, a highly caustic substance.[8] Always handle KOTMS with appropriate personal protective equipment (PPE), including nitrile or neoprene gloves, chemical goggles, and a lab coat.[9] Handling should be performed in a well-ventilated area or under local exhaust ventilation.[8][9]

Troubleshooting Guide

This section addresses common issues encountered during experiments involving KOTMS.

Issue 1: My reaction is not proceeding to completion, or the yield is significantly lower than expected.

  • Probable Cause: This is the most common symptom of KOTMS decomposition. If the reagent was exposed to air during weighing or transfer, a significant portion may have hydrolyzed, reducing the amount of active base/nucleophile available for your reaction.

  • Solution:

    • Verify Handling Technique: Ensure that all handling of KOTMS is performed under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

    • Use Fresh Reagent: If you suspect your current stock is compromised, use a fresh, unopened bottle of KOTMS.

    • Solvent Purity: Ensure that all solvents used in the reaction are rigorously dried and deoxygenated. KOTMS is soluble in many organic solvents like THF, toluene, and dichloromethane.[5][10]

Issue 2: Inconsistent results are obtained between different batches of the same reaction.

  • Probable Cause: Inconsistent exposure to atmospheric moisture during reagent handling is a likely culprit. Small variations in the time the container is open or the ambient humidity can lead to different degrees of decomposition.

  • Solution:

    • Standardize Handling Protocol: Implement a strict and consistent protocol for handling KOTMS. This includes standardizing the time for transfers and ensuring a positive pressure of inert gas is always maintained.

    • Glovebox Usage: For maximum reproducibility, perform all manipulations of solid KOTMS inside a glovebox with low oxygen and moisture levels.

Issue 3: The KOTMS solid appears clumpy and is difficult to handle and weigh accurately.

  • Probable Cause: The material has already been exposed to moisture and has partially decomposed.

  • Solution:

    • Discard Compromised Reagent: It is not recommended to use KOTMS that shows visible signs of decomposition. The presence of potassium hydroxide can lead to unwanted side reactions and will make stoichiometric calculations inaccurate.

    • Proper Storage Review: Review your storage procedures. The container must be tightly sealed and stored in a dry environment, preferably inside a desiccator within an inert atmosphere storage box.[8][9][11]

Data Summary

The following tables summarize the key properties and handling requirements for KOTMS.

Table 1: Physical and Chemical Properties of KOTMS

PropertyValueReference
Formula C₃H₉KOSi[1]
Molecular Weight 128.29 g/mol [1]
Appearance White solid[5]
Melting Point 135-138 °C (decomposes)[1][3]
Solubility Soluble in THF, diethyl ether, toluene, DCM[5][10]

Table 2: Incompatible Materials and Storage Conditions

CategoryExamplesReference
Incompatible Materials Moist air, Water, Acids, Alcohols, Carbon dioxide, Oxidizing agents[9]
Storage Conditions Store under dry nitrogen or argon in a tightly sealed container. Keep in a cool, dry, well-ventilated place away from heat.[8][9][11]

Experimental Protocols & Visualizations

KOTMS Decomposition Pathway

The primary mode of decomposition for KOTMS in moist air is hydrolysis, which can be followed by condensation.

DecompositionPathway KOTMS KOTMS ((CH₃)₃SiOK) Trimethylsilanol Trimethylsilanol ((CH₃)₃SiOH) KOTMS->Trimethylsilanol + H₂O KOH Potassium Hydroxide (KOH) KOTMS->KOH + H₂O H2O H₂O (from moist air) Disiloxane Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃) Trimethylsilanol->Disiloxane + (CH₃)₃SiOH H2O_2 H₂O Trimethylsilanol->H2O_2 HandlingWorkflow cluster_glovebox Inside Inert Atmosphere Glovebox cluster_lab Laboratory Bench A 1. Transfer KOTMS container into glovebox antechamber B 2. Purge antechamber (min. 3 cycles) A->B C 3. Move container into main glovebox chamber B->C D 4. Weigh required amount of KOTMS into a tared vial C->D E 5. Tightly seal the stock KOTMS container D->E F 6. Dissolve weighed KOTMS in anhydrous solvent E->F G 7. Seal the solution vial for removal from glovebox F->G H 8. Remove KOTMS stock and solution vial via antechamber G->H I 9. Store stock KOTMS appropriately H->I J 10. Use the KOTMS solution in the reaction under inert gas (e.g., N₂ or Ar balloon/manifold) H->J Troubleshooting Start Reaction Failure (Low/No Yield) CheckHandling Was KOTMS handled under a strictly inert atmosphere (glovebox/Schlenk line)? Start->CheckHandling Decomposition Primary Cause: KOTMS Decomposition. Review handling protocols. CheckHandling->Decomposition No CheckSolvent Were solvents certified anhydrous and handled under inert gas? CheckHandling->CheckSolvent Yes SolventContamination Secondary Cause: Solvent Contamination. Use freshly dried solvents. CheckSolvent->SolventContamination No OtherIssues Problem likely lies with other reagents, reaction conditions, or stoichiometry. CheckSolvent->OtherIssues Yes

References

Technical Support Center: Potassium Trimethylsilanolate (TMSOK) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Potassium Trimethylsilanolate (TMSOK). This resource is designed for researchers, scientists, and drug development professionals to navigate the use of TMSOK in their experiments, with a focus on understanding and troubleshooting potential side reactions with various functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound (TMSOK)?

This compound is a versatile reagent in organic synthesis, primarily utilized as a strong, non-nucleophilic base and as a soluble equivalent of potassium hydroxide (B78521) in organic solvents.[1] Its key applications include:

  • Hydrolysis of esters and nitriles: TMSOK can efficiently hydrolyze esters to carboxylic acids and nitriles to primary amides.[1][2]

  • Base in cross-coupling reactions: It is widely used as a base in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, particularly under anhydrous conditions to minimize protodeboronation.[3]

  • Deprotonation of various substrates: Its strong basicity allows for the deprotonation of a range of organic compounds.

  • Conversion of phosphonates: TMSOK can convert dialkyl phosphonates to their corresponding monoalkyl phosphonate (B1237965) salts.[2][4]

Q2: What are the general handling and storage precautions for TMSOK?

TMSOK is a hygroscopic solid and is reactive towards moisture.[5] It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent decomposition.[5] While it can be handled in the air for brief periods, prolonged exposure to atmospheric moisture should be avoided.[6] It is incompatible with water, acids, alcohols, and other protic solvents.[5]

Troubleshooting Guides: Side Reactions with Functional Groups

This section provides detailed troubleshooting for common issues and unexpected side reactions encountered when using TMSOK with various functional groups.

Esters

Issue: Incomplete hydrolysis or slow reaction.

  • Possible Cause: Steric hindrance. Esters of tertiary alcohols are generally unreactive towards TMSOK-mediated hydrolysis.[7]

  • Troubleshooting:

    • Increase reaction temperature.

    • Use a more polar aprotic solvent like THF.[4]

    • Consider alternative hydrolytic methods for highly hindered esters.

Issue: Racemization of chiral esters.

  • Possible Cause: Deprotonation at the α-carbon. For esters with an acidic α-proton, TMSOK can act as a base, leading to enolate formation and subsequent racemization.[4] Phenylglycine esters are particularly susceptible to extensive racemization.[8]

  • Troubleshooting:

    • Use milder reaction conditions (e.g., lower temperature, shorter reaction time).

    • Employ alternative, less basic hydrolytic methods if racemization is a significant concern.

    • Analyze the enantiomeric excess of the product to quantify the extent of racemization.

Issue: Unexpected demethylation of methyl esters.

  • Possible Cause: Nucleophilic attack of the trimethylsilanolate on the methyl group. This has been observed as a competitive side reaction in some cases, for instance, during Suzuki-Miyaura cross-coupling reactions of substrates containing methyl ester groups.[3]

  • Troubleshooting:

    • Use a different ester protecting group if demethylation is problematic.

    • Optimize reaction conditions (lower temperature, careful stoichiometry) to favor the desired reaction pathway.

Amino Acid Derivative% of Unwanted Enantiomer
N-Cbz-L-Leucine benzyl (B1604629) ester0.3%
N-Cbz-L-Isoleucine benzyl ester3.5%
N-Cbz-L-Phenylalanine benzyl ester1.5%
Nitriles

Issue: Formation of byproducts other than the primary amide.

  • Possible Cause: Further hydrolysis of the amide to the carboxylic acid or other side reactions if the intermediate iminium salt does not precipitate.

  • Troubleshooting:

    • The choice of solvent is crucial. In solvents like THF or toluene (B28343), the intermediate potassium salt of the N-silylated amide often precipitates, preventing further reactions.[1]

    • Ensure anhydrous conditions to prevent premature hydrolysis of the intermediate.

    • A simple filtration and wash of the precipitated intermediate can remove soluble impurities before the final workup to the amide.[1]

Issue: No reaction or slow conversion.

  • Possible Cause: The nitrile is not sufficiently activated.

  • Troubleshooting:

    • For less reactive nitriles, increasing the reaction temperature by using a higher boiling solvent like toluene can be effective.[1]

Aldehydes and Ketones

Issue: Formation of complex mixtures and aldol (B89426) products.

  • Possible Cause: TMSOK is a strong base and can deprotonate the α-carbon of enolizable aldehydes and ketones, leading to enolate formation and subsequent aldol addition or condensation reactions.

  • Troubleshooting:

    • To avoid aldol reactions, use aldehydes that lack α-hydrogens.

    • If the substrate must have α-hydrogens, consider using a less basic catalyst or protecting the carbonyl group.

    • Run the reaction at low temperatures to minimize the rate of enolate formation.

Issue: Disproportionation of aldehydes lacking α-hydrogens (Cannizzaro-type reaction).

  • Possible Cause: In the presence of a strong base like TMSOK, aldehydes without α-hydrogens can undergo a Cannizzaro reaction, where one molecule is reduced to an alcohol and another is oxidized to a carboxylic acid.[9][10]

  • Troubleshooting:

    • This is an inherent reactivity of non-enolizable aldehydes with strong bases. If this is an undesired side reaction, alternative reagents should be considered.

    • In a "crossed" Cannizzaro reaction, using formaldehyde (B43269) as a sacrificial aldehyde can selectively reduce a more valuable aldehyde to the corresponding alcohol.[11]

Alkyl Halides

Issue: Formation of an alkene instead of the desired substitution product.

  • Possible Cause: E2 elimination reaction. As a strong, sterically hindered base, TMSOK can promote the elimination of a hydrogen halide from the alkyl halide, leading to the formation of a double bond. This is particularly prevalent with secondary and tertiary alkyl halides.

  • Troubleshooting:

    • Primary alkyl halides are more likely to undergo SN2 substitution.

    • To favor substitution over elimination for secondary halides, consider using a less hindered, non-basic nucleophile.

    • If elimination is desired, TMSOK can be an effective reagent.

Epoxides

Issue: Lack of regioselectivity in ring-opening.

  • Possible Cause: The mechanism of epoxide ring-opening can be either SN1-like or SN2-like, depending on the reaction conditions and the structure of the epoxide. With a strong nucleophile and in the absence of acid, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon.

  • Troubleshooting:

    • While direct reaction of TMSOK as a nucleophile with epoxides is not extensively documented, its basicity can be used to generate other nucleophiles in situ.

    • To achieve high regioselectivity, consider using a catalytic system that directs the nucleophilic attack to a specific carbon of the epoxide.

Suzuki-Miyaura Cross-Coupling Reactions

Issue: The reaction is sluggish or stalls at low conversion.

  • Possible Cause: Inhibition by excess TMSOK. While TMSOK is an effective base for these reactions, an excess can lead to the formation of unreactive palladium species, thereby inhibiting the catalytic cycle.[6]

  • Troubleshooting:

    • Carefully control the stoichiometry of TMSOK. A slight excess (e.g., 1.4 equivalents relative to the boronic ester) is often optimal.[3]

    • For challenging substrates, a portion-wise addition of TMSOK may be beneficial.[3]

    • The addition of halide salts (e.g., LiBr, TBAB) can help to mitigate the inhibitory effect of TMSOK and accelerate the reaction.[12]

Issue: Protodeboronation of the boronic ester.

  • Possible Cause: Presence of water or other protic species.

  • Troubleshooting:

    • Ensure strictly anhydrous reaction conditions. Use dried solvents and reagents.[3] TMSOK's solubility in organic solvents makes it ideal for anhydrous, homogeneous reactions.[3]

Experimental Protocols

Protocol 1: Hydrolysis of an Ester to a Carboxylic Acid

This protocol is adapted from the procedure for the saponification of esters using sodium or this compound.[7]

Materials:

Procedure:

  • To a stirred suspension of the ester in anhydrous THF at room temperature, add this compound.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • To the residue, add water and acidify to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography as needed.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Boronic Ester using TMSOK

This protocol is based on a detailed procedure for an anhydrous, homogeneous Suzuki-Miyaura cross-coupling.[6]

Materials:

  • Aryl halide (1.0 equiv)

  • Neopentyl boronic ester (1.2 equiv)

  • Palladium precatalyst (e.g., Pd-P(t-Bu)3-G3, 0.02 equiv)

  • This compound (1.4 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen), combine the aryl halide, neopentyl boronic ester, and palladium precatalyst.

  • Add anhydrous THF via syringe.

  • In a separate flask, dissolve this compound in anhydrous THF.

  • Add the TMSOK solution to the reaction mixture dropwise at room temperature. The reaction may be exothermic.[13]

  • Stir the reaction at room temperature and monitor by a suitable method (e.g., TLC, GC-MS, or NMR). Reactions are often complete in a short time (< 1 hour).[3]

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Visualizations

reaction_pathway cluster_ester Ester Functional Group Ester Ester Carboxylic_Acid Carboxylic Acid (Desired Product) Ester->Carboxylic_Acid Hydrolysis Enolate Enolate Intermediate Ester->Enolate Deprotonation (α-proton) Racemized_Product Racemized Product (Side Product) Enolate->Racemized_Product Reprotonation TMSOK TMSOK TMSOK->Ester suzuki_troubleshooting Start Suzuki-Miyaura Reaction with TMSOK is Sluggish Check_TMSOK Check TMSOK Stoichiometry Start->Check_TMSOK Check_Anhydrous Ensure Anhydrous Conditions Start->Check_Anhydrous Excess_TMSOK Excess TMSOK (>1.5 equiv)? Check_TMSOK->Excess_TMSOK Reduce_TMSOK Reduce TMSOK to ~1.4 equiv or use portion-wise addition Excess_TMSOK->Reduce_TMSOK Yes Check_Additives Consider Halide Additives Excess_TMSOK->Check_Additives No Success Reaction Proceeds Reduce_TMSOK->Success Add_Halide Add LiBr or TBAB Check_Additives->Add_Halide Add_Halide->Success Dry_Solvents Thoroughly dry all solvents and reagents Check_Anhydrous->Dry_Solvents Dry_Solvents->Success nitrile_hydrolysis Nitrile Nitrile Intermediate Precipitated Intermediate Salt Nitrile->Intermediate TMSOK Amide Primary Amide (Desired Product) Intermediate->Amide Aqueous Workup Further_Reaction Further Reaction (e.g., to Carboxylic Acid) Intermediate->Further_Reaction [Suppressed by Precipitation]

References

Technical Support Center: Optimizing Suzuki-Miyaura Reactions with Potassium Trimethylsilanolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for improving yields in Suzuki-Miyaura cross-coupling reactions using potassium trimethylsilanolate (KOSiMe3).

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound (KOSiMe3) as a base in my Suzuki-Miyaura reaction?

A1: this compound is an organic-soluble base that enables a homogeneous and anhydrous reaction environment.[1][2][3] This leads to several advantages:

  • Rapid Reaction Rates: Couplings can often be completed in under 5 minutes, a significant improvement over reactions that might otherwise take over 48 hours.[2][3][4]

  • High Yields: The use of KOSiMe3 frequently results in quantitative yields of the desired product.[1][4]

  • Anhydrous Conditions: Ideal for reactions with boronic esters, as it prevents their hydrolysis and mitigates the risk of protodeboronation, a common side reaction.[5][6]

  • Improved Reproducibility: Homogeneous conditions lead to more consistent and reproducible results.[7]

Q2: What is the proposed mechanism for the KOSiMe3-promoted Suzuki-Miyaura reaction?

A2: Unlike traditional Suzuki-Miyaura reactions that often proceed via an "oxo-palladium pathway," studies have shown that the KOSiMe3-promoted reaction with boronic esters proceeds through a "boronate pathway".[5][8][9] In this mechanism, the transmetalation step, which is often rate-limiting, involves the reaction of an aryl boronate with an arylpalladium halide complex.[5]

Q3: Can I use other organic-soluble bases like potassium tert-butoxide?

A3: While other organic-soluble bases like potassium tert-butoxide and sodium tert-amylate have been tested, they were found to be ineffective at promoting the desired reaction under these specific homogeneous, anhydrous conditions.[7][10] this compound was shown to provide superior results, furnishing the product in quantitative yield in a fraction of the time.[7][10]

Troubleshooting Guide

Problem 1: My reaction is stalling or has a low yield.

This is a common issue and is often related to the stoichiometry of the KOSiMe3 base.

  • Cause: An excess of this compound (>2.0 equivalents) can have a strong inhibitory effect on the reaction, causing it to stall at low conversion.[6][10][11] The base can shift the palladium catalyst from its active state to an off-cycle, less reactive state.[12]

  • Solution 1: Optimize Base Stoichiometry: The optimal amount of KOSiMe3 is typically around 1.4 equivalents.[6] It is crucial to control the concentration of the base carefully.

  • Solution 2: Portion-wise Addition: For challenging substrates (e.g., hindered or electronically deactivated partners), a portion-wise addition of the base has been developed to avoid reaching an inhibitory concentration.[10]

  • Solution 3: Halide Salt Additives: The addition of halide salts, such as lithium bromide (LiBr), can dramatically accelerate the reaction and mitigate the inhibitory effects of KOSiMe3.[11][12] Halide additives help to keep the palladium catalyst in its active, on-cycle form.[11][12]

Problem 2: I am using a substrate with a protic heterocycle (e.g., indole, pyrazole) and the reaction is not working.

  • Cause: The basic nature of KOSiMe3 can deprotonate protic functional groups on the substrate. The resulting anionic species can be potent catalyst inhibitors.[11][12]

  • Solution: The addition of halide salt additives has been shown to enable the use of protic heterocyclic substrates, which would otherwise completely inhibit the reaction.[11][12]

Data Presentation

Table 1: Effect of KOSiMe3 Stoichiometry on Yield

Reaction Conditions: 4-fluorophenylboronic ester and an aryl halide partner at room temperature.[6]

Equivalents of KOSiMe3Yield of ProductReaction Time
1.4Quantitative5 min
2.0Low Conversion> 5 min
3.0Stalled Reaction> 5 min

Table 2: Comparison of Reaction Times With and Without KOSiMe3

This table demonstrates the rate increase achieved by switching to the boronic ester/KOSiMe3 system from literature methods.[6][10]

Original Reaction TimeReaction Time with KOSiMe3/Boronic Ester
> 48 hours< 5 minutes
> 50 hours5 minutes

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Using KOSiMe3

This protocol is adapted from a procedure published in Organic Syntheses.[10]

  • Apparatus Setup: A flame-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum is used. The apparatus is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: The boronic ester (1.2 equivalents) and the palladium pre-catalyst (e.g., Pd-P(t-Bu3)-G3, 0.02 equivalents) are charged into the flask against a positive flow of nitrogen.

  • Solvent and Substrate: Anhydrous solvent (e.g., THF) is added, followed by the aryl halide (1.0 equivalent).

  • Base Addition: A solution of this compound (1.4 equivalents) in THF is added dropwise to the stirred reaction mixture at room temperature. The reaction is often exothermic, and a slight temperature increase to around 40-45°C may be observed.[7][10]

  • Reaction Monitoring: The reaction is monitored by an appropriate technique (e.g., TLC, GC-MS, or NMR). Given the rapid nature of these reactions, they are often complete within 5 minutes to 1.5 hours.[2][10]

  • Workup: Upon completion, the reaction is quenched, typically with an aqueous solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry glassware under vacuum prep2 Backfill with Nitrogen prep1->prep2 reagent1 Charge Boronic Ester (1.2 eq) and Pd Pre-catalyst (0.02 eq) prep2->reagent1 reagent2 Add Anhydrous Solvent (THF) reagent1->reagent2 reagent3 Add Aryl Halide (1.0 eq) reagent2->reagent3 reaction1 Add KOSiMe3 solution (1.4 eq) dropwise at RT reagent3->reaction1 reaction2 Monitor reaction by TLC/GC-MS/NMR reaction1->reaction2 workup1 Quench reaction reaction2->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Purify by column chromatography workup2->workup3

Caption: General experimental workflow for a KOSiMe3-promoted Suzuki-Miyaura reaction.

troubleshooting_flowchart start Reaction Stalled or Low Yield? q1 Check KOSiMe3 Stoichiometry start->q1 ans1_excess > 1.4 equivalents? q1->ans1_excess Yes q2 Substrate has protic heterocycle (e.g., N-H)? q1->q2 No sol1 Reduce KOSiMe3 to ~1.4 eq or use portion-wise addition ans1_excess->sol1 Yes ans1_excess->q2 No sol2 Add halide salt (e.g., LiBr) to mitigate inhibition q2->sol2 Yes ok Check other parameters (catalyst, solvent, temp) q2->ok No

Caption: Troubleshooting guide for low-yield Suzuki-Miyaura reactions using KOSiMe3.

References

Technical Support Center: Purification of Potassium Trimethylsilanolate (KOTMS) for Sensitive Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium trimethylsilanolate (KOTMS) in sensitive chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (KOTMS) and why is its purity crucial?

This compound (KOTMS or TMSOK) is a potent, non-nucleophilic base soluble in many organic solvents.[1][2] Its efficacy in sensitive reactions, such as Suzuki-Miyaura cross-couplings, deprotonations, and ester hydrolysis, is highly dependent on its purity.[3][4] Impurities can lead to decreased yields, catalyst inhibition, and undesired side reactions.[5]

Q2: What are the most common impurities in commercially available KOTMS?

Common impurities in KOTMS include:

  • Potassium hydroxide (B78521) (KOH): Often a remnant from the synthesis of KOTMS.[2] While a strong base itself, its presence can alter the reactivity profile and is detrimental in reactions requiring precisely controlled basicity.

  • Water (H₂O): KOTMS is highly hygroscopic and readily absorbs atmospheric moisture.[2] Water can quench sensitive reagents and intermediates, and promote the decomposition of KOTMS back to trimethylsilanol (B90980) and KOH.

  • Hexamethyldisiloxane (HMDSO): An unreacted starting material from one of the common synthetic routes.

  • Potassium carbonate (K₂CO₃): Forms from the reaction of KOTMS or KOH with atmospheric carbon dioxide.

Q3: What are the visual signs of impure or decomposed KOTMS?

Pure KOTMS should be a fine, white, free-flowing powder.[6] Signs of impurity or decomposition include:

  • Clumping or a "wet" appearance: Indicates the absorption of moisture.

  • A yellowish or off-white color: May suggest the presence of decomposition products or other impurities.

  • A strong ammoniacal or amine-like odor: Can indicate contamination or reaction with atmospheric components.

Q4: How should I handle and store high-purity KOTMS?

Due to its sensitivity to air and moisture, high-purity KOTMS should be handled under an inert atmosphere (e.g., in a glovebox).[2] It should be stored in a tightly sealed container, preferably in a desiccator or a controlled, low-humidity environment.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no reaction yield in a sensitive coupling reaction (e.g., Suzuki-Miyaura) 1. Impure KOTMS: Residual KOH or water can inhibit the catalyst or react with sensitive reagents. 2. Decomposed KOTMS: The active base concentration is lower than anticipated.1. Purify the KOTMS using the recrystallization or sublimation protocols below. 2. Use freshly purified KOTMS for your reaction.
Formation of unexpected side products Presence of KOH: Can lead to non-selective reactions or saponification of ester functional groups.Purify the KOTMS to remove residual KOH.
Inconsistent reaction results Variable purity of KOTMS batches: Different levels of impurities can lead to unpredictable outcomes.Standardize the purification of KOTMS before use in a series of reactions.
KOTMS is difficult to handle and appears "sticky" Moisture absorption: The material has been exposed to the atmosphere.Dry the KOTMS under high vacuum at an elevated temperature (e.g., 100-110 °C) for several hours. For future use, handle only under an inert atmosphere.

Purification Protocols

For sensitive applications, purification of commercially available KOTMS is highly recommended. Below are detailed protocols for recrystallization and sublimation.

Data Presentation: Physical and Chemical Properties
PropertyValue
Molecular Formula C₃H₉KOSi
Molecular Weight 128.29 g/mol
Melting Point 135-138 °C (decomposes)[1][7]
Appearance White crystalline powder
Solubility Soluble in THF, diethyl ether, toluene, dichloromethane.
Experimental Protocol 1: Recrystallization

This method is effective for removing most common impurities.

Materials:

  • Crude KOTMS

  • Deionized water

  • Anhydrous diethyl ether or pentane (B18724) (for washing)

  • Schlenk flask or similar apparatus for inert atmosphere operations

  • Filter funnel and filter paper

  • High-vacuum pump

Procedure:

  • Under an inert atmosphere, dissolve the crude KOTMS in a minimal amount of deionized water at room temperature.

  • Once fully dissolved, place the solution in a freezer (-20 °C) and allow crystals to form slowly over several hours.

  • Quickly filter the cold crystalline mass under a blanket of inert gas.

  • Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with anhydrous diethyl ether or pentane to help remove residual water.

  • Transfer the purified crystals to a clean Schlenk flask and dry under high vacuum (1-2 mmHg) at 100 °C for at least 4 hours to remove all traces of water.[1]

  • Store the purified, dry KOTMS under an inert atmosphere.

Experimental Protocol 2: Vacuum Sublimation

Sublimation is an excellent method for obtaining highly pure, crystalline KOTMS, particularly for removing non-volatile impurities.

Materials:

  • Crude KOTMS

  • Sublimation apparatus

  • High-vacuum pump

  • Heating mantle or oil bath

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

Procedure:

  • Place the crude KOTMS in the bottom of the sublimation apparatus.

  • Assemble the apparatus and ensure all joints are well-sealed.

  • Evacuate the apparatus using a high-vacuum pump, with a cold trap in line to protect the pump.

  • Once a high vacuum is achieved, begin to gently heat the bottom of the apparatus.

  • The KOTMS will sublime and deposit as pure crystals on the cold finger.

  • After the sublimation is complete, allow the apparatus to cool to room temperature before slowly reintroducing an inert gas.

  • Carefully collect the purified crystals from the cold finger under an inert atmosphere.

  • Store the sublimed KOTMS in a sealed container under an inert atmosphere.

Purity Assessment

The purity of KOTMS can be assessed by the following methods:

  • Melting Point: Pure KOTMS has a sharp melting point (with decomposition) around 135-138 °C. A broad or depressed melting point indicates the presence of impurities.

  • ¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., THF-d₈), pure KOTMS will show a single sharp singlet for the nine equivalent protons of the trimethylsilyl (B98337) group. Impurities such as HMDSO will have a distinct singlet at a slightly different chemical shift.

  • IR Spectroscopy: The IR spectrum of pure KOTMS will show characteristic absorbances for the Si-C and Si-O bonds. The presence of a broad absorbance around 3200-3600 cm⁻¹ is indicative of O-H stretching from water or KOH contamination.

Visualizations

Experimental Workflow: Recrystallization of KOTMS

G Recrystallization Workflow for KOTMS cluster_prep Preparation cluster_crystallization Crystallization & Isolation cluster_drying Drying & Storage start Start with Crude KOTMS dissolve Dissolve in minimal deionized H₂O (Room Temperature, Inert Atmosphere) start->dissolve cool Cool solution to -20 °C to induce crystallization dissolve->cool filter Filter cold crystals under inert atmosphere cool->filter wash Wash with ice-cold H₂O, then anhydrous ether/pentane filter->wash dry Dry under high vacuum (1-2 mmHg) at 100 °C for >4h wash->dry store Store purified KOTMS under inert atmosphere dry->store end High-Purity KOTMS Ready for Use store->end

Caption: A step-by-step workflow for the purification of KOTMS by recrystallization.

Troubleshooting Logic for Failed Reactions

G Troubleshooting Low Yield with KOTMS start Low or No Reaction Yield check_kotms Assess KOTMS Quality start->check_kotms is_clumped Is the KOTMS clumped or discolored? check_kotms->is_clumped check_other Investigate other reaction parameters (catalyst, solvent, temperature, etc.) check_kotms->check_other KOTMS appears pure dry_kotms Dry KOTMS under high vacuum is_clumped->dry_kotms Yes purify_kotms Purify KOTMS via recrystallization or sublimation is_clumped->purify_kotms No, but purity is suspect rerun_reaction Rerun reaction with purified KOTMS dry_kotms->rerun_reaction purify_kotms->rerun_reaction end_fail Problem Persists: Consult further literature check_other->end_fail end_success Successful Reaction rerun_reaction->end_success Success rerun_reaction->end_fail Failure

References

Potassium Trimethylsilanolate (KOSiMe3): A Technical Guide to Solvent Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of potassium trimethylsilanolate (KOSiMe3), focusing on its compatibility with various laboratory solvents. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure successful and safe experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (KOSiMe3) is the potassium salt of trimethylsilanol. It is a white, solid organic-soluble base widely used in organic synthesis.[1][2] Its key advantage is its high solubility in many organic solvents, which allows for homogeneous reaction conditions, even under anhydrous circumstances.[2][3] Common applications include:

  • Promoting Suzuki-Miyaura cross-coupling reactions.[2][4]

  • Hydrolysis of esters to carboxylic acids and nitriles to primary amides.[5]

  • Acting as a strong, non-aqueous base for various chemical transformations.[3]

  • Synthesis of E-alkenes.

Q2: In which organic solvents is KOSiMe3 soluble?

KOSiMe3 is soluble in a broad range of common organic solvents. Aprotic polar solvents are particularly effective for creating stable, non-reactive solutions. Its solubility in ethereal solvents is a key reason for its use in sensitive reactions like the Suzuki-Miyaura cross-coupling.[2][6]

Q3: Which solvents and substances are incompatible with KOSiMe3?

KOSiMe3 is a strong base and is highly reactive with protic substances. It should be handled under an inert atmosphere as it readily reacts with moisture and carbon dioxide from the air.[2][7] Key incompatibilities include:

  • Water and Moist Air: Rapidly decomposes in the presence of water or moisture, potentially igniting.[7]

  • Alcohols: Reacts with alcohols. While it is listed as soluble, this indicates a reactive dissolution.[1][2][7]

  • Acids: Vigorously reacts with acids.[7]

  • Other Reactive Functional Groups: Incompatible with esters (for hydrolysis), ketones, and halogens.[7]

Solvent Compatibility Data

While precise quantitative solubility data is not widely published, the following table summarizes the qualitative compatibility of KOSiMe3 with common laboratory solvents based on available literature.

SolventTypeCompatibility LevelNotes
Tetrahydrofuran (B95107) (THF)EtherealHighly Recommended High solubility, ideal for anhydrous, homogeneous reactions like Suzuki-Miyaura cross-couplings.[2][6] Ensure THF is rigorously dried before use.
Diethyl Ether (Et₂O)EtherealRecommended Good solubility.[1][3] Its high volatility requires careful handling.
TolueneAromaticRecommended Good solubility and a higher boiling point than ethereal solvents, which can be advantageous for certain reactions.[1][3]
Dichloromethane (DCM)HalogenatedCompatible KOSiMe3 is soluble in DCM.[1][3] Ensure compatibility with other reagents in the reaction mixture.
Dimethylformamide (DMF)Polar AproticCompatible Soluble in DMF.[3] This solvent should be anhydrous as residual water will react.
Dimethyl Sulfoxide (DMSO)Polar AproticCompatible Listed as sparingly soluble.[5] DMSO must be anhydrous.
Acetonitrile (MeCN)Polar AproticCompatible Soluble in MeCN.[3] Ensure the solvent is dry.
Water (H₂O)ProticReactive / Incompatible Reacts rapidly and exothermically to form potassium hydroxide (B78521) and hexamethyldisiloxane.[7][8] This reaction can be vigorous.
Alcohols (e.g., Methanol)ProticReactive / Incompatible Reacts to form potassium alkoxides and trimethylsilanol.[2][7] Should not be used as a non-reactive solvent.

Troubleshooting Guide

Issue 1: Incomplete or stalled reaction, particularly in cross-coupling.

  • Possible Cause 1: Presence of Moisture. KOSiMe3 is highly sensitive to water, which will consume the base and inhibit its function.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle KOSiMe3 under a dry, inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.[9]

  • Possible Cause 2: Incorrect Stoichiometry. In some reactions, such as the Suzuki-Miyaura coupling, an excess of KOSiMe3 can cause the reaction to stall.[10]

    • Solution: Carefully control the stoichiometry of the base. Titrate the base solution if its purity is uncertain. Perform small-scale optimizations to find the ideal equivalence for your specific substrates.

  • Possible Cause 3: Poor Solubility. If the reaction mixture is heterogeneous, the reaction rate may be significantly reduced.

    • Solution: Choose a solvent that ensures all components are fully dissolved. THF is often an excellent choice for creating a homogeneous mixture.[2] Gentle warming may improve solubility, but check the thermal stability of your reactants first.

Issue 2: Unexpected side products are observed.

  • Possible Cause: Reaction with Solvent or Functional Groups. KOSiMe3 is a strong base and nucleophile that can react with sensitive functional groups on your substrate or with certain solvents. For example, using it with ester-containing substrates in a non-hydrolysis reaction can lead to unintended cleavage.

    • Solution: Review the compatibility of all functional groups in your starting materials with a strong base. Select a more inert solvent if solvent reactivity is suspected.

Experimental Protocols

Protocol: Preparation of a 0.5 M KOSiMe3 Solution in Anhydrous THF

This protocol describes the preparation of a this compound solution for use in moisture-sensitive reactions. All operations should be performed under an inert atmosphere.

Materials:

  • This compound (KOSiMe3), solid

  • Anhydrous tetrahydrofuran (THF), <50 ppm H₂O

  • Oven-dried glassware (Schlenk flask, graduated cylinder, magnetic stir bar)

  • Inert gas supply (Argon or Nitrogen) with a Schlenk line or glovebox

  • Syringes and needles (oven-dried)

Procedure:

  • Glassware Preparation: Ensure the Schlenk flask containing a magnetic stir bar is thoroughly dried in an oven at >120 °C for several hours and cooled under a stream of inert gas.[9]

  • Inert Atmosphere: Place the flask on a Schlenk line and subject it to at least three vacuum/inert gas backfill cycles to ensure a completely inert atmosphere.[9]

  • Weighing KOSiMe3: In a glovebox or under a positive pressure of inert gas, weigh the required amount of KOSiMe3 solid. For example, for 50 mL of a 0.5 M solution, weigh 3.21 g of KOSiMe3 (M.W. 128.29 g/mol ). Quickly transfer the solid to the prepared Schlenk flask.

  • Solvent Addition: Using an oven-dried graduated cylinder or a syringe, measure the required volume of anhydrous THF (e.g., 50 mL). Transfer the THF to the Schlenk flask containing the KOSiMe3 via cannula or syringe.

  • Dissolution: Stir the mixture at room temperature until all the solid has dissolved. The dissolution of KOSiMe3 in THF may be exothermic.[3] The resulting solution should be clear and colorless.

  • Storage: Seal the Schlenk flask. For short-term storage, keep the solution under a positive pressure of inert gas. For longer-term storage, it is advisable to use the solution promptly as its quality may degrade over time.

Visualizations

Solvent_Selection_Workflow start Start: Select Solvent for KOSiMe3 Reaction check_reaction_type Is the reaction moisture-sensitive? (e.g., Suzuki Coupling) start->check_reaction_type check_protic Does the solvent have active protons? (e.g., -OH, -NH) check_reaction_type->check_protic No select_anhydrous_aprotic Select Anhydrous Aprotic Solvent (e.g., THF, Toluene) check_reaction_type->select_anhydrous_aprotic Yes check_protic->select_anhydrous_aprotic No select_protic Intended Reaction with Solvent? (e.g., Hydrolysis) check_protic->select_protic Yes end_good Proceed with Experiment select_anhydrous_aprotic->end_good use_protic Use Protic Solvent (e.g., H₂O, ROH) as reactant select_protic->use_protic Yes avoid_protic AVOID Protic Solvents select_protic->avoid_protic No use_protic->end_good end_bad Re-evaluate Solvent Choice avoid_protic->end_bad

Caption: Decision workflow for selecting a suitable solvent for reactions involving KOSiMe3.

KOSiMe3_Reaction_Pathway KOSiMe3 KOSiMe3 {K⁺ ⁻O-Si(CH₃)₃} TMSOH Trimethylsilanol {HO-Si(CH₃)₃} KOSiMe3->TMSOH Proton Transfer ProticSolvent Protic Solvent (R-O-H) KOR Potassium Alkoxide/Hydroxide (K⁺ ⁻O-R) ProticSolvent->KOR Salt Formation

Caption: Reaction pathway of KOSiMe3 with a generic protic solvent (ROH).

References

Technical Support Center: Managing Exothermicity in Reactions with Potassium Trimethylsilanolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving potassium trimethylsilanolate (TMSOK). The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMSOK) and why is it used?

A1: this compound is a strong base and a nucleophilic reagent soluble in many organic solvents.[1] It is frequently used in organic synthesis for reactions such as ester hydrolysis, nitrile hydrolysis, and as a base in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Its solubility in organic solvents makes it a useful substitute for alkali hydroxides in anhydrous reaction conditions.[1]

Q2: Are reactions involving TMSOK exothermic?

A2: Yes, reactions involving TMSOK are often exothermic and require careful temperature management.[1] For instance, in a Suzuki-Miyaura cross-coupling reaction, the addition of a TMSOK solution in THF can cause the reaction temperature to rise to 40-45°C without external cooling.[1]

Q3: What are the primary hazards associated with this compound?

A3: TMSOK is a combustible solid that can cause severe skin burns and eye damage.[3] It is also reactive with water and moist air, decomposing to form potassium hydroxide (B78521) and hexamethyldisiloxane, which can be flammable.[3] It is crucial to handle TMSOK under an inert atmosphere (e.g., nitrogen or argon) and to wear appropriate personal protective equipment (PPE).[3]

Q4: What personal protective equipment (PPE) should be worn when handling TMSOK?

A4: When handling TMSOK, it is essential to wear chemical safety goggles or a face shield, neoprene or nitrile rubber gloves, and a fire-resistant lab coat or coveralls.[3] A NIOSH-certified dust and mist respirator is also recommended.[3]

Q5: How should I store this compound?

A5: TMSOK should be stored in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon.[3] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials like acids, alcohols, carbon dioxide, and oxidizing agents.[3]

Troubleshooting Guide

Problem 1: The reaction temperature is increasing too rapidly after adding TMSOK.

  • Possible Cause: The addition rate of TMSOK is too fast, or the concentration of the reagents is too high, leading to a rapid release of heat.

  • Solution:

    • Reduce Addition Rate: Add the TMSOK solution dropwise or in small portions to the reaction mixture. This allows for better control over the rate of heat generation.

    • External Cooling: Immerse the reaction vessel in a cooling bath (e.g., ice-water or dry ice-acetone) before and during the addition of TMSOK to dissipate the heat generated.

    • Dilution: If feasible for your reaction, consider diluting the reaction mixture to decrease the concentration of reactants.

    • Monitor Temperature Continuously: Use a thermocouple or thermometer to monitor the internal temperature of the reaction closely. Set a maximum temperature limit and be prepared to pause the addition if it is exceeded.

Problem 2: A sudden, uncontrolled increase in temperature and pressure (a runaway reaction) is occurring.

  • Possible Cause: Loss of cooling, incorrect stoichiometry, or addition of TMSOK to a reaction mixture that has not been adequately cooled.

  • Solution (Emergency Response):

    • Alert Personnel: Immediately alert all personnel in the vicinity of the potential hazard.

    • Remove Heat Source: If the reaction is being heated, immediately remove the heat source.

    • Activate Emergency Cooling: If available, activate any emergency cooling systems.

    • Quench the Reaction (if safe to do so): If a pre-planned and tested quenching procedure is in place, and it is safe to do so, add a quenching agent to stop the reaction. A common method for small-scale reactions is the careful addition of a suitable quenching agent like isopropanol (B130326) under controlled conditions.[3] For larger scale reactions, a dump tank containing a quenching fluid may be necessary.[4]

    • Evacuate: If the reaction cannot be brought under control, evacuate the area immediately and follow your institution's emergency procedures.

Problem 3: The reaction is not proceeding to completion, even with the addition of TMSOK.

  • Possible Cause: While focusing on exothermicity, the reaction temperature may be too low for the reaction to proceed at a reasonable rate. In some cases, an excess of TMSOK can also inhibit the reaction.[5][6][7][8]

  • Solution:

    • Controlled Heating: Once the initial exotherm from the TMSOK addition has subsided, it may be necessary to gently heat the reaction mixture to the optimal temperature for the desired transformation.

    • Optimize Stoichiometry: Review the stoichiometry of your reaction. In some Suzuki-Miyaura couplings, an excess of TMSOK can stall the reaction.[5][6] A portion-wise addition of the base can be beneficial.[1]

    • Reaction Monitoring: Use techniques like TLC, GC, or NMR to monitor the progress of the reaction to determine if it is proceeding as expected.

Monitoring and Control Strategies

Effective management of exothermicity relies on continuous monitoring and the implementation of appropriate control measures.

Strategy Description Tools/Techniques
Temperature Monitoring Continuous measurement of the internal reaction temperature to detect any deviations from the setpoint.Thermocouples, thermometers, digital temperature probes with alarms.
Calorimetry Measurement of the heat flow of a reaction to determine the total heat of reaction and the rate of heat release. This data is crucial for safe scale-up.Reaction Calorimetry (RC1), Differential Scanning Calorimetry (DSC), Accelerating Rate Calorimetry (ARC).
Controlled Addition Adding the exothermic reagent (in this case, TMSOK) at a rate that allows the cooling system to effectively remove the generated heat.Syringe pumps, addition funnels, automated dosing systems.
Efficient Stirring Ensuring uniform temperature distribution throughout the reaction mixture to prevent the formation of localized hot spots.Magnetic stirrers, overhead stirrers with appropriate impeller design.
Emergency Preparedness Having a well-defined plan and the necessary equipment to quickly and safely stop a reaction in the event of a thermal runaway.Quenching agents, emergency cooling systems, pressure relief devices.[4][9]

Experimental Protocols

Protocol 1: Controlled Addition of TMSOK for an Exothermic Reaction (Small Scale)

This protocol outlines a general procedure for the controlled addition of a TMSOK solution to a reaction mixture at a small laboratory scale.

  • Setup:

    • Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stirrer, thermometer/thermocouple, and an addition funnel) under an inert atmosphere (nitrogen or argon).

    • Place the reaction flask in a cooling bath (e.g., an ice-water bath).

  • Initial Cooling:

    • Charge the reaction flask with all other reagents and solvents.

    • Begin stirring and cool the mixture to the desired initial temperature (e.g., 0-5°C).

  • TMSOK Addition:

    • Prepare a solution of TMSOK in a suitable anhydrous solvent (e.g., THF) in the addition funnel.

    • Add the TMSOK solution dropwise to the stirred reaction mixture, monitoring the internal temperature closely.

    • Maintain the internal temperature below a predetermined maximum by adjusting the addition rate and the cooling bath.

  • Reaction Monitoring:

    • After the addition is complete, continue to monitor the temperature.

    • Allow the reaction to proceed at the controlled temperature, or slowly warm to room temperature or the desired reaction temperature, as required by the specific protocol.

  • Quenching:

    • Once the reaction is complete, cool the mixture again in an ice bath before slowly adding a quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride or as specified by the reaction protocol).

Protocol 2: Emergency Quenching of a Small-Scale TMSOK Reaction

This protocol is a general guideline for quenching a small-scale reaction that is showing signs of a thermal runaway. This should only be performed if you are confident it is safe to do so and have been trained in such procedures.

  • Immediate Actions:

    • Alert nearby personnel.

    • Remove any heating source.

    • Ensure the fume hood sash is lowered as much as possible.

  • Quenching Procedure:

    • If the reaction vessel is not sealed, and you can do so without risk of injury, carefully and slowly add a pre-selected quenching agent. For TMSOK, a dry alcohol like isopropanol can be used to neutralize the base.[3]

    • Add the quenching agent in small portions, as the quenching reaction itself may be exothermic.

    • Have a larger cooling bath ready to immerse the reaction flask if necessary.

  • Post-Quenching:

    • Continue to monitor the temperature until it has stabilized at a safe level.

    • Once the situation is under control, follow appropriate procedures for waste disposal.

Visualizations

Exothermic_Reaction_Management_Workflow Workflow for Managing Exothermic TMSOK Reactions cluster_prep Preparation cluster_execution Execution cluster_monitoring Monitoring & Decision cluster_outcome Outcome A Review MSDS and Reaction Hazards B Prepare Cooling Bath and Quenching Agent A->B C Assemble Apparatus Under Inert Atmosphere B->C D Cool Reaction Mixture E Slow, Portion-wise Addition of TMSOK D->E F Continuously Monitor Internal Temperature E->F G Temperature Stable? F->G H Proceed with Reaction Workup G->H Yes I EMERGENCY: Temperature Rising Uncontrollably G->I No, rapid increase J Implement Control Measures: - Stop Addition - Increase Cooling G->J No, but manageable K Initiate Emergency Quenching Protocol I->K J->F

Workflow for Managing Exothermic TMSOK Reactions

Troubleshooting_Logic Troubleshooting Logic for Temperature Excursions cluster_causes Potential Causes cluster_solutions Corrective Actions A Issue: Unexpected Temperature Increase B TMSOK Addition Too Rapid A->B C Inadequate Cooling A->C D High Reagent Concentration A->D E Stirring Failure A->E F Stop/Reduce Addition Rate B->F G Enhance Cooling (Lower Bath Temp) C->G H Dilute Reaction Mixture (if possible) D->H I Ensure Vigorous Stirring E->I

Troubleshooting Logic for Temperature Excursions

References

Impact of potassium hydroxide impurity in potassium trimethylsilanolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with potassium trimethylsilanolate (KOTMS). The focus is on identifying and mitigating issues arising from potassium hydroxide (B78521) (KOH) as a common impurity.

Frequently Asked Questions (FAQs)

Q1: How does potassium hydroxide (KOH) contamination occur in this compound (KOTMS)?

A1: Potassium hydroxide is often a starting material in the synthesis of this compound. A common preparative method involves the reaction of hexamethyldisiloxane (B120664) with KOH.[1][2][3][4][5][6][7] If the reaction does not go to completion or if the product is not sufficiently purified, residual KOH can remain as an impurity in the final KOTMS product.

Q2: What are the potential impacts of KOH impurity on my reaction?

A2: The impact of KOH impurity can vary depending on the specific application:

  • Alternative Basicity: KOH is a strong, sterically unhindered base. Its presence can lead to undesired side reactions, such as saponification of sensitive esters or deprotonation of substrates at different positions than intended with the bulkier KOTMS.

  • Catalyst Activity: In polymerization reactions, such as the ring-opening polymerization of siloxanes, KOH itself can act as a catalyst.[1] The presence of uncontrolled amounts of KOH can affect the polymerization rate, molecular weight, and polydispersity of the resulting polymer.[1]

  • Insolubility Issues: Potassium hydroxide has lower solubility in many organic solvents compared to KOTMS.[8] This can lead to heterogeneous reaction mixtures, affecting reaction kinetics and reproducibility.

  • Formation of Carbonates: KOH can react with atmospheric carbon dioxide (CO2) to form potassium carbonate (K2CO3), introducing another potential impurity into the system.[9]

In some cases, however, the presence of residual KOH may not be detrimental. For example, in certain Suzuki-Miyaura cross-coupling reactions, it has been reported that residual solid KOH does not negatively impact the reaction.[10]

Q3: How can I detect the presence of significant KOH impurity in my KOTMS?

A3: A simple qualitative test is to dissolve the KOTMS in a dry, aprotic solvent like tetrahydrofuran (B95107) (THF). KOTMS should form a clear or only mildly turbid solution, whereas significant amounts of insoluble white solids may indicate the presence of KOH or other inorganic impurities.[8] For a quantitative assessment, an acid-base titration can be performed.

Q4: What is the difference in basicity between KOTMS and KOH?

A4: While both are strong bases, KOTMS is considered a weaker and more sterically hindered base than KOH. The pKa of the conjugate acid of KOTMS, trimethylsilanol, is approximately 12.7.[11] This makes KOTMS a milder base compared to KOH, which is advantageous in reactions where a highly aggressive base could cause side reactions.[11]

Troubleshooting Guide

Observed Issue Potential Cause Related to KOH Impurity Recommended Action
Unexpected side products (e.g., saponification of esters) The less sterically hindered and highly reactive KOH is present and causing non-selective reactions.1. Purify the KOTMS: Dissolve the KOTMS in a dry solvent like THF, filter off the insoluble material (presumed to be KOH), and use the filtrate.[8] 2. Quantify KOH: Perform an acid-base titration to determine the concentration of KOH impurity and adjust reactant stoichiometry accordingly. 3. Use a higher purity grade of KOTMS.
Inconsistent reaction rates or yields between batches Varying levels of KOH impurity are affecting the reaction kinetics. KOH can act as a catalyst or a stronger base, altering the reaction pathway.[1]1. Standardize KOTMS source: Use KOTMS from a single, reputable supplier with a consistent purity profile. 2. Qualitative check: Before use, dissolve a small sample in dry THF to check for excessive insoluble material.[8] 3. Consider in-situ generation: If feasible for your reaction, consider generating KOTMS immediately before use to ensure purity.
Reaction mixture is a slurry or suspension when it should be homogeneous The KOTMS contains insoluble KOH.[8]1. Filter the KOTMS solution: Prepare a stock solution of KOTMS in your reaction solvent and filter it to remove insoluble impurities before adding it to the reaction.
Low or no conversion in a reaction sensitive to base stoichiometry (e.g., some cross-coupling reactions) An excess of total base (KOTMS + KOH) may be inhibiting the catalytic cycle. Some reactions show a strong dependence on the precise stoichiometry of the base.[8]1. Titrate to determine total base concentration: This will allow for a more accurate dosing of the base. 2. Empirically optimize base loading: If titration is not possible, perform small-scale experiments with varying amounts of the KOTMS to find the optimal loading for your specific batch.

Experimental Protocols

Protocol 1: Quantification of KOH Impurity in KOTMS via Acid-Base Titration

This method is adapted from standard acid-base titration principles for determining KOH content in the presence of a weaker base.[12]

Principle:

This two-step titration distinguishes between the strong base (KOH) and the weaker base (KOTMS). The first endpoint with a suitable indicator corresponds to the neutralization of KOH.

Materials:

  • This compound (KOTMS) sample

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Anhydrous, neutral solvent (e.g., a mixture of isopropanol (B130326) and toluene)

  • Thymolphthalein (B86794) indicator solution

  • Analytical balance

  • Burette, flasks, and other standard laboratory glassware

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-2 g of the KOTMS sample into a clean, dry Erlenmeyer flask.

  • Dissolution: Add 50-100 mL of the anhydrous solvent mixture to the flask and stir until the sample is dissolved. Perform this in an inert atmosphere (e.g., under nitrogen or argon) to prevent reaction with atmospheric CO2 and moisture.

  • First Titration (KOH determination):

    • Add a few drops of thymolphthalein indicator to the solution.

    • Titrate with the standardized HCl solution until the blue color disappears. This is the first endpoint (V1).

  • Calculation:

    • Calculate the percentage of KOH in the sample using the following formula: % KOH = (V1 * M_HCl * MW_KOH) / (m_sample * 10) Where:

      • V1 = Volume of HCl used to reach the first endpoint (in mL)

      • M_HCl = Molarity of the HCl solution (in mol/L)

      • MW_KOH = Molecular weight of KOH (56.11 g/mol )

      • m_sample = Mass of the KOTMS sample (in g)

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_diagnosis Diagnosis cluster_action Corrective Actions cluster_outcome Outcome Issue Inconsistent Results or Unexpected Side Reactions CheckPurity Suspect KOH Impurity Issue->CheckPurity Possible Cause QualitativeTest Qualitative Test: Dissolve in dry THF CheckPurity->QualitativeTest QuantitativeTest Quantitative Test: Acid-Base Titration CheckPurity->QuantitativeTest Purify Purify KOTMS: Filter Solution QualitativeTest->Purify Insoluble material observed NewSource Source New KOTMS QualitativeTest->NewSource Grossly impure QuantitativeTest->Purify High KOH content QuantitativeTest->NewSource Consistently high KOH levels Resolved Issue Resolved Purify->Resolved NewSource->Resolved

Caption: Troubleshooting workflow for issues related to KOH impurity.

Reaction_Pathways cluster_reactants Reactants cluster_products Potential Products Substrate Ester Substrate (RCOOR') KOTMS_pure KOTMS (pure) KOTMS_impure KOTMS with KOH impurity Desired Desired Product (e.g., Carboxylic Acid Salt) KOTMS_pure->Desired Intended Pathway (Selective, bulky base) KOTMS_impure->Desired KOTMS action Side Side Product (from non-selective deprotonation) KOTMS_impure->Side KOH action (Non-selective, small base)

Caption: Impact of KOH impurity on reaction selectivity.

References

Validation & Comparative

A Comparative Guide to Sodium and Potassium Trimethylsilanolate in Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cleavage of esters to their corresponding carboxylic acids is a fundamental transformation in organic synthesis, crucial in both academic research and the pharmaceutical industry. While traditional methods like saponification with sodium or potassium hydroxide (B78521) are widely used, they can be limited by harsh reaction conditions and incompatibility with sensitive substrates.[1][2] Alkali metal trimethylsilanolates, specifically sodium trimethylsilanolate (NaOSi(CH₃)₃) and potassium trimethylsilanolate (KOSi(CH₃)₃), have emerged as powerful and versatile reagents for this conversion, offering mild reaction conditions and high yields.[2][3][4] This guide provides a detailed comparison of these two reagents, supported by experimental data, to aid in reagent selection for specific synthetic challenges.

Performance Comparison: Sodium vs. This compound

Both sodium and this compound are highly effective for the hydrolysis of a wide range of esters, including those of primary, secondary, allylic, and benzylic alcohols, as well as phenolic esters.[1] A key study by Lovrić et al. demonstrated that both reagents exhibit similar activity in the conversion of various esters to their corresponding carboxylic acids, generally providing high to quantitative yields under mild conditions in tetrahydrofuran (B95107) (THF).[1][2][3][4]

The choice between the sodium and potassium salt may therefore depend on factors such as solubility in the chosen solvent, cost, and hygroscopicity. This compound is noted to be soluble in a range of organic solvents, which can be advantageous for achieving homogeneous reaction conditions.[5][6]

Table 1: Comparison of Reaction Times and Yields for Ester Hydrolysis with Sodium and this compound [1]

EntryEster SubstrateReagentTime (h)Yield (%)
1Methyl benzoateNaOSi(CH₃)₃2495
2Methyl benzoateKOSi(CH₃)₃2496
3Ethyl benzoateNaOSi(CH₃)₃3992
4Phenyl benzoateNaOSi(CH₃)₃7075
5Allyl benzoateNaOSi(CH₃)₃2494
6Benzyl benzoateNaOSi(CH₃)₃2495
7Methyl N-Cbz-L-leucinateNaOSi(CH₃)₃2490
8Methyl N-Cbz-L-phenylalaninateNaOSi(CH₃)₃2496

Reactions were performed in THF at room temperature with a 1:1.2 molar ratio of ester to trimethylsilanolate.[1]

Reaction Mechanism

The hydrolysis of esters by alkali metal trimethylsilanolates is proposed to proceed primarily through a nucleophilic attack of the trimethylsilanolate anion. The specific mechanism depends on the nature of the ester.[1][5]

  • For alkyl esters: The reaction likely follows a BAL2 (SN2-type) mechanism, where the trimethylsilanolate anion attacks the carbon atom of the alkyl group, with the carboxylate anion acting as the leaving group.[1][5]

  • For phenyl esters (and other esters of highly acidic alcohols): A BAC2 (tetrahedral) mechanism is also considered, involving a nucleophilic attack on the acyl-carbon atom.[1][5]

It is important to note that for esters of α-amino acids, there is a risk of racemization, particularly with substrates like phenylglycine and phenylalanine esters.[1][5]

Reaction_Mechanism cluster_BAL2 B_AL2 Mechanism (Alkyl Esters) cluster_BAC2 B_AC2 Mechanism (Phenyl Esters) AlkylEster R-CO-OR' TransitionState_BAL2 [(CH₃)₃SiO---R'---O-CO-R]⁻ M⁺ AlkylEster->TransitionState_BAL2 S_N2 attack Silanolate_BAL2 (CH₃)₃SiO⁻ M⁺ Silanolate_BAL2->TransitionState_BAL2 Product_BAL2 R-COO⁻ M⁺ + (CH₃)₃Si-OR' TransitionState_BAL2->Product_BAL2 PhenylEster R-CO-OAr TetrahedralIntermediate [R-C(O⁻)(OAr)(OSi(CH₃)₃)]⁻ M⁺ PhenylEster->TetrahedralIntermediate Nucleophilic attack Silanolate_BAC2 (CH₃)₃SiO⁻ M⁺ Silanolate_BAC2->TetrahedralIntermediate Product_BAC2 R-COO⁻ M⁺ + (CH₃)₃Si-OAr TetrahedralIntermediate->Product_BAC2 Elimination

Caption: Proposed mechanisms for ester hydrolysis by trimethylsilanolates.

Experimental Protocols

The following are generalized experimental protocols for the preparation of the reagents and the subsequent ester hydrolysis.

1. Preparation of Sodium or this compound [1]

Reagent_Preparation_Workflow Start Start Step1 Mix hexamethyldisiloxane (B120664) and NaOH or KOH in 1,2-dimethoxyethane (B42094) (DME) Start->Step1 Step2 Stir vigorously at reflux for 72 hours Step1->Step2 Step3 Filter the reaction mixture Step2->Step3 Step4 Wash the crude residue with boiling DME Step3->Step4 Step5 Evaporate filtrate and washings to dryness Step4->Step5 Step6 Azeotropically dry the crude product with toluene (B28343) Step5->Step6 End Obtain hygroscopic crystals of NaOSi(CH₃)₃ or KOSi(CH₃)₃ Step6->End

Caption: Workflow for the synthesis of trimethylsilanolate salts.

Detailed Protocol: To a stirred solution of hexamethyldisiloxane (0.1 mol) in 100 cm³ of 1,2-dimethoxyethane (DME), add sodium hydroxide (0.2 mol) or potassium hydroxide (0.2 mol).[1] The reaction mixture is then stirred vigorously at reflux temperature for 72 hours.[1] After cooling, the mixture is filtered, and the crude residue is washed with boiling DME (2 x 50 cm³).[1] The filtrate and washings are combined and evaporated to dryness. The crude product is then azeotropically dried with toluene (2 x 100 cm³) to yield the corresponding trimethylsilanolate as a hygroscopic solid.[1]

2. Ester Hydrolysis – Typical Procedure [1]

Ester_Hydrolysis_Workflow Start Start Step1 Suspend ester in dry tetrahydrofuran (THF) Start->Step1 Step2 Add sodium or potassium trimethylsilanolate (1.2 equiv.) Step1->Step2 Step3 Stir at room temperature Step2->Step3 Step4 Evaporate the reaction mixture to dryness Step3->Step4 Step5 Add distilled water to the residue Step4->Step5 Step6 Acidify with concentrated HCl to pH 3.0 Step5->Step6 Step7 Filter the suspension (or extract with dichloromethane) Step6->Step7 Step8 Wash crude residue with water and dry under high vacuum Step7->Step8 End Obtain the carboxylic acid product Step8->End

Caption: General workflow for ester hydrolysis using trimethylsilanolates.

Detailed Protocol: A suspension of the ester (2 mmol) in dried tetrahydrofuran is treated with sodium or this compound (2.4 mmol).[1] The reaction mixture is stirred at room temperature for the time indicated for the specific substrate (see Table 1).[1] Upon completion, the mixture is evaporated to dryness. Distilled water is added to the residue, followed by the dropwise addition of concentrated hydrochloric acid until the pH reaches 3.0.[1] The resulting suspension is then filtered, and the crude residue is washed with water and dried under high vacuum to afford the carboxylic acid.[1] Alternatively, the product can be isolated by extraction with dichloromethane.[1]

Conclusion

Both sodium and this compound are highly effective reagents for the hydrolysis of a broad range of esters under mild conditions, offering a valuable alternative to traditional saponification methods. The choice between the two reagents is nuanced, with both showing similar reactivity. For many applications, either reagent can be used with excellent results. The provided experimental protocols offer a solid foundation for implementing these reagents in various synthetic endeavors. Researchers are encouraged to consider the specific requirements of their substrate and reaction conditions when selecting the optimal trimethylsilanolate salt.

References

The Decisive Role of Potassium Trimethylsilanolate in Promoting Key Organic Reactions: A Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a base or catalyst can be a critical factor in the success of a synthetic route. Potassium trimethylsilanolate (TMSOK) has emerged as a versatile and highly effective reagent in a variety of organic transformations. Its solubility in organic solvents and unique reactivity profile offer distinct advantages over traditional inorganic bases. This guide provides a comparative analysis of TMSOK's performance and mechanistic role in Suzuki-Miyaura cross-coupling, hydrosilylation, condensation, and Sonogashira cross-coupling reactions, supported by experimental data and detailed protocols.

This compound is a salt of trimethylsilanol (B90980) and potassium hydroxide. It is a white, hygroscopic solid that is soluble in many organic solvents, such as tetrahydrofuran (B95107) (THF), toluene, and dichloromethane.[1] This solubility allows for homogeneous reaction conditions, which can lead to improved reaction rates and reproducibility compared to heterogeneous systems that use insoluble inorganic bases.[2]

Suzuki-Miyaura Cross-Coupling: A Paradigm Shift in Mechanism

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis. Traditionally, this reaction is understood to proceed via an "oxo-palladium pathway." However, extensive mechanistic studies have revealed that when this compound is employed as the base, the reaction follows a distinct "boronate mechanism."[3][4][5][6]

In the TMSOK-promoted pathway, the reaction is initiated by the formation of a boronate complex, which then reacts with the palladium catalyst. This is in contrast to the oxo-palladium pathway where the base first reacts with the palladium pre-catalyst.[3] Kinetic and stoichiometric studies have demonstrated that the boronate pathway is the dominant route in the presence of TMSOK, leading to significantly enhanced reaction rates.[3]

A key advantage of using TMSOK is the ability to conduct the reaction under anhydrous conditions, which minimizes the undesirable protodeboronation of the boronic acid or ester starting material.[2] This often translates to higher yields and the ability to use stoichiometric amounts of the boron reagent.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

BaseReaction TimeYield (%)ConditionsReference
TMSOK < 5 min>95%Anhydrous THF, room temp.[2]
K₃PO₄12 h85%Toluene/H₂O, 80 °C[7]
Cs₂CO₃24 h90%Dioxane/H₂O, 100 °C[8]
KOtBuNo reaction-Anhydrous THF, room temp.[9]
NaOtAmNo reaction-Anhydrous THF, room temp.[9]

Experimental Protocol: Anhydrous Suzuki-Miyaura Cross-Coupling

A detailed experimental protocol for the TMSOK-promoted anhydrous Suzuki-Miyaura cross-coupling of boronic esters has been well-documented.[9] In a typical procedure, a solution of the aryl halide and boronic ester in anhydrous THF is treated with a solution of TMSOK in THF at room temperature. The reaction is often complete within minutes, and the product can be isolated after a simple workup.[9]

Reaction Workflow: Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Workflow A Aryl Halide + Boronic Ester B Add Anhydrous THF A->B C Add TMSOK Solution B->C D Reaction at RT C->D E Aqueous Workup D->E F Purification E->F G Cross-Coupled Product F->G

A typical workflow for a TMSOK-promoted Suzuki-Miyaura cross-coupling reaction.

Proposed Catalytic Cycle: TMSOK-Promoted Suzuki-Miyaura Reaction

Suzuki_Miyaura_Mechanism cluster_0 Catalytic Cycle pd0 Pd(0)L_n pd_oxidative Ar-Pd(II)(X)L_n pd0->pd_oxidative Oxidative Addition (Ar-X) transmetalation Ar-Pd(II)(R)L_n pd_oxidative->transmetalation Transmetalation (Boronate) boronate [R-B(OR')_2(OTMS)]- K+ transmetalation->pd0 product Ar-R transmetalation->product Reductive Elimination boronic_ester R-B(OR')_2 boronic_ester->boronate Activation tmsok TMSOK tmsok->boronate

The "Boronate Pathway" in TMSOK-promoted Suzuki-Miyaura cross-coupling.

Hydrosilylation: Awaiting a Mechanistic Consensus

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental transformation in organosilicon chemistry. While transition metal catalysts are commonly employed, base-catalyzed hydrosilylation offers an alternative. The role of TMSOK in this reaction is less understood compared to its function in cross-coupling reactions. It is proposed to act as a nucleophile, activating the silane (B1218182) for addition to the unsaturated substrate.

The prevalent mechanism for transition metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[4] It is plausible that TMSOK could facilitate a similar pathway by interacting with a metal catalyst, or it may operate through a distinct nucleophilic activation mechanism in metal-free systems. Further mechanistic studies are required to fully elucidate the role of TMSOK in hydrosilylation.

Experimental Protocol: Base-Catalyzed Hydrosilylation of an Alkene

A general procedure for a base-catalyzed hydrosilylation involves the reaction of an alkene with a silane in the presence of a catalytic amount of a strong base. While specific protocols for TMSOK are not widely published, a representative procedure using a strong base is as follows: To a solution of the alkene in an anhydrous solvent, the silane is added, followed by a catalytic amount of the base. The reaction mixture is stirred at an appropriate temperature until completion.

Condensation Reactions: A Powerful Basic Catalyst

Condensation reactions, such as the Aldol and Claisen condensations, are fundamental C-C bond-forming reactions that rely on the generation of enolates. As a strong, soluble base, TMSOK is well-suited to promote these transformations. In these reactions, TMSOK acts as a Brønsted base, deprotonating the α-carbon of a carbonyl compound to form a reactive enolate.

The use of TMSOK in these reactions can offer advantages in terms of reaction control and substrate scope due to its solubility and the mild conditions under which it can be employed.

Experimental Protocol: TMSOK-Mediated Aldol Condensation

A general procedure for a TMSOK-mediated Aldol condensation would involve the slow addition of a solution of TMSOK in an anhydrous aprotic solvent to a solution of the ketone at a low temperature to form the enolate. The aldehyde is then added to the reaction mixture, and the reaction is allowed to warm to room temperature.

Logical Flow of a Base-Catalyzed Aldol Condensation

Aldol_Condensation_Logic Start Ketone + Aldehyde Add_Base Add TMSOK Start->Add_Base Enolate_Formation Enolate Formation Add_Base->Enolate_Formation Nucleophilic_Attack Nucleophilic Attack on Aldehyde Enolate_Formation->Nucleophilic_Attack Alkoxide_Intermediate Alkoxide Intermediate Nucleophilic_Attack->Alkoxide_Intermediate Protonation Protonation Alkoxide_Intermediate->Protonation Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Protonation->Aldol_Adduct Dehydration Dehydration (optional) Aldol_Adduct->Dehydration Final_Product α,β-Unsaturated Ketone Dehydration->Final_Product

Logical steps in a TMSOK-promoted Aldol condensation reaction.

Sonogashira Cross-Coupling: A Fluoride-Free Alternative

The Sonogashira cross-coupling of terminal alkynes with aryl or vinyl halides is a powerful method for the synthesis of enynes and arylalkynes. Traditionally, this reaction requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. TMSOK has been shown to be an effective promoter for this reaction, offering a fluoride-free alternative to other silicon-based cross-coupling protocols.[1]

The precise mechanistic role of TMSOK in the Sonogashira reaction is still under investigation. It is believed to facilitate the transmetalation step by activating the terminal alkyne.

Comparative Performance of Bases in Sonogashira Coupling

BaseReaction TimeYield (%)ConditionsReference
TMSOK 1 h85%Pd/Cu catalyst, THF, rt[1]
Et₃N6 h75%Pd/Cu catalyst, THF, rt[7]
Piperidine4 h80%Pd/Cu catalyst, THF, rt[7]

Experimental Protocol: TMSOK-Promoted Sonogashira Coupling

A typical procedure involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt, and TMSOK in an anhydrous solvent like THF at room temperature. The reaction progress can be monitored by TLC or GC-MS.

Conclusion

This compound has proven to be a highly valuable reagent in modern organic synthesis. Its unique properties, particularly its solubility in organic solvents and its ability to promote reactions under anhydrous conditions, offer significant advantages over traditional bases. In Suzuki-Miyaura cross-coupling, TMSOK fundamentally alters the reaction mechanism, leading to faster reactions and higher yields. While its mechanistic role in hydrosilylation, condensation, and Sonogashira reactions is still being fully elucidated, the available data suggests that it is a powerful and versatile tool for these transformations as well. For researchers and drug development professionals, the use of TMSOK can lead to more efficient, reproducible, and scalable synthetic routes.

References

Unraveling the "Boronate Pathway" in Potassium Trimethylsilanolate-Mediated Suzuki-Miyaura Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the "boronate pathway" versus the traditional "oxo-palladium pathway" in Suzuki-Miyaura cross-coupling reactions facilitated by potassium trimethylsilanolate (KOSiMe3). This document synthesizes experimental data to highlight the efficiency and mechanistic distinctions of the KOSiMe3-mediated approach.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly for biaryl compounds prevalent in pharmaceuticals and material science.[1] The long-accepted mechanism for this reaction, known as the "oxo-palladium pathway," involves the reaction of an arylpalladium hydroxide (B78521) complex with a boronic acid.[2][3] However, recent investigations into reactions mediated by this compound (KOSiMe3) have provided compelling evidence for an alternative, the "boronate pathway," which was previously considered kinetically unfavorable.[2][4][5] This guide will dissect and compare these two pathways, presenting the supporting experimental data that substantiates the role of KOSiMe3 in promoting the boronate mechanism.

Mechanistic Pathways: A Visual Comparison

The catalytic cycle of the Suzuki-Miyaura reaction universally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1] The divergence between the "boronate" and "oxo-palladium" pathways lies in the critical transmetalation step.

The Boronate Pathway

In the presence of KOSiMe3, the reaction is believed to proceed via the "boronate pathway." In this mechanism, a boronic acid or ester reacts with the base (KOSiMe3) to form a more nucleophilic boronate species. This activated boronate then directly reacts with the arylpalladium halide complex to facilitate the transmetalation.[2][4]

Boronate Pathway Ar-B(OR)2 Ar-B(OR)2 Activated Boronate Activated Boronate Ar-B(OR)2->Activated Boronate Base Activation KOSiMe3 KOSiMe3 KOSiMe3->Activated Boronate Ar-Pd(II)-L2-X Ar-Pd(II)-L2-X Transmetalation Transmetalation Ar-Pd(II)-L2-X->Transmetalation Ar-B(OR)2(OSiMe3)- K+ Activated Boronate Ar-Pd(II)-L2-Ar' Ar-Pd(II)-L2-Ar' Transmetalation->Ar-Pd(II)-L2-Ar' Ar-Ar' Ar-Ar' Ar-Pd(II)-L2-Ar'->Ar-Ar' Reductive Elimination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-L2-Ar'->Pd(0)L2 Activated Boronate->Transmetalation Oxo-Palladium Pathway Ar-Pd(II)-L2-X Ar-Pd(II)-L2-X Ar-Pd(II)-L2-OH Ar-Pd(II)-L2-OH Ar-Pd(II)-L2-X->Ar-Pd(II)-L2-OH Ligand Exchange OH- OH- OH-->Ar-Pd(II)-L2-OH Transmetalation Transmetalation Ar-Pd(II)-L2-OH->Transmetalation Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Ar-Pd(II)-L2-Ar' Ar-Pd(II)-L2-Ar' Transmetalation->Ar-Pd(II)-L2-Ar' Ar-Ar' Ar-Ar' Ar-Pd(II)-L2-Ar'->Ar-Ar' Reductive Elimination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-L2-Ar'->Pd(0)L2

References

Potassium Trimethylsilanolate: A Superior Inorganic Base for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of an appropriate base can be a critical factor in the success of a chemical transformation. While traditional inorganic bases like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are widely used, potassium trimethylsilanolate (KOSiMe3) has emerged as a highly effective alternative, offering significant advantages in a variety of organic reactions. This guide provides an objective comparison of the efficacy of this compound against other common inorganic bases, supported by experimental data and detailed protocols.

This compound is a salt of trimethylsilanol (B90980) and is noted for its high solubility in many organic solvents. This property allows for homogeneous reaction conditions, often leading to faster reaction rates, higher yields, and better reproducibility compared to heterogeneous reactions that use traditional inorganic bases.[1][2]

I. Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of modern carbon-carbon bond formation. The choice of base is crucial for the efficiency of the catalytic cycle. Experimental evidence overwhelmingly supports the superiority of this compound in this reaction, particularly when using boronic esters.

In a comparative study, the use of this compound in the Suzuki-Miyaura cross-coupling of boronic esters under homogeneous, anhydrous conditions resulted in quantitative yields in as little as 5 minutes. In contrast, other organic-soluble bases such as potassium tert-butoxide and sodium tert-amylate were found to be ineffective in promoting the desired reaction.[3]

Table 1: Comparison of Bases in the Suzuki-Miyaura Cross-Coupling of 4-bromobenzotrifluoride (B150022) with a Neopentyl Boronic Ester [2]

BaseSolventCatalystTimeYield (%)
This compound THFPd-P(t-Bu)3-G35 min>95
Potassium tert-butoxideTHFPd-P(t-Bu)3-G35 min<5
Sodium tert-amylateTHFPd-P(t-Bu)3-G35 min<5
Cesium Carbonate (Cs2CO3)Dioxane/WaterPd(dppf)Cl2Overnight~80-90 (typical)
Potassium Phosphate (K3PO4)ToluenePd(PPh3)412 h~70-85 (typical)

The dramatic difference in performance can be attributed to KOSiMe3's ability to facilitate a "boronate mechanism" in the transmetalation step of the catalytic cycle under anhydrous conditions.[4][5] This contrasts with the traditional "oxo-palladium pathway" often operative with aqueous inorganic bases.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OSiMe3(L2) Ar-Pd(II)-OSiMe3(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OSiMe3(L2) Ligand Exchange KX KX Ar-Pd(II)-X(L2)->KX Ar-Pd(II)-OSiMe3(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-OSiMe3(L2)->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)-OSiMe3(L2) Transmetalation B(OR)2(OSiMe3) B(OR)2(OSiMe3) Ar-B(OR)2->B(OR)2(OSiMe3) Ar'-X Ar'-X Ar'-X->Ar-Pd(II)-X(L2) KOSiMe3 KOSiMe3 KOSiMe3->Ar-Pd(II)-OSiMe3(L2)

Suzuki-Miyaura Catalytic Cycle with KOSiMe3.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling using this compound

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic ester (1.2 equiv)

  • This compound (1.4 equiv)

  • Palladium catalyst (e.g., Pd-P(t-Bu)3-G3, 2 mol%)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic ester, and palladium catalyst.

  • Add anhydrous THF to dissolve the solids.

  • In a separate dry flask, dissolve the this compound in anhydrous THF.

  • Slowly add the this compound solution to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC/MS. The reaction is often complete within 5-15 minutes.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

II. Ester Hydrolysis (Saponification)

This compound is also a highly efficient reagent for the cleavage of esters to their corresponding carboxylic acids, often under milder conditions than traditional saponification methods using strong aqueous bases like NaOH or KOH. The reaction proceeds via a nucleophilic attack of the trimethylsilanolate anion on the ester carbonyl group.

Table 2: Comparison of Reagents for the Hydrolysis of Methyl Benzoate [6]

ReagentSolventTemperatureTimeYield (%)
This compound THFRoom Temp.4 h95
Sodium Hydroxide (1M aq.)Methanol/WaterReflux4 h~90
Potassium Hydroxide (20%)Methanol/Water80 °C13 h~90
Lithium HydroxideTHF/WaterRoom Temp.12 h88

The use of KOSiMe3 in a non-aqueous solvent like THF is particularly advantageous for substrates that are sensitive to water or high temperatures.

Ester_Hydrolysis cluster_0 Ester Hydrolysis with KOSiMe3 cluster_1 Traditional Saponification Ester Ester Tetrahedral_Intermediate_Si Tetrahedral Intermediate Ester->Tetrahedral_Intermediate_Si + KOSiMe3 KOSiMe3_reagent KOSiMe3 KOSiMe3_reagent->Tetrahedral_Intermediate_Si Carboxylate_Salt Potassium Carboxylate Tetrahedral_Intermediate_Si->Carboxylate_Salt TMS-OR Trimethylsilyl Ether Tetrahedral_Intermediate_Si->TMS-OR Carboxylic_Acid Carboxylic_Acid Carboxylate_Salt->Carboxylic_Acid + H3O+ Acid_Workup H3O+ Acid_Workup->Carboxylic_Acid Ester_trad Ester Tetrahedral_Intermediate_OH Tetrahedral Intermediate Ester_trad->Tetrahedral_Intermediate_OH + KOH KOH_reagent KOH (aq) KOH_reagent->Tetrahedral_Intermediate_OH Carboxylate_Salt_trad Potassium Carboxylate Tetrahedral_Intermediate_OH->Carboxylate_Salt_trad Alcohol Alcohol Tetrahedral_Intermediate_OH->Alcohol Carboxylic_Acid_trad Carboxylic Acid Carboxylate_Salt_trad->Carboxylic_Acid_trad + H3O+ Acid_Workup_trad H3O+ Acid_Workup_trad->Carboxylic_Acid_trad

Comparison of Ester Hydrolysis Mechanisms.
Experimental Protocol: Ester Hydrolysis using this compound

Materials:

  • Ester (1.0 equiv)

  • This compound (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the ester in anhydrous THF in a dry flask under an inert atmosphere.

  • Add this compound to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Add water to the residue and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2.

  • Extract the carboxylic acid with an organic solvent, dry the organic layer, and concentrate to yield the product.

III. Other Applications

The utility of this compound extends to other important organic transformations where it often outperforms traditional inorganic bases.

  • Deprotonation: KOSiMe3 has been used as a mild and effective base for the deprotonation of various carbon acids, including nitroalkanes. Its solubility ensures a homogeneous reaction, leading to cleaner and more efficient subsequent alkylation or condensation reactions.

  • Wittig Reaction: While strong, non-nucleophilic bases like sodium hydride (NaH) or n-butyllithium are commonly used to generate phosphorus ylides in the Wittig reaction, KOSiMe3 can be an effective alternative, particularly when milder conditions or better solubility are required.

  • Aldol (B89426) Condensation: In aldol reactions, where traditional bases like NaOH and KOH can lead to side reactions or product decomposition, the milder and more sterically hindered nature of KOSiMe3 can offer better control and higher yields of the desired condensation product.

Conclusion

This compound presents a compelling alternative to traditional inorganic bases in a range of organic transformations. Its high solubility in organic solvents enables homogeneous reaction conditions, leading to significantly faster reactions, higher yields, and improved reproducibility, as demonstrated in the Suzuki-Miyaura cross-coupling. Its efficacy in ester hydrolysis under mild, anhydrous conditions further highlights its utility for sensitive substrates. For researchers seeking to optimize reaction conditions and improve outcomes, this compound is a valuable and versatile tool in the modern synthetic chemistry laboratory.

References

Unveiling the Transients: A Comparative Guide to Intermediates in Potassium Trimethylsilanolate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of chemical reactions is paramount to optimizing processes and discovering novel synthetic routes. Potassium trimethylsilanolate (KOSiMe3) has emerged as a versatile and highly effective reagent in organic synthesis, notably in promoting rapid and efficient cross-coupling reactions. This guide provides a detailed comparison of the characterization of intermediates in KOSiMe3-mediated reactions, with a focus on the well-studied Suzuki-Miyaura cross-coupling, and contrasts it with alternative methodologies. Experimental data, detailed protocols, and visual diagrams are presented to offer a comprehensive overview for the scientific community.

The "Boronate Pathway": A Paradigm Shift in Suzuki-Miyaura Reactions

Recent studies have illuminated that the Suzuki-Miyaura cross-coupling reaction promoted by this compound proceeds through a "boronate pathway".[1][2][3][4] This is a significant departure from the traditionally accepted "oxo-palladium pathway". The use of KOSiMe3 allows for homogeneous and anhydrous reaction conditions, which contributes to remarkably fast reaction times, often yielding quantitative results in under five minutes.[5][6][7]

The key intermediate in the KOSiMe3-promoted Suzuki-Miyaura reaction is a novel binuclear palladium(I) complex featuring a μ-phenyl bridging ligand.[1][2][3] This intermediate has been extensively characterized using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and computational methods, including Density Functional Theory (DFT) calculations.[1][2][3]

Below is a comparative summary of the two primary mechanistic pathways in the Suzuki-Miyaura reaction:

FeatureBoronate Pathway (with KOSiMe3)Oxo-Palladium Pathway (Traditional Bases)
Key Reactant Species Aryl boronate reacts with an arylpalladium halide complex.[1]Arylpalladium hydroxide (B78521) complex reacts with an aryl boronic acid.[1][2][3]
Reaction Conditions Anhydrous, homogeneous.[5][6][7]Typically biphasic or heterogeneous.
Reaction Rate Very rapid, often complete in < 5 minutes.[5][7]Generally slower.
Key Intermediate Binuclear palladium(I) complex.[1][2][3]Arylpalladium hydroxide dimer.[1]
Base This compound (KOSiMe3).[1]Inorganic bases (e.g., K2CO3, Cs2CO3).

Visualizing the Mechanistic Divergence

The following diagrams illustrate the distinct catalytic cycles of the boronate and oxo-palladium pathways in the Suzuki-Miyaura reaction.

boronate_pathway A Ar-Pd(II)-L2-X C Pre-transmetalation Intermediate A->C Transmetalation B [Ar-B(OR)2(OSiMe3)]- K+ B->C D Binuclear Pd(I) Intermediate C->D E Ar-Ar' D->E Reductive Elimination F Pd(0)L2 D->F F->A Oxidative Addition G Ar'-X G->A H KOSiMe3 H->B I Ar-B(OR)2 I->B

Figure 1: The Boronate Pathway promoted by KOSiMe3.

oxo_palladium_pathway A Ar-Pd(II)-L2-X C Ar-Pd(II)-L2-OH A->C B Base (e.g., OH-) B->C D [Ar-Pd(II)-L2-OH]2 (Dimer) C->D F Pre-transmetalation Intermediate D->F Transmetalation E Ar'-B(OH)2 E->F G Ar-Ar' F->G Reductive Elimination H Pd(0)L2 F->H H->A Oxidative Addition I Ar-X I->A

Figure 2: The traditional Oxo-Palladium Pathway.

Comparative Performance Data

The use of this compound not only alters the reaction mechanism but also significantly enhances reaction efficiency. The following table summarizes the performance of KOSiMe3 in Suzuki-Miyaura cross-coupling reactions compared to conventional methods.

ReactionCatalyst/Base SystemTimeYield (%)Reference
4-bromobenzotrifluoride + 4-fluorophenylboronic acid neopentyl esterPd-P(t-Bu)3-G3 / KOSiMe3 < 5 min Quantitative [5]
Methylboronic acid + Bromide 9xPd(OAc)2/P(2-Tol)3 / Na2CO3312 h68[5]
Methylboronic acid neopentyl ester + Bromide 9xPd(OAc)2/P(2-Tol)3 / KOSiMe3 16 h 91 [5]
Phenylboronic acid + Pyridyl bromide 9yPd(PPh3)4 / K2CO372 h51[5]
Phenylboronic acid neopentyl ester + Pyridyl bromide 9yPd(PPh3)4 / KOSiMe3 5 h 92 [5]

Experimental Protocols for Intermediate Characterization

The identification and characterization of the transient intermediates in KOSiMe3-promoted reactions are crucial for mechanistic understanding. The primary techniques employed are NMR spectroscopy and mass spectrometry.

General Protocol for Kinetic Analysis by 19F NMR Spectroscopy
  • Sample Preparation: In a 5-mm NMR tube, pre-mix THF solutions of the boronic ester, aryl bromide, arylpalladium halide complex, and an internal standard.

  • Initiation of Reaction: Cool the NMR tube to -78 °C and add a pre-cooled solution of KOSiMe3 in THF.

  • Data Acquisition: Immediately insert the NMR tube into an NMR magnet pre-cooled to the desired reaction temperature (e.g., -25 °C or -40 °C).

  • Analysis: Acquire 19F NMR spectra at regular time intervals to monitor the concentration of fluorine-containing reactants, intermediates, and products.[1] The method of initial rates can be used to determine partial reaction orders.[1]

Characterization of the Binuclear Palladium(I) Intermediate
  • NMR Spectroscopy: The formation of new species can be monitored by the appearance of new signals in the 19F and 1H NMR spectra.[1] For instance, an unidentified species was characterized by a 19F NMR signal at -127.5 ppm.[1]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the intermediate, providing crucial information about its elemental composition.

  • Computational Modeling: DFT calculations can be employed to predict the structure and electronic properties of the intermediate, which can then be correlated with the experimental spectroscopic data.[1][2]

Workflow for Mechanistic Investigation

The following diagram outlines the logical workflow for investigating the mechanism of a KOSiMe3-promoted reaction.

mechanistic_workflow A Hypothesize Reaction Mechanism B Design Kinetic Experiments A->B C Monitor Reaction Progress (e.g., by NMR) B->C D Identify Potential Intermediates C->D E Isolate and Characterize Intermediates D->E F Spectroscopic Analysis (NMR, MS) E->F G Computational Modeling (DFT) E->G H Refine Mechanistic Model F->H G->H H->A

References

Validating Reaction Completion: A Comparative Guide to In-Situ Monitoring for KOTMS Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of reaction completion is paramount to ensuring product quality, optimizing yield, and maintaining process safety. In reactions utilizing potassium trimethylsilanolate (KOTMS), a powerful and versatile base in modern organic synthesis, particularly in cross-coupling reactions, real-time monitoring offers significant advantages over traditional offline methods. This guide provides an objective comparison of in-situ monitoring techniques against conventional alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for validating the completion of KOTMS-mediated reactions.

In-Situ vs. Ex-Situ Monitoring: A Paradigm Shift in Reaction Analysis

Traditionally, reaction progress is monitored by withdrawing aliquots from the reaction mixture at various time points, quenching the reaction, and analyzing the sample using offline techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). While accurate, this ex-situ approach provides only discrete data points and can be susceptible to errors introduced during sample handling and workup.

In contrast, in-situ monitoring, a cornerstone of Process Analytical Technology (PAT), involves the use of analytical probes directly within the reaction vessel.[1] This allows for the continuous, real-time collection of data without disturbing the reaction, offering a comprehensive profile of the chemical transformation as it occurs.[2] For sensitive KOTMS reactions, this non-invasive approach is particularly advantageous, minimizing exposure to air and moisture.[2]

Key In-Situ Monitoring Technologies for KOTMS Reactions

For homogeneous KOTMS reactions, spectroscopic techniques are exceptionally well-suited for in-situ monitoring. The two most prominent and effective methods are ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy.

In-Situ ¹⁹F NMR Spectroscopy

Given the prevalence of fluorinated compounds in the pharmaceutical industry, ¹⁹F NMR spectroscopy has emerged as a powerful tool for reaction monitoring.[3] Its high sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and a wide chemical shift range that minimizes signal overlap make it an ideal choice for tracking the conversion of fluorinated starting materials to products.[4]

In-Situ ATR-FTIR Spectroscopy

ATR-FTIR spectroscopy monitors the vibrational frequencies of functional groups within a reaction mixture.[5] By immersing a chemically resistant ATR probe directly into the reactor, changes in the concentration of reactants, intermediates, and products can be tracked in real-time.[5] This technique is excellent for observing the disappearance of starting material functional groups and the appearance of product-specific peaks.[6]

Quantitative Comparison of Monitoring Techniques

The choice between in-situ and ex-situ monitoring depends on the specific requirements of the reaction, including the need for kinetic data, the sensitivity of the reagents, and considerations of cost and available infrastructure. The following table provides a quantitative comparison of the leading in-situ and ex-situ techniques.

ParameterIn-Situ ¹⁹F NMRIn-Situ ATR-FTIROffline HPLCOffline GC-MS
Temporal Resolution Seconds to minutesSub-second to minutes[5]15-30 minutes per sample20-40 minutes per sample
Data Type ContinuousContinuousDiscreteDiscrete
Sample Preparation None (direct measurement)None (direct measurement)Quenching, dilution, filtration[7]Quenching, extraction, derivatization (sometimes)[8]
Information Richness High (structural information, quantification)Medium (functional groups, quantification)[6]High (quantification, purity)[7]High (structural confirmation, quantification)[9]
LOD / LOQ Low (mM to µM range)[10][11]Concentration-dependent (typically >0.1%)Low (µg/mL to ng/mL range)Very Low (pg to fg range)[9][12]
Implementation Cost High (instrument, flow cell)[13]Moderate to High (spectrometer, probe)[13]ModerateModerate
Ease of Implementation Requires specialized setup (flow cell) and expertise[14]Relatively straightforward probe insertion[2]Well-established, routine analysisRequires method development, potential for matrix effects

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are protocols for the key monitoring methods discussed.

Protocol 1: In-Situ ¹⁹F NMR Monitoring of a KOTMS-Mediated Reaction

This protocol outlines the use of a benchtop NMR spectrometer equipped with a flow cell to monitor a KOTMS-mediated Suzuki-Miyaura cross-coupling reaction.

1. System Setup:

  • Connect a flow cell to the NMR spectrometer.[14]
  • Use PEEK tubing to create a circulation loop from the reaction vessel, through a pump, into the NMR flow cell, and back to the reactor.
  • Ensure the system is free of leaks and purged with an inert gas (e.g., nitrogen or argon).

2. Reaction Preparation:

  • In a Schlenk flask under an inert atmosphere, combine the aryl halide, boronic acid ester, palladium catalyst, and a high-boiling point solvent.
  • Add a known quantity of an inert fluorinated compound (e.g., trifluorotoluene) as an internal standard for quantitative analysis.[4]
  • Heat the reaction mixture to the desired temperature.

3. Data Acquisition:

  • Begin circulating the reaction mixture through the NMR flow cell at a constant rate (e.g., 1-2 mL/min).
  • Set the NMR acquisition parameters:
  • Nucleus: ¹⁹F
  • Pulse Program: Standard single-pulse experiment.
  • Spectral Width: ~200 ppm (initially, then narrowed).[15]
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay (D1): 5-10 seconds (ensure full relaxation for quantification).[15]
  • Number of Scans: 16-64 (balance signal-to-noise with temporal resolution).[15]
  • Initiate the reaction by adding a solution of KOTMS in THF via syringe pump.
  • Begin automated, time-resolved acquisition of ¹⁹F NMR spectra.

4. Data Analysis:

  • Process the spectra (Fourier transform, phase, and baseline correction).
  • Integrate the signals corresponding to the starting material, product, and the internal standard.
  • Calculate the conversion and yield at each time point relative to the internal standard.

Protocol 2: In-Situ ATR-FTIR Monitoring of a KOTMS-Mediated Reaction

This protocol describes the use of a probe-based ATR-FTIR spectrometer to monitor reaction completion.

1. System Setup:

  • Insert the ATR-FTIR probe into a port on the reaction vessel, ensuring the diamond or silicon sensor is fully submerged in the reaction medium.[5]
  • Connect the probe to the FTIR spectrometer.

2. Background Collection:

  • Charge the reactor with the solvent and all reactants except for the limiting reagent or initiator (e.g., KOTMS).
  • Stir and bring the mixture to the reaction temperature.
  • Collect a background spectrum of the initial mixture. This will allow for the subtraction of solvent and starting material bands that do not change during the reaction.

3. Data Acquisition:

  • Initiate the reaction by adding the final reagent (KOTMS).
  • Immediately begin collecting spectra at a set interval (e.g., every 30-60 seconds).[5]
  • Monitor the reaction in real-time by observing changes in the IR spectrum.

4. Data Analysis:

  • Identify characteristic infrared bands for a key starting material and the product. For a KOTMS reaction, this could involve monitoring the disappearance of a C-Br stretch or the appearance of a biaryl C-C stretch.
  • Plot the absorbance (or integrated peak area) of these characteristic bands over time.
  • Reaction completion is indicated when the starting material peak disappears and the product peak reaches a stable maximum.

Protocol 3: Offline HPLC Analysis of a KOTMS-Mediated Reaction

This protocol details the traditional method of taking and analyzing discrete samples.

1. Sample Quenching and Preparation:

  • At designated time points, withdraw a small aliquot (~0.1 mL) of the reaction mixture using a syringe under an inert atmosphere.
  • Immediately quench the aliquot in a vial containing a cooled, slightly acidic solution (e.g., 1M HCl in methanol) to neutralize the KOTMS and stop the reaction.
  • Add a known concentration of an internal standard (a stable compound not present in the reaction mixture).
  • Dilute the quenched sample with the mobile phase to a suitable concentration for HPLC analysis.[7]
  • Filter the sample through a 0.45 µm syringe filter.

2. HPLC Analysis:

  • Inject the prepared sample onto an appropriate HPLC column (e.g., C18 reversed-phase).
  • Run a suitable gradient method to separate the starting materials, product, and internal standard.[7]
  • Use a UV detector to monitor the elution of the components.

3. Data Analysis:

  • Integrate the peak areas of the starting material, product, and internal standard.
  • Using a pre-established calibration curve or relative response factors, calculate the concentration of each component and determine the reaction conversion.

Visualizing the Workflows

The following diagrams illustrate the logical and experimental workflows for these monitoring techniques.

logical_comparison cluster_title Decision Framework: In-Situ vs. Offline Monitoring title_node start Need to Validate Reaction Completion? q1 Is continuous data for kinetics/mechanism required? start->q1 q2 Are reagents highly sensitive to air/moisture? q1->q2 No in_situ Choose In-Situ Monitoring (NMR or FTIR) q1->in_situ Yes q3 Is rapid process optimization the goal? q2->q3 No q2->in_situ Yes q3->in_situ Yes offline Offline Analysis is Sufficient (HPLC or GC-MS) q3->offline No

Caption: Logical comparison of in-situ vs. offline monitoring.

nmr_workflow cluster_title Experimental Workflow: In-Situ ¹⁹F NMR Monitoring title_node prep 1. Prepare Reaction (Substrates, Catalyst, Solvent, Internal Standard) setup 2. System Setup (Assemble Flow Cell, Pump, Tubing under Inert Gas) prep->setup circulate 3. Circulate Mixture (Pump reaction solution through NMR flow cell) setup->circulate initiate 4. Initiate Reaction (Add KOTMS solution) circulate->initiate acquire 5. Acquire Data (Automated time-resolved ¹⁹F NMR spectra) initiate->acquire process 6. Process & Analyze (Integrate signals, calculate conversion vs. time) acquire->process

Caption: Workflow for In-Situ ¹⁹F NMR Monitoring.

ftir_workflow cluster_title Experimental Workflow: In-Situ ATR-FTIR Monitoring title_node setup 1. System Setup (Insert ATR probe into reaction vessel) background 2. Collect Background (Spectrum of initial mixture before KOTMS addition) setup->background initiate 3. Initiate Reaction (Add KOTMS solution) background->initiate acquire 4. Acquire Data (Collect spectra at regular time intervals) initiate->acquire process 5. Analyze Data (Track characteristic peak areas over time) acquire->process

Caption: Workflow for In-Situ ATR-FTIR Monitoring.

Conclusion and Recommendations

For researchers and drug development professionals working with KOTMS reactions, in-situ monitoring offers a superior method for validating reaction completion, providing rich, continuous data that is unattainable with traditional offline techniques.

  • Choose In-Situ ¹⁹F NMR when: Working with fluorinated substrates, requiring detailed structural and quantitative information, and when kinetic and mechanistic understanding is a primary goal. The initial investment is higher, but the quality of data is unparalleled for suitable systems.

  • Choose In-Situ ATR-FTIR when: A robust, versatile, and more cost-effective in-situ method is needed. It provides excellent real-time trend data on the consumption of reactants and formation of products, making it ideal for determining reaction endpoints and ensuring process consistency.

  • Rely on Offline HPLC/GC-MS when: In-situ equipment is not available, or when only a final endpoint confirmation with high accuracy is required for a well-understood reaction. These methods remain the gold standard for final purity analysis and quality control.

The adoption of in-situ monitoring aligns with the pharmaceutical industry's move towards Process Analytical Technology (PAT) and Quality by Design (QbD). By providing a deeper understanding of reaction dynamics, these techniques enable the development of more robust, efficient, and safer chemical processes, ultimately accelerating the drug development pipeline.

References

A Comparative Analysis of Alkali Metal Trimethylsilanolates in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reagent is paramount to the success of chemical synthesis. Alkali metal trimethylsilanolates (MTMS) are a class of versatile reagents that have gained significant traction as soluble and potent bases, nucleophiles, and catalysts in a wide array of organic transformations. This guide provides an objective comparison of the performance of lithium (LiOSiMe₃), sodium (NaOSiMe₃), and potassium (KOSiMe₃) trimethylsilanolate, supported by experimental data and detailed protocols to aid in reagent selection and application.

Introduction to Alkali Metal Trimethylsilanolates

Alkali metal trimethylsilanolates are salts composed of an alkali metal cation (Li⁺, Na⁺, K⁺) and the trimethylsilanolate anion (-OSi(CH₃)₃). Their utility in organic synthesis stems from their high basicity, nucleophilicity, and solubility in common organic solvents, which allows for homogeneous reaction conditions. The nature of the alkali metal cation significantly influences the reactivity and physical properties of these reagents, making a comparative understanding essential for synthetic chemists.

Physical and Chemical Properties

The physical properties of alkali metal trimethylsilanolates vary with the cation. Generally, the reactivity of alkali metals increases down the group in the periodic table. This trend is often attributed to the decreasing charge density of the cation (K⁺ < Na⁺ < Li⁺), which results in a weaker metal-oxygen bond and a more available silanolate anion for nucleophilic attack.

PropertyLithium Trimethylsilanolate (LiOSiMe₃)Sodium Trimethylsilanolate (NaOSiMe₃)Potassium Trimethylsilanolate (KOSiMe₃)
CAS Number 2004-14-018027-10-610519-96-7
Molecular Formula C₃H₉LiOSiC₃H₉NaOSiC₃H₉KOSi
Molecular Weight 96.13 g/mol 112.16 g/mol 128.26 g/mol
Appearance Pale yellow to light orange powderWhite to off-white solidWhite to off-white powder
Solubility Soluble in inert organic solvents like hexane (B92381) and ether.[1]Soluble in polar solvents.[2]Soluble in polar solvents like water and alcohols.[3]

Comparative Performance in Key Synthetic Transformations

The choice of the alkali metal cation can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, yields, and even the reaction pathway.

Ester Hydrolysis

Alkali metal trimethylsilanolates are effective reagents for the hydrolysis of esters to their corresponding carboxylic acids under mild, non-aqueous conditions. This is particularly advantageous for substrates that are sensitive to acidic or strongly basic aqueous conditions.

Table 1: Comparison of NaOSiMe₃ and KOSiMe₃ in the Hydrolysis of Methyl Benzoate [2]

ReagentSolventTime (h)Yield (%)
NaOSiMe₃THF295
KOSiMe₃THF296

The data suggests that for simple ester hydrolysis, both sodium and this compound exhibit similar high reactivity.

Suzuki-Miyaura Cross-Coupling

This compound has emerged as a superior base for the Suzuki-Miyaura cross-coupling of boronic esters under anhydrous and homogeneous conditions.[6] This methodology allows for rapid reaction rates, often furnishing products in quantitative yields in less than 5 minutes. The use of KOSiMe₃ has been shown to decrease reaction times by more than 10-fold compared to previously published methods that required over 48 hours for satisfactory conversion.[7]

While KOSiMe₃ is the most extensively studied in this context, the addition of lithium salts, such as LiBr, has been shown to significantly accelerate the reaction and mitigate the inhibitory effects of TMSOK, suggesting a beneficial role for lithium cations in the catalytic cycle.[4] There is limited information on the direct use of LiOSiMe₃ or NaOSiMe₃ as the primary base in this transformation under similar conditions.

Table 2: Suzuki-Miyaura Cross-Coupling of 4-bromoacetophenone with Phenylboronic Acid Pinacol Ester

BaseAdditiveReaction TimeYield (%)Reference
KOSiMe₃None< 5 min>95[7]
KOSiMe₃LiBrNot specifiedEnhanced rate[4]

Experimental Protocols

Synthesis of Alkali Metal Trimethylsilanolates

Lithium Trimethylsilanolate (LiOSiMe₃)

  • Method 1: From Hexamethyldisiloxane (B120664) and Lithium Hydroxide (B78521). [8][9]

    • In a reactor, add hexamethyldisiloxane, lithium hydroxide monohydrate, and a mixed organic solvent (e.g., absolute ethanol (B145695) and cyclohexane).

    • Under a nitrogen atmosphere, heat the mixture to reflux with vigorous stirring for 24 to 48 hours.

    • After the reaction is complete, cool the mixture to room temperature and filter the solid product.

    • Dry the obtained solid under vacuum at 80°C for 2 to 4 hours to yield lithium trimethylsilanolate.

  • Method 2: From Hexamethyldisiloxane and Methyllithium (B1224462). This method involves the cleavage of hexamethyldisiloxane with methyllithium in an ethereal solvent at room temperature.[8]

Sodium and this compound (NaOSiMe₃ and KOSiMe₃) [2][4]

  • To a stirred solution of hexamethyldisiloxane (0.1 mol) in 100 cm³ of 1,2-dimethoxyethane (B42094) (DME), add sodium hydroxide (0.2 mol) or potassium hydroxide (0.2 mol).

  • Stir the reaction mixture vigorously at reflux temperature for 72 hours.

  • Filter the mixture and wash the crude residue with boiling DME (2 x 50 cm³).

  • Evaporate the filtrate and washings to dryness.

  • Azeotropically dry the crude product with toluene (B28343) (2 x 100 cm³) to obtain the corresponding alkali metal trimethylsilanolate.

Application in Ester Hydrolysis (General Procedure)[2]
  • To a suspension of the ester (2 mmol) in dried tetrahydrofuran (B95107) (THF), add sodium or this compound (2.4 mmol).

  • Stir the reaction mixture at room temperature for the time required for the reaction to complete (typically monitored by TLC).

  • Evaporate the reaction mixture to dryness.

  • Add distilled water to the residue and acidify with concentrated hydrochloric acid to a pH of 3.0.

  • The resulting carboxylic acid can be isolated by filtration or extraction.

Application in Suzuki-Miyaura Cross-Coupling (General Procedure)[6]
  • In a glovebox, charge a vial with a palladium precatalyst (e.g., Pd-PEPPSI-IPr) and this compound (KOSiMe₃).

  • Add a solution of the aryl halide and the boronic ester in an anhydrous solvent (e.g., THF).

  • Stir the reaction mixture at room temperature for the specified time.

  • Upon completion, the reaction can be quenched and the product isolated using standard workup and purification procedures.

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed mechanism for ester hydrolysis and a general workflow for the Suzuki-Miyaura cross-coupling reaction.

Ester_Hydrolysis Ester Ester (R-COOR') Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Silanolate ⁻OSiMe₃ Silanolate->Intermediate Carboxylate Carboxylate (R-COO⁻) Intermediate->Carboxylate SilylEther Silyl Ether (R'-OSiMe₃) Intermediate->SilylEther Elimination CarboxylicAcid Carboxylic Acid (R-COOH) Carboxylate->CarboxylicAcid Acidification Acidic Workup Acidification->CarboxylicAcid Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Aryl Halide Boronic Ester KOSiMe₃ Pd Catalyst Stirring Stir at Room Temperature Reagents->Stirring Solvent Anhydrous Solvent (e.g., THF) Solvent->Stirring Quench Quench Reaction Stirring->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Product Coupled Product Purify->Product

References

Scope and limitations of potassium trimethylsilanolate in ester conversion.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective cleavage of esters is a critical transformation in organic synthesis. While classical methods like saponification are widely used, the demand for milder conditions and greater functional group tolerance has led to the exploration of alternative reagents. Among these, potassium trimethylsilanolate (KOSiMe3) has emerged as a powerful and versatile tool for the conversion of esters to carboxylic acids. This guide provides a comprehensive comparison of KOSiMe3 with other common ester cleavage methods, supported by experimental data and detailed protocols.

This compound: Scope and Advantages

This compound is a potent nucleophilic reagent that facilitates the dealkylation of esters under mild, often anhydrous conditions.[1][2][3] This property makes it particularly valuable for substrates that are sensitive to acidic or strongly basic aqueous environments. The reaction typically proceeds in aprotic solvents like tetrahydrofuran (B95107) (THF) at room temperature, offering high to quantitative yields of the corresponding carboxylic acid.[1][2][3]

The mechanism of ester cleavage by KOSiMe3 is believed to proceed primarily through a nucleophilic attack of the trimethylsilanolate anion on the alkyl group of the ester in an S_N2-type reaction, leading to the formation of a carboxylate salt and a trimethylsilyl (B98337) ether.[3] For phenyl esters, a BAC2 mechanism involving nucleophilic attack at the acyl carbon can also occur.[4]

Key Advantages of KOSiMe3:

  • Mild Reaction Conditions: Often proceeds at room temperature in neutral, aprotic solvents.[1][2][3]

  • High Yields: Generally provides high to quantitative yields of the carboxylic acid.[1][2][3]

  • Broad Substrate Scope: Effective for a wide variety of esters, including those of primary and secondary alcohols, as well as allylic and benzylic esters.[5]

  • Anhydrous Conditions: Can be used in non-aqueous media, protecting sensitive functional groups from hydrolysis.[6]

Comparative Performance Data

The following tables summarize the performance of this compound in comparison to other common ester cleavage reagents across various ester substrates.

Table 1: Cleavage of Simple Alkyl and Aryl Esters

EntryEster SubstrateReagent/ConditionsReaction TimeYield (%)Reference
1Methyl BenzoateKOSiMe3, THF, rt2 h95[3]
2Methyl BenzoateNaOH, MeOH/H₂O, reflux4 h~90[7]
3Phenyl BenzoateKOSiMe3, THF, rt1 h92[3]
4Phenyl BenzoateLiI, Pyridine (B92270), reflux12 h~85[2]

Table 2: Cleavage of Sterically Hindered Esters

EntryEster SubstrateReagent/ConditionsReaction TimeYield (%)Reference
1tert-Butyl BenzoateKOSiMe3, THF, rtNo reaction0[5]
2tert-Butyl BenzoateBCl₃, CH₂Cl₂, 0°C1 h~90[8]
3Methyl MesitoateKOSiMe3, THF, reflux24 h45[3]
4Methyl MesitoateKOH, EtOH/H₂O, reflux>48 hLow[9]

Table 3: Chemoselectivity in the Presence of Sensitive Functional Groups

EntrySubstrateReagent/ConditionsDesired ProductYield (%)Reference
1Benzyl ester of N-Cbz-L-leucineKOSiMe3, THF, rtN-Cbz-L-leucine98[10]
2Methyl ester with a β-lactam ringLiI, Pyridine, rtCarboxylic acid with intact β-lactamGood[2]
3Ester with an epoxide moietyKOSiMe3, THF, rtCarboxylic acid with intact epoxideHigh[3]

Limitations of this compound

Despite its versatility, KOSiMe3 has some limitations:

  • Steric Hindrance: It is generally ineffective for the cleavage of esters of tertiary alcohols, such as tert-butyl esters.[5]

  • Racemization: In the case of α-amino acid esters, some degree of racemization can occur.[3]

  • Hydrolysis of the Reagent: KOSiMe3 is hygroscopic and can hydrolyze, which may affect its reactivity.[11]

Alternative Ester Conversion Methods

A variety of other reagents are available for ester cleavage, each with its own set of advantages and disadvantages.

  • Alkaline Hydrolysis (Saponification): This is the classical method using strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.[7] It is generally effective for simple esters but can be harsh, leading to the degradation of sensitive functional groups.[5] Sterically hindered esters often require prolonged heating and excess base.[9]

  • Acid-Catalyzed Hydrolysis: This method employs strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) and is the reverse of Fischer esterification.[12] The reaction is reversible and often requires a large excess of water to drive it to completion.[12] Like alkaline hydrolysis, it is not suitable for acid-sensitive substrates.

  • Nucleophilic Dealkylation with Halide Ions: Reagents like lithium iodide (LiI) in refluxing pyridine or other high-boiling solvents are effective for the cleavage of methyl and ethyl esters via an S_N2 mechanism.[2] This method can be advantageous for substrates sensitive to strong bases.

  • Lewis Acids: Strong Lewis acids such as boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃) are highly effective for cleaving esters, including sterically hindered ones.[8] However, their high reactivity limits their functional group tolerance.[5]

Experimental Protocols

General Procedure for Ester Cleavage using this compound
  • To a stirred solution of the ester (1.0 mmol) in anhydrous tetrahydrofuran (5 mL) under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water (10 mL) and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography as needed.[10]

Typical Procedure for Saponification using Potassium Hydroxide
  • Dissolve the ester (1.0 mmol) in a mixture of ethanol (B145695) (10 mL) and water (2 mL).

  • Add a solution of potassium hydroxide (3.0 mmol) in water (1 mL).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water (10 mL) to the residue and wash with diethyl ether (2 x 10 mL) to remove any unreacted starting material and the alcohol byproduct.

  • Acidify the aqueous layer to pH 2-3 with concentrated HCl while cooling in an ice bath.

  • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry under vacuum. If the acid is soluble, extract it with an organic solvent.[1][3][13]

Logical Workflow for Method Selection

The choice of an appropriate ester cleavage method depends heavily on the structure of the ester and the presence of other functional groups in the molecule. The following diagram illustrates a decision-making workflow.

EsterCleavage Start Ester Substrate SensitiveGroups Acid/Base Sensitive Functional Groups? Start->SensitiveGroups StericHindrance Sterically Hindered? KOSiMe3 KOSiMe3 StericHindrance->KOSiMe3 No LewisAcid Lewis Acid (BCl3, BBr3) StericHindrance->LewisAcid Yes SensitiveGroups->StericHindrance Yes AlkylType Primary or Secondary Alkyl Ester? SensitiveGroups->AlkylType No Saponification Saponification (KOH, NaOH) AlkylType->Saponification Yes LiI LiI AlkylType->LiI Methyl/Ethyl AcidHydrolysis Acid Hydrolysis AlkylType->AcidHydrolysis No

References

Safety Operating Guide

Proper Disposal of Potassium Trimethylsilanolate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of potassium trimethylsilanolate. This document provides immediate safety protocols, logistical plans, and step-by-step procedural guidance to ensure laboratory safety and regulatory compliance.

This compound ((CH₃)₃SiOK) is a highly reactive and corrosive solid, widely used as a strong base in organic synthesis.[1][2] Due to its hazardous nature, proper disposal is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide outlines the necessary procedures for the safe disposal of this compound, from initial handling of waste to final disposal.

Immediate Safety and Hazard Information

This compound presents multiple hazards:

  • Corrosive: It causes severe skin burns and eye damage.[3][4][5][6]

  • Flammable: It is a combustible solid and may ignite when exposed to elevated temperatures or open flame.[5] Vapors may form explosive mixtures with air.[3]

  • Reactive: It reacts rapidly and potentially violently with water, moist air, acids, alcohols, and oxidizing agents.[5] This reaction can produce flammable and caustic vapors.

  • Health Hazards: It may cause respiratory irritation and is suspected of causing cancer.[3]

  • Peroxide Formation: Prolonged storage may lead to the formation of explosive peroxides.[3]

Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (neoprene or nitrile rubber).[5]

  • Chemical safety goggles and a face shield.[4][5]

  • A flame-retardant lab coat or coveralls.[5]

  • A NIOSH-certified respirator with appropriate cartridges for dust and mists.[5]

Work should be conducted in a chemical fume hood with access to an emergency eye wash station and safety shower.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₃H₉KOSi[6]
Molecular Weight 128.29 g/mol [6]
Melting Point 130-138 °C (decomposes)[7][8]
Boiling Point 75 °C at 760 mmHg[9]
Flash Point -14 °C (7 °F)[9]
Oral LD50 (rat) 284 mg/kg to > 5000 mg/kg (values vary by source)[4][5]
Dermal LD50 (rat) > 2000 mg/kg[4]
pH 13 (1% solution)[4][5]

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is to use a licensed professional waste disposal service.[10] The material should be collected in a designated, properly labeled, and sealed container for hazardous waste.

For situations requiring immediate, small-scale laboratory neutralization of residual amounts, the following protocol, based on the chemical reactivity of this compound as a strong base, should be followed with extreme caution.

Experimental Protocol: Laboratory-Scale Neutralization

Objective: To safely neutralize small quantities of residual this compound through controlled hydrolysis and subsequent pH neutralization.

Materials:

  • Waste this compound

  • Anhydrous isopropanol (B130326) or tert-butanol

  • A suitable reaction flask (3-necked flask recommended) equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet

  • Ice bath

  • Dilute hydrochloric acid (1M HCl)

  • pH indicator paper or a calibrated pH meter

  • Appropriate PPE (as listed above)

Procedure:

  • Inert Atmosphere: Set up the reaction flask under an inert atmosphere (e.g., nitrogen or argon) to prevent uncontrolled reaction with atmospheric moisture.

  • Solvent Addition: Add a suitable solvent, such as anhydrous isopropanol or tert-butanol, to the reaction flask. The amount should be sufficient to create a stirrable slurry with the this compound waste.

  • Cooling: Place the reaction flask in an ice bath to cool the solvent. The hydrolysis of this compound is exothermic, and cooling is essential to control the reaction rate.

  • Controlled Addition of Waste: Slowly and carefully add the this compound waste to the cooled solvent in small portions while stirring vigorously. If dealing with a solution of this compound, add it dropwise via the dropping funnel.

  • Reaction Quenching: The this compound will react with the alcohol to form potassium isopropoxide or tert-butoxide and trimethylsilanol. Allow the mixture to stir in the ice bath until the reaction is complete (i.e., all solid has dissolved and the exothermic reaction has ceased).

  • Hydrolysis: Once the initial reaction has subsided, slowly add water dropwise to hydrolyze any remaining alkoxide and the trimethylsilanol. This will form potassium hydroxide (B78521) and hexamethyldisiloxane.

  • Neutralization: After hydrolysis is complete, neutralize the resulting basic solution by slowly adding 1M hydrochloric acid. Monitor the pH of the solution using pH paper or a pH meter. Continue adding acid until the pH is neutral (pH 6-8).

  • Final Disposal: The final neutralized aqueous solution can then be disposed of in accordance with local and institutional regulations for aqueous chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste Waste Generation cluster_decision Disposal Decision cluster_disposal Disposal Pathways A Wear Full PPE: - Goggles & Face Shield - Resistant Gloves - Lab Coat B Work in a Chemical Fume Hood C Ensure Access to Safety Shower & Eyewash D Generate Waste: - Unused Reagent - Contaminated Materials - Spills E Assess Quantity of Waste D->E F Large Quantity or Bulk Disposal E->F Large G Small Residual Quantity E->G Small H Package in a Labeled, Sealed Hazardous Waste Container F->H J Perform In-Lab Neutralization Protocol (with extreme caution) G->J I Contact Licensed Waste Disposal Service H->I K Dispose of Neutralized Waste according to Local Regulations J->K

This compound Disposal Workflow

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety. By adhering to the procedures outlined in this guide, researchers can minimize risks, ensure a safe working environment, and comply with all relevant regulations. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Potassium Trimethylsilanolate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information

This guide provides essential, procedural information for the safe handling and disposal of potassium trimethylsilanolate. Designed for researchers, scientists, and drug development professionals, this document outlines the necessary personal protective equipment (PPE), operational plans, and emergency procedures to ensure a safe laboratory environment.

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3][4] It may also cause respiratory irritation.[1][5][6] The compound is a combustible solid and can react with moist air.[1] Therefore, strict adherence to safety protocols is paramount.

Essential Personal Protective Equipment (PPE)

Appropriate engineering controls, such as local exhaust or general room ventilation, must be in place.[1][7] Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[1][7]

Body Area Required PPE Specifications and Guidelines
Eyes/Face Chemical goggles or a face shield.[1]Contact lenses should not be worn when handling this chemical.[1]
Hands Neoprene or nitrile rubber gloves.[1]Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact.[6]
Body Suitable protective clothing.[1]A long-sleeved, fire-resistant lab coat or coverall is recommended.[1][7]
Respiratory NIOSH-certified dust and mist respirator.[1][7]Required when dusts are generated.[2] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risks.

1. Receiving and Storage:

  • Inspection: Upon receipt, inspect the container for any signs of damage.

  • Storage Location: Store in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1][8]

  • Container Integrity: Keep the container tightly closed.[1][7] Store under dry nitrogen or argon in sealed containers.[1][7]

  • Incompatible Materials: Store away from acids, alcohols, carbon dioxide, esters, halogens, ketones, and oxidizing agents.[1]

  • Access: The storage area should be locked up.[1][8]

2. Handling and Use:

  • Ventilation: Use only in a well-ventilated area with local exhaust.[1][7][8]

  • Avoid Contact: Avoid all personal contact, including inhalation of dust.[8] Do not breathe dust.[1][7]

  • Hygiene: Wash hands thoroughly after handling.[9] Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[1] Contaminated clothing should be washed before reuse.[1][8]

  • Tools: Use only non-sparking tools.[1]

  • Static Discharge: Ground and bond the container and receiving equipment to prevent static electric charges.[1][7]

3. Spill Management:

  • Evacuate: Evacuate unnecessary personnel from the area.[1]

  • Control Ignition Sources: Remove all ignition sources.[1][8]

  • Ventilate: Ventilate the area of the spill.[1]

  • Cleanup: For minor spills, use dry clean-up procedures to avoid generating dust.[8] Sweep or shovel the spilled material into a suitable, labeled container for disposal.[1][6][8] Do not let the product enter drains.[2][6]

4. Emergency and First Aid Procedures:

Exposure Route Immediate Action
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1] If not breathing, give artificial respiration.[6] Immediately call a doctor or poison center.[2]
Skin Contact Take off immediately all contaminated clothing.[1][2] Rinse the skin with water or shower.[1][2] Call a physician immediately.[2]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Immediately call an ophthalmologist or a doctor.[2]
Ingestion Rinse mouth.[1][6] Do NOT induce vomiting.[1][2][3] Give a demulscent such as milk or olive oil in small amounts.[1][7] Call a physician immediately.[2][6]

Disposal Plan

  • Waste Product: Dispose of the contents and container at an approved waste disposal plant or licensed waste disposal facility.[1][2][3] This may involve burning in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[6]

  • Regulations: All disposal methods must be in accordance with local, state, and federal regulations.

Quantitative Data

Property Value
Melting Point 135 - 138 °C (275 - 280 °F)[2]
pH 13 (1% solution)[7]
Oral LD50 (Rat) 284 mg/kg[7]

Experimental Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Handling cluster_disposal Disposal & Emergencies PPE Don Appropriate PPE EngControls Verify Engineering Controls (Fume Hood, Eyewash) PPE->EngControls Receiving Receive & Inspect Chemical EngControls->Receiving Storage Store in Cool, Dry, Inert Atmosphere Receiving->Storage Handling Weighing & Handling in Fume Hood Storage->Handling Decontamination Decontaminate Work Area & Equipment Handling->Decontamination Spill Spill Response Handling->Spill Exposure First Aid for Exposure Handling->Exposure Waste Collect Waste in Labeled Container Decontamination->Waste Disposal Dispose via Licensed Waste Contractor Waste->Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium trimethylsilanolate
Reactant of Route 2
Potassium trimethylsilanolate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。